L-Cystathionine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971384 | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
22 mg/mL | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-88-2 | |
| Record name | Cystathionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystathionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTATHIONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375YFJ481O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
312 °C | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The L-Cystathionine Synthesis Pathway in Mammals: A Technical Guide for Researchers
Abstract
The synthesis of L-Cystathionine is a critical juncture in mammalian sulfur amino acid metabolism, intrinsically linked to cellular redox homeostasis, methylation potential, and the generation of signaling molecules. This technical guide provides an in-depth exploration of the core components of the this compound synthesis pathway, also known as the transsulfuration pathway. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, regulatory mechanisms, and detailed experimental protocols for studying this vital metabolic route. All quantitative data has been summarized into structured tables for comparative analysis, and key pathways and workflows are visualized using the DOT language for enhanced clarity.
Introduction to the Transsulfuration Pathway
In mammals, the transsulfuration pathway facilitates the conversion of the essential amino acid methionine to the non-essential amino acid cysteine.[1][2] This process is central to maintaining appropriate levels of homocysteine, a cytotoxic intermediate, and for providing the cysteine necessary for the synthesis of proteins, glutathione (B108866), taurine, and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S).[3][4] The synthesis of this compound is the first committed step in this pathway, representing a key regulatory control point.[2][5] Dysregulation of this pathway is implicated in a variety of human pathologies, including cardiovascular diseases, neurological disorders, and cancer.[3]
Core Enzymology of this compound Synthesis
The synthesis of this compound is a two-enzyme cascade.
Cystathionine (B15957) β-Synthase (CBS)
Cystathionine β-Synthase (CBS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and L-homocysteine to form this compound.[2][5] This reaction is a β-replacement where the hydroxyl group of serine is replaced by homocysteine.[6] Uniquely among PLP-dependent enzymes, mammalian CBS also contains a heme cofactor that functions as a redox sensor, allowing its activity to be modulated by the cellular redox state.[2][5]
Cystathionine γ-Lyase (CGL or CSE)
Cystathionine γ-Lyase (CGL), also known as cystathionase, is another PLP-dependent enzyme that acts downstream of CBS.[7][8] While its primary role in the transsulfuration pathway is the cleavage of this compound to produce cysteine, α-ketobutyrate, and ammonia, it is crucial to understand its function in the broader context of sulfur amino acid metabolism.[7][8] CGL can also catalyze the α,γ-elimination and β-replacement reactions of homocysteine, contributing to H₂S production.[4]
Quantitative Analysis of Enzyme Kinetics
The catalytic efficiencies of CBS and CGL are critical for maintaining metabolic flux through the transsulfuration pathway. The following tables summarize key kinetic parameters for these enzymes from various mammalian sources.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (μmol/min/mg) | Source Organism | Reference |
| Human CBS | L-Serine | 1.2 | - | Human | [9] |
| Human CBS | L-Homocysteine | 2.1 (K_i_) | - | Human | [10] |
| Human CGL | This compound | 0.5 | 2.5 | Human (Liver) | [1] |
| Rat CGL | This compound | 3.0 | 12.3 | Rat (Liver) | [1] |
| Yeast CBS | L-Serine | - | 155 (k_cat_ s⁻¹) | Yeast | [6] |
| Yeast CBS | L-Cysteine | - | 55 (k_cat_ s⁻¹) | Yeast | [6] |
Table 1: Michaelis-Menten constants (K_m_) and maximum reaction velocities (V_max_) for CBS and CGL.
| Inhibitor | Target Enzyme | IC₅₀ (μM) | Reference |
| β-cyanoalanine (BCA) | Human CSE | 14 ± 0.2 | [11][12] |
| Propargylglycine (PAG) | Human CSE | 40 ± 8 | [11][12] |
| Aminooxyacetic acid (AOAA) | Human CBS | 8.5 ± 0.7 | [11][12] |
| Aminooxyacetic acid (AOAA) | Human CSE | 1.1 ± 0.1 | [11][12] |
Table 2: Inhibition constants (IC₅₀) for common CBS and CSE inhibitors.
Regulation of the this compound Synthesis Pathway
The flux through the transsulfuration pathway is tightly regulated at multiple levels to respond to the metabolic needs of the cell.
Allosteric Regulation of CBS
The primary regulatory mechanism for this compound synthesis is the allosteric activation of CBS by S-adenosylmethionine (SAM).[5] SAM, a key methyl donor in numerous cellular reactions, signals a state of methionine abundance.[5] Binding of SAM to the regulatory domain of CBS induces a conformational change that relieves autoinhibition and increases the enzyme's catalytic activity by 2.5 to 5-fold, with a dissociation constant of 15 μM.[5][13][14][15] This activation enhances the V_max_ of the reaction without significantly affecting the K_m_ for the substrates.[5]
Transcriptional Regulation
The expression of the CBS gene is controlled by two main promoters, -1a and -1b, which are GC-rich and lack a TATA box.[3][16] Several transcription factors, including Sp1, Sp3, and NF-Y, have been shown to regulate the basal transcription of CBS.[3][16] The expression of CBS can be induced by cell growth and certain growth factors, while it is downregulated by contact inhibition and nutrient depletion.[3]
Post-Translational Modifications
While less is known about the post-translational modification of CBS and CGL, phosphorylation of Sp1/Sp3 has been suggested to play a role in regulating CBS promoter activity.[17]
Signaling Pathways and Experimental Workflows
This compound Synthesis Pathway
Caption: The this compound synthesis pathway in mammals.
Experimental Workflow for CBS Activity Assay
Caption: A generalized workflow for measuring CBS enzyme activity.
Detailed Experimental Protocols
Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase (CBS) Activity
This method relies on a coupled reaction where the product of the CBS reaction, this compound, is converted to cysteine by CGL, which is then detected colorimetrically.[18]
Materials:
-
Bovine kidney crude extract (as a source of CBS and for CGL purification)
-
Buffer S: 20 mM Tris-HCl, pH 8.0, containing 10 mM PLP and 2 mM EDTA
-
Assay Buffer: 200 mM Bis-Tris Propane, pH 8.25
-
L-Serine solution
-
L-Homocysteine (L-HCys) solution
-
Partially purified Cystathionine γ-Lyase (CGL)
-
Acidic ninhydrin (B49086) reagent
-
Glacial acetic acid
-
95% Ethanol
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine Assay Buffer, 50 μM PLP, 1 mM DTT, and the desired concentrations of L-Serine and L-HCys.
-
Initiate the reaction: Add the CBS-containing sample (e.g., crude extract) and the ancillary CGL enzyme to the reaction mixture. The final volume is typically 200 μL.
-
Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction: Terminate the reaction by adding 50 μL of the reaction mixture to a tube containing 50 μL of glacial acetic acid and 50 μL of the acidic ninhydrin reagent.
-
Develop color: Boil the mixture for 10 minutes in a water bath.
-
Cool and dilute: Rapidly cool the sample in an ice water bath and then dilute with 850 μL of 95% ethanol.
-
Measure absorbance: Read the absorbance at 560 nm. A time-zero blank should be subtracted from the final reading.
-
Calculate activity: One unit of CBS activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of cysteine per hour at 37°C.[19]
Continuous Spectrophotometric Assay for Cystathionine γ-Lyase (CGL) Activity
This assay continuously monitors the production of the thiol group of cysteine from the cleavage of this compound using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[1]
Materials:
-
Purified CGL enzyme
-
Borate (B1201080) buffer (40 mM), pH 8.2
-
This compound solution (ranging from 0.03 to 3.0 mM)
-
DTNB solution (0.1 M in ethanol)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a cuvette, prepare a 1 mL reaction mixture containing 40 mM borate buffer, pH 8.2, and the desired concentration of this compound.
-
Add DTNB: Add 10 μL of 0.1 M DTNB solution to the reaction mixture.
-
Initiate the reaction: Start the reaction by adding a small volume of the purified CGL enzyme (e.g., 5 μL of a 6 mg/mL solution).
-
Monitor absorbance: Immediately monitor the increase in absorbance at 412 nm at 30°C for 1 minute. The linear portion of the reaction time course should be used for analysis.
-
Calculate kinetic parameters: The reaction rates at different substrate concentrations can be used to determine the K_m_ and V_max_ of the enzyme using Michaelis-Menten kinetics.
Quantification of this compound in Biological Samples by RP-HPLC
This method allows for the simultaneous determination of cystathionine, cysteine, and glutathione in biological samples.[20]
Materials:
-
Biological sample (e.g., brain tissue homogenate)
-
Internal standard
-
Derivatizing agent (e.g., a fluorescent tag)
-
Mobile phase for HPLC
-
Reversed-phase HPLC (RP-HPLC) system with a suitable detector (e.g., fluorescence or UV)
Procedure:
-
Sample preparation: Homogenize the tissue sample in an appropriate buffer and deproteinize (e.g., with trichloroacetic acid).
-
Derivatization: React the sample with the derivatizing agent to form a stable, detectable derivative of cystathionine and other analytes.
-
HPLC analysis: Inject the derivatized sample onto the RP-HPLC column. Elute the compounds using a suitable mobile phase gradient.
-
Detection: Detect the derivatized compounds as they elute from the column using the appropriate detector.
-
Quantification: Quantify the amount of this compound by comparing the peak area to that of a known standard curve. The use of an internal standard is recommended for improved accuracy.
Conclusion
The this compound synthesis pathway is a cornerstone of mammalian sulfur amino acid metabolism, with profound implications for cellular health and disease. A thorough understanding of its core enzymes, regulatory networks, and the methodologies to study them is paramount for researchers and clinicians alike. This technical guide provides a foundational resource for professionals in the field, offering both a comprehensive overview and practical, detailed protocols to facilitate further investigation into this critical metabolic pathway. The continued exploration of the transsulfuration pathway holds significant promise for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 6. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 9. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regulation of human cystathionine beta-synthase by S-adenosyl-L-methionine: evidence for two catalytically active conformations involving an autoinhibitory domain in the C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptional regulation of the human cystathionine beta-synthase -1b basal promoter: synergistic transactivation by transcription factors NF-Y and Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional regulation of the cystathionine-beta -synthase gene in Down syndrome and non-Down syndrome megakaryocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cystathionine in the Brain: A Technical Guide on its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cystathionine is a critical intermediate in the transsulfuration pathway, positioned at the metabolic crossroads of methionine and cysteine metabolism. In the brain, its significance extends beyond a mere metabolic stepping stone. The synthesis and degradation of this compound are intricately linked to the production of vital molecules such as cysteine, the master antioxidant glutathione (B108866), and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). While direct evidence for this compound as a classical neurotransmitter or neuromodulator is currently lacking, its metabolic flux profoundly influences neuronal function, redox homeostasis, and cytoprotection. This technical guide provides an in-depth exploration of the biological functions of this compound in the brain, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule in neuroscience.
Introduction
This compound is a non-proteinogenic amino acid that serves as an essential intermediate in the conversion of homocysteine to cysteine in the transsulfuration pathway.[1] In the central nervous system (CNS), this pathway is not only crucial for protein synthesis and cellular redox balance but also for the generation of neuroactive substances.[2] The enzymes responsible for the synthesis and breakdown of this compound, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL), are strategically expressed in the brain, highlighting the importance of this metabolic route.[2] This guide will dissect the multifaceted roles of this compound, focusing on its synthesis and metabolism, its indirect influence on neurotransmission and neuromodulation, and its contribution to neuroprotective mechanisms.
Synthesis and Metabolism of this compound in the Brain
The metabolism of this compound is governed by the transsulfuration pathway, which primarily occurs in astrocytes.[2]
2.1. Synthesis: Cystathionine β-Synthase (CBS)
This compound is synthesized from L-homocysteine and L-serine in a reaction catalyzed by cystathionine β-synthase (CBS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[3][4]
-
Reaction: L-serine + L-homocysteine → this compound + H₂O
CBS activity is allosterically regulated by S-adenosylmethionine (SAM), which acts as an activator.[1] This regulation allows for the cellular control of homocysteine flux into either the remethylation pathway to methionine or the transsulfuration pathway towards cysteine synthesis.[1]
2.2. Degradation: Cystathionine γ-Lyase (CGL)
This compound is cleaved by cystathionine γ-lyase (CGL), another PLP-dependent enzyme, to produce L-cysteine, α-ketobutyrate, and ammonia.[5]
-
Reaction: this compound → L-cysteine + α-ketobutyrate + NH₃
The availability of L-cysteine is a rate-limiting step for the synthesis of glutathione (GSH), a major endogenous antioxidant in the brain.[5]
Mandatory Visualization: The Transsulfuration Pathway
Caption: The Transsulfuration Pathway in the Brain.
Quantitative Data
This compound Concentrations in the Brain
The concentration of this compound varies across different brain regions in both humans and rodents.[6][7][8]
| Brain Region | Species | Concentration | Citation(s) |
| Thalamus | Human | 4.71 - 55.34 nmol/mg protein | [7][8] |
| Cortex | Human | Low | [7][8] |
| Cerebellum | Human | Low | [7][8] |
| Various Regions | Rat | 10 - 120 nmol/g wet weight | [6] |
| Cerebellum | Rat | High | [6] |
| Hemispheres (White & Gray Matter) | Rat | Low | [6] |
| Glioma Tissue | Human | 0.2 - 5.53 mM | [7][9] |
| Normal Brain Tissue | Human | Not detectable or very low (e.g., 0.27 ± 0.30 mM) | [7][9] |
Note: Concentrations can vary significantly based on the analytical method used and the physiological state of the tissue.
Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Citation(s) |
| Cystathionine β-Synthase (CBS) | L-Homocysteine | ~5 mmol/L (estimated) | - | - | |
| Cystathionine β-Synthase (CBS) | L-Serine | - | - | - | |
| Cystathionine γ-Lyase (CGL) | This compound | - | - | Human |
Note: Specific kinetic data for CBS in the brain are limited in the literature. The provided Km for homocysteine is an estimate.
Biological Functions in the Brain
The biological functions of this compound in the brain are primarily attributed to its role as a precursor to neuroactive molecules.
4.1. Precursor to Cysteine and Glutathione: Neuroprotection and Redox Homeostasis
The breakdown of this compound by CGL provides the sole de novo source of L-cysteine in the brain.[5] L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant antioxidant in the CNS.[5] GSH plays a pivotal role in protecting neurons from oxidative stress, a key factor in neurodegenerative diseases and brain injury.[5]
4.2. Source of Hydrogen Sulfide (H₂S): Neuromodulation
In the brain, H₂S is a gaseous signaling molecule primarily produced from L-cysteine by CBS.[2] H₂S has diverse neuromodulatory roles, including:
-
Modulation of synaptic plasticity: It can influence long-term potentiation (LTP).
-
Regulation of neuronal excitability: It can interact with various ion channels.
-
Neuroprotection: It exhibits anti-apoptotic, anti-inflammatory, and antioxidant properties.[2]
4.3. Transport and Potential for Glutamate (B1630785) Homeostasis
This compound has been identified as a substrate for the cystine/glutamate antiporter (system xc⁻).[10] This suggests a potential role for this compound in regulating extracellular glutamate levels, a critical aspect of neuronal function and excitotoxicity.[10]
4.4. Direct Neuronal Effects: The Unanswered Question
Despite its crucial metabolic position, there is a conspicuous absence of evidence for direct effects of this compound on neuronal excitability or synaptic transmission. Electrophysiological studies applying this compound directly to neurons are scarce in the published literature. The prevailing view is that its physiological effects are mediated through its metabolic products.
Experimental Protocols
Quantification of this compound in Brain Tissue by RP-HPLC
This method allows for the simultaneous measurement of this compound, cysteine, and glutathione.
5.1.1. Sample Preparation
-
Homogenize frozen brain tissue in 5 volumes of 0.1 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
5.1.2. Derivatization
-
To 100 µL of the supernatant, add 100 µL of 2 M potassium borate (B1201080) buffer (pH 9.5) and 10 µL of a dithiothreitol (B142953) solution (10 mg/mL) to reduce disulfide bonds.
-
Incubate for 30 minutes at room temperature.
-
Add 100 µL of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) solution (10 mg/mL in ethanol).
-
Incubate at 60°C for 30 minutes in the dark.
-
Cool the samples and add 100 µL of 1 M HCl to stop the reaction.
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
5.1.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 365 nm.
-
Quantification: Based on a standard curve prepared with known concentrations of this compound.
Mandatory Visualization: this compound Quantification Workflow
References
- 1. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystathionine in rat brain: catabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo 1H MRS detection of cystathionine in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. The influence of cystathionine on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of L-Cystathionine in the Transsulfuration Pathway: A Technical Guide
Introduction
The transsulfuration pathway is a critical metabolic route that serves as the central hub for sulfur-containing amino acid metabolism in mammals.[1][2][3] This pathway facilitates the irreversible conversion of the essential amino acid methionine into cysteine.[1][4] At the heart of this process lies L-Cystathionine, a non-proteinogenic thioether amino acid that functions as the key intermediate.[5] Its formation and subsequent cleavage are meticulously regulated, dictating the metabolic fate of homocysteine—a cytotoxic intermediate—and controlling the endogenous supply of cysteine.[4][6] This de novo synthesis of cysteine is paramount, as it is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant, and a substrate for the production of taurine (B1682933) and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S).[1][7][8][9] This guide provides an in-depth examination of this compound's role, the regulation of its enzymatic machinery, its physiological significance, and the experimental methodologies used to investigate this vital pathway.
Core Pathway: The Synthesis and Catabolism of this compound
The conversion of homocysteine to cysteine occurs in two sequential, vitamin B6-dependent enzymatic steps, with this compound as the indispensable intermediate.[3][10]
1. Synthesis of this compound
The first committed and rate-limiting step of the transsulfuration pathway is the condensation of L-homocysteine and L-serine to form this compound.[4][11] This β-replacement reaction is catalyzed by the enzyme Cystathionine β-synthase (CBS) .[4][12] CBS utilizes pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, as an essential cofactor to facilitate the reaction.[6][10] The reaction effectively channels homocysteine away from the remethylation cycle (which regenerates methionine) and commits it to cysteine synthesis.[6][7]
2. Catabolism of this compound
This compound is subsequently cleaved in a γ-elimination reaction catalyzed by Cystathionine γ-lyase (CSE or CGL) , another PLP-dependent enzyme.[4][5][13] This irreversible reaction yields L-cysteine, α-ketobutyrate, and ammonia.[5][13] The L-cysteine produced is then available for protein synthesis, conversion to taurine, or, most critically, for the synthesis of glutathione.[1][5][14]
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. mdpi.com [mdpi.com]
- 3. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystathionine - Wikipedia [en.wikipedia.org]
- 6. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Redox control of the transsulfuration and glutathione biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 10. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 11. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
L-Cystathionine: A Pivotal Intermediate in Cysteine Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cysteine is a semi-essential amino acid with critical roles in protein structure, redox homeostasis, and the synthesis of vital biomolecules such as glutathione (B108866), taurine, and hydrogen sulfide (B99878) (H₂S). In mammals, the sole pathway for de novo cysteine biosynthesis is the reverse transsulfuration pathway, which converts methionine-derived homocysteine into cysteine. L-Cystathionine is the key, stable intermediate at the heart of this pathway, representing a critical metabolic node. The formation and cleavage of this compound are catalyzed by two consecutive, pyridoxal-5'-phosphate (PLP)-dependent enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE). The regulation of this pathway is tightly controlled through allosteric mechanisms and transcriptional control, ensuring metabolic flux is adjusted to cellular needs. Dysregulation of this pathway is implicated in numerous pathologies, including homocystinuria, cardiovascular diseases, and cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound, the enzymology of its metabolism, quantitative data on pathway components, and detailed experimental protocols for its study.
The Core Pathway: Reverse Transsulfuration
In mammals, cysteine is synthesized from the essential amino acid methionine via the reverse transsulfuration pathway. This pathway salvages the sulfur atom from methionine, which is first converted to homocysteine, and condenses it with the carbon backbone of serine to form cysteine. This compound is the central molecule in this two-step process.
-
Formation of this compound: The first and rate-limiting step is the condensation of L-homocysteine and L-serine to form this compound, catalyzed by Cystathionine β-synthase (CBS) . This reaction commits homocysteine to catabolism rather than its remethylation back to methionine.
-
Cleavage of this compound: The second step involves the cleavage of this compound by Cystathionine γ-lyase (CSE, also known as CTH) to yield L-cysteine, α-ketobutyrate, and ammonia.
This pathway is highly active in tissues such as the liver and kidneys, which are central to amino acid metabolism.
Regulatory Mechanisms
The flux of metabolites through the reverse transsulfuration pathway is meticulously regulated to maintain sulfur amino acid homeostasis and respond to cellular redox status.
Allosteric Regulation of CBS
CBS is a key regulatory point. In mammals, its activity is allosterically activated by S-adenosylmethionine (SAM), the cell's primary methyl donor. When methionine and SAM levels are high, SAM binds to a regulatory domain on CBS, inducing a conformational change that increases its catalytic activity by up to 5-fold. This mechanism serves two purposes:
-
It prevents the excessive accumulation of homocysteine by shunting it towards cysteine synthesis.
-
It links the transsulfuration pathway to the cellular methylation status.
Conversely, when SAM levels are low, CBS activity is basal, conserving homocysteine for remethylation back to methionine. Binding of SAM not only activates CBS but also stabilizes the protein, protecting it from degradation.
Transcriptional Regulation
The expression of both CBS and CSE genes is also subject to regulation. While CBS expression is relatively stable in many tissues, it can be influenced by transcription factors like Sp1/Sp3. CSE expression appears to be more dynamically regulated, with factors such as the farnesoid X receptor (FXR) being implicated in its control. This transcriptional oversight allows for longer-term adaptation to dietary changes or persistent metabolic stress.
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymes and metabolites of the reverse transsulfuration pathway in humans.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Notes |
|---|---|---|---|---|
| Cystathionine β-synthase (CBS) | L-Serine | 1.2 - 2.2 | kcat = 1.3 - 2.5 s-1 | Data obtained using cysteamine (B1669678) as a co-substrate instead of L-homocysteine. |
| Cysteamine | 5.6 - 6.6 | Alternative substrate for L-homocysteine. | ||
| L-Homocysteine | ~0.25 - 2.5 | - | Km can vary significantly depending on assay conditions and enzyme source. |
| Cystathionine γ-lyase (CSE) | this compound | 0.5 | 2.5 units/mg | One unit is the formation of 1 µmol of cysteine per hour. |
Table 2: Metabolite Concentrations in Human Plasma
| Metabolite | Typical Concentration Range (µM) | Notes |
|---|---|---|
| L-Homocysteine (Total) | 5 - 15 | Elevated levels (>15 µM) are a risk factor for cardiovascular disease. |
| L-Cysteine (Total) | 240 - 360 | The most abundant low-molecular-weight thiol in plasma. |
| This compound | 0.065 - 0.301 | Very low concentration, reflecting its role as a transient intermediate. |
| L-Serine | 90 - 130 | A non-essential amino acid. |
| L-Methionine | 20 - 40 | An essential amino acid. |
Experimental Protocols
Accurate measurement of enzyme activities and metabolite levels is crucial for studying the transsulfuration pathway. The following sections provide detailed protocols for key assays.
Protocol: Spectrophotometric Assay for CBS Activity
This protocol is adapted from a continuous, coupled-enzyme assay that monitors the consumption of NADH. It uses cysteamine as an alternative substrate to homocysteine.
A. Reagents
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0, purged with Argon for 15 min.
-
CBS Enzyme: Purified recombinant human CBS or tissue/cell lysate.
-
Substrate Stock 1: 300 mM L-Serine in Assay Buffer.
-
Substrate Stock 2: 300 mM Cysteamine in Assay Buffer.
-
Cofactor/Coupling Mix:
-
20 mM Phosphoenolpyruvate (PEP)
-
1 mM Pyridoxal-5'-phosphate (PLP)
-
6 mM NADH
-
10 mM MgCl₂
-
-
Coupling Enzymes:
-
Lysine Decarboxylase (LDC)
-
Phosphoenolpyruvate Carboxylase (PEPC)
-
L-Malate Dehydrogenase (MDH)
-
B. Procedure
-
Prepare a reaction master mix in a 96-well UV-transparent plate. For a 100 µL final volume per well, add:
-
40 µL Assay Buffer
-
10 µL Substrate Stock 1 (Final: 30 mM L-Serine)
-
10 µL Cofactor/Coupling Mix (Final: 2 mM PEP, 0.1 mM PLP, 0.6 mM NADH, 1 mM MgCl₂)
-
Sufficient amounts of LDC, PEPC, and MDH coupling enzymes.
-
20 µL of CBS enzyme sample (e.g., lysate diluted in Assay Buffer).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Substrate Stock 2 (Final: 30 mM Cysteamine).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of NADH consumption (ε = 6220 M⁻¹cm⁻¹) to determine CBS activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Protocol: LC-MS/MS Quantification of this compound
This protocol describes the quantification of this compound and other related amino acids in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
A. Reagents & Materials
-
Plasma/Serum Samples: Collected with appropriate anticoagulant (e.g., EDTA) and stored at -80°C.
-
Precipitation Solution: 30% (w/v) Sulfosalicylic acid (SSA) in water.
-
Internal Standard (IS) Solution: A mix of stable isotope-labeled amino acids (including this compound-d4) in Mobile Phase A.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water with 0.1% Formic Acid.
-
LC Column: A suitable reversed-phase or mixed-mode column for amino acid analysis.
B. Sample Preparation
-
Thaw plasma samples, calibrators, and quality controls on ice.
-
In a microcentrifuge tube, add 100 µL of sample.
-
Add 10 µL of Precipitation Solution (30% SSA). Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Transfer 50 µL of the clear supernatant to a new tube or well plate.
-
Add 450 µL of the IS Solution. Vortex to mix.
-
The sample is now ready for injection into the LC-MS/MS system.
C. LC-MS/MS Parameters (Example)
-
Injection Volume: 4 µL
-
LC Gradient: A gradient from 100% Mobile Phase A to 95% Mobile Phase B over ~15 minutes.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
This compound: Q1 m/z 223.1 → Q3 m/z 134.1
-
This compound-d4 (IS): Q1 m/z 227.1 → Q3 m/z 138.1
-
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Protocol: Western Blot for CBS/CSE Expression
This is a general protocol for assessing the relative protein expression levels of CBS and CSE in cell lysates or tissue homogenates.
A. Reagents
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Sample Buffer: 4X Laemmli buffer with β-mercaptoethanol.
-
Running Buffer: 1X Tris-Glycine SDS Running Buffer.
-
Transfer Buffer: 1X Tris-Glycine Transfer Buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-CBS and Mouse anti-CSE (or other validated antibodies).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Procedure
-
Lysis: Lyse cells or homogenized tissue in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Sample Buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 10% acrylamide) and run until adequate separation is achieved.
-
Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
Relevance in Disease and Drug Development
The central role of the reverse transsulfuration pathway makes it a critical area of interest for understanding disease and developing novel therapeutics.
-
Homocystinuria: The most common cause of this inherited metabolic disorder is a deficiency in CBS activity, leading to a massive accumulation of homocysteine and a depletion of cysteine. This results in severe clinical manifestations, including thromboembolism, skeletal abnormalities, and intellectual disability.
-
Cancer: The transsulfuration pathway is often upregulated in certain cancers to meet the high demand for cysteine for glutathione synthesis, which helps cancer cells combat oxidative stress. This has led to the investigation of CBS and CSE inhibitors as potential anti-cancer agents.
-
Cardiovascular & Neurological Health: The pathway's product, H₂S, is now recognized as a critical gasotransmitter with vasodilatory, anti-inflammatory, and neuroprotective properties. Modulating the activity of CBS or CSE to control H₂S production is an active area of drug development for cardiovascular and neurodegenerative diseases.
Conclusion
This compound stands as a crucial, though transient, junction in sulfur amino acid metabolism. Its synthesis and degradation, governed by the highly regulated enzymes CBS and CSE, dictate the metabolic fate of homocysteine and the cellular supply of cysteine. Understanding the intricate details of this pathway—from enzyme kinetics and regulation to the precise quantification of its intermediates—is paramount for researchers in basic science and is foundational for drug development professionals targeting a range of human diseases linked to metabolic and redox imbalance. The methodologies and data presented in this guide provide a robust framework for the continued investigation of this vital metabolic crossroads.
The Discovery and Scientific Journey of L-Cystathionine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cystathionine, a pivotal intermediate in sulfur metabolism, stands at the crossroads of homocysteine and cysteine biosynthesis. Its discovery in the 1930s opened a new chapter in our understanding of amino acid biochemistry and its implications for human health. This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing its biochemical significance, the enzymatic pathways it governs, and its association with various pathologies. This document offers a comprehensive resource for researchers, scientists, and professionals in drug development, complete with quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.
Introduction
This compound is a non-proteinogenic amino acid that serves as a critical intermediate in the transsulfuration pathway.[1][2] This pathway is essential for the synthesis of cysteine from the essential amino acid methionine, via the intermediate homocysteine.[3][4] The proper functioning of this pathway is vital for numerous physiological processes, including protein synthesis, glutathione (B108866) production, and the regulation of homocysteine levels.[1][5] Dysregulation of this compound metabolism is implicated in several inherited metabolic disorders, such as homocystinuria and cystathioninuria, highlighting its clinical significance.[6][7] This whitepaper will delve into the historical milestones of this compound research, its biochemical properties, the enzymes that govern its metabolism, and the analytical methods used to study it.
The Discovery and History of this compound Research
The story of this compound is intrinsically linked to the pioneering work of American biochemist Vincent du Vigneaud in the 1930s and 1940s.[1][8] His research on sulfur-containing amino acids led to the discovery of this crucial intermediate and the elucidation of the transsulfuration pathway.[1][9]
Key Historical Milestones:
-
1930s: Vincent du Vigneaud's laboratory was deeply involved in studying the metabolism of methionine and cysteine. His work established that a metabolic pathway existed for the interconversion of these two sulfur-containing amino acids.[1][8]
-
1931: Du Vigneaud discovered homocystine, the oxidized form of homocysteine, which he later identified as a key metabolic compound.[8]
-
Late 1930s - Early 1940s: Du Vigneaud and his team identified and named the intermediate molecule in this conversion process: this compound.[1][8] They demonstrated that this compound could support the growth of rats on a cysteine-deficient diet, indicating its role as a precursor to cysteine.[8]
-
1942: In a significant paper, du Vigneaud and Francis Birkley noted the formation of hydrogen sulfide (B99878) (H₂S) during the conversion of homocysteine and serine to cysteine in liver homogenates, a reaction now known to be a side product of the enzymes involved in this compound metabolism.[1]
-
Post-1940s: Subsequent research focused on identifying and characterizing the enzymes responsible for the synthesis and cleavage of this compound. This led to the discovery and detailed study of cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH or CGL).[1][10]
-
Mid-20th Century to Present: The clinical relevance of this compound metabolism became increasingly apparent with the identification of genetic disorders like homocystinuria (due to CBS deficiency) and cystathioninuria (due to CTH deficiency).[6][7] This has spurred ongoing research into the pathological consequences of impaired transsulfuration and potential therapeutic interventions.
Biochemical Properties and Signaling Pathways
This compound is a thioether formed from the condensation of homocysteine and serine.[2] Its central role is within the transsulfuration pathway , which operates in two main forms: the forward pathway (in bacteria and plants) and the reverse pathway (in mammals).[4]
The Reverse Transsulfuration Pathway in Mammals
In mammals, the reverse transsulfuration pathway converts homocysteine to cysteine. This pathway is crucial for homocysteine detoxification and the endogenous synthesis of cysteine.[1][4]
The two key enzymatic steps are:
-
Synthesis of this compound: Catalyzed by cystathionine β-synthase (CBS) , this pyridoxal-5'-phosphate (PLP)-dependent enzyme condenses homocysteine with serine to form this compound.[1][11]
-
Cleavage of this compound: Cystathionine γ-lyase (CTH or CGL) , another PLP-dependent enzyme, cleaves this compound to produce L-cysteine, α-ketobutyrate, and ammonia.[1][2]
dot
Caption: The Reverse Transsulfuration Pathway in Mammals.
Regulation and Significance
The transsulfuration pathway is tightly regulated. S-adenosylmethionine (SAM), a key methyl donor, acts as an allosteric activator of CBS, thereby channeling excess methionine towards cysteine synthesis.[1][5] The generated cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2]
Quantitative Data
The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.
| Property | Value | Reference |
| Molar Mass | 222.26 g/mol | [12] |
| IUPAC Name | S-((R)-2-amino-2-carboxyethyl)-L-homocysteine | [2] |
| CAS Number | 56-88-2 | [2][12] |
Table 1: Physicochemical Properties of this compound.
| Enzyme | Substrate | Km | Specific Activity / kcat | Organism/Conditions | Reference |
| Cystathionine β-synthase (CBS) | Homocysteine | 8 µmol/L | 8.5-27.0 nmol/h/mg protein (wildtype fibroblasts) | Human | [1] |
| Serine | 2.5 µmol/L | Human | [1] | ||
| L-Hcys | 2.0 mM (substrate inhibition) | Yeast | [6] | ||
| Cystathionine γ-lyase (CTH/CGL) | Cystathionine | 0.6 µmol/min/mg protein (wild-type) | Human | [8] | |
| Cystathionine | 0.03 µmol/min/mg protein (Q240E mutant) | Human | [8] |
Table 2: Kinetic Parameters of Enzymes in this compound Metabolism.
| Fluid/Tissue | Normal Concentration Range | Pathological Conditions & Concentrations | Reference |
| Human Serum/Plasma | 65 to 301 nmol/L | Cobalamin (B12) Deficiency: 208 to 2,920 nmol/LFolate Deficiency: 138 to 4,150 nmol/LCBS Deficiency: 30 to 114 nmol/L (low or low-normal) | [13][14][15] |
| Human Cerebrospinal Fluid (CSF) | <1 µM | [14][15] | |
| Human Urine | 606 µg/g creatinine (B1669602) (as cystathionine ketimine) | Cystathioninuria: Elevated levels | [16] |
| Human Brain | Varies by region (e.g., higher in thalamus, lower in cerebellum) | [17][18] | |
| Human Liver | Present | [18] | |
| Human Kidney | Present | [18] |
Table 3: this compound Concentrations in Human Tissues and Fluids.
Experimental Protocols
Accurate measurement of this compound and the activity of related enzymes is crucial for both research and clinical diagnostics. Below are detailed methodologies for key experiments.
Quantification of this compound by HPLC
This protocol is adapted from methods for the analysis of amino acids in biological fluids.[17][19][20]
Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, urine, tissue homogenates).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column.
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)).
-
Mobile phases (e.g., acetonitrile, aqueous buffers).
-
This compound standard.
-
Sample deproteinization agent (e.g., sulfosalicylic acid).
-
Centrifuge.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
For plasma/serum: Deproteinize by adding an equal volume of 10% sulfosalicylic acid, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
For urine: Dilute with the initial mobile phase as needed.
-
For tissue: Homogenize in a suitable buffer, followed by deproteinization and centrifugation.
-
-
Derivatization:
-
Mix a specific volume of the deproteinized supernatant with the derivatizing agent according to the manufacturer's protocol. This step is crucial for making the amino acids detectable by UV or fluorescence.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution with the appropriate mobile phases.
-
Detect the derivatized this compound at the appropriate wavelength (dependent on the derivatizing agent).
-
-
Quantification:
-
Create a standard curve using known concentrations of the this compound standard.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
dot
Caption: Workflow for this compound Quantification by HPLC.
Cystathionine β-Synthase (CBS) Activity Assay
This protocol is based on a colorimetric coupled enzyme assay.[9]
Objective: To measure the activity of CBS in cell or tissue extracts.
Materials:
-
Spectrophotometer.
-
Cystathionine γ-lyase (CGL) as a coupling enzyme.
-
L-serine and L-homocysteine (substrates).
-
Pyridoxal-5'-phosphate (PLP).
-
Ninhydrin (B49086) reagent.
-
Reaction buffer (e.g., Tris-HCl, pH 8.6).
-
Cell or tissue homogenates.
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PLP, L-serine, and the coupling enzyme CGL.
-
-
Enzyme Reaction:
-
Add the cell or tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding L-homocysteine.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection of Cysteine:
-
The CBS in the sample will produce this compound, which is then cleaved by the coupling enzyme CGL to produce L-cysteine.
-
Stop the reaction and add the ninhydrin reagent.
-
Boil the samples to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 560 nm.
-
The amount of cysteine produced is proportional to the CBS activity.
-
-
Calculation:
-
Calculate the CBS activity based on a standard curve of known cysteine concentrations.
-
Cystathionine γ-Lyase (CTH/CGL) Activity Assay
This protocol is based on a colorimetric assay measuring the production of α-ketobutyrate.[21]
Objective: To measure the activity of CTH/CGL in cell or tissue extracts.
Materials:
-
Spectrophotometer.
-
This compound (substrate).
-
Pyridoxal-5'-phosphate (PLP).
-
Ninhydrin reagent.
-
Reaction buffer (e.g., Bis-Tris Propane, pH 8.25).
-
Cell or tissue homogenates.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer and PLP.
-
-
Enzyme Reaction:
-
Add the cell or tissue homogenate to the reaction mixture.
-
Start the reaction by adding this compound.
-
Incubate at 37°C for a specific time.
-
-
Termination and Detection:
-
Terminate the reaction by adding an acidic solution (e.g., glacial acetic acid) and the ninhydrin reagent.
-
Boil the samples to facilitate the reaction of ninhydrin with the product α-ketobutyrate.
-
-
Measurement:
-
Measure the absorbance at a wavelength specific for the ninhydrin-α-ketobutyrate adduct.
-
-
Calculation:
-
Determine the CTH/CGL activity from a standard curve of α-ketobutyrate.
-
Clinical Significance and Drug Development
The clinical importance of this compound metabolism is primarily associated with genetic defects in the enzymes CBS and CTH.
-
Homocystinuria (CBS Deficiency): This is the most common inborn error of sulfur metabolism.[7] A deficiency in CBS leads to the accumulation of homocysteine and methionine, and low levels of cysteine and this compound.[22] Clinical manifestations include thromboembolism, skeletal abnormalities, and intellectual disability.[7] Treatment often involves a methionine-restricted diet, supplementation with pyridoxine (B80251) (a cofactor for CBS), and betaine.
-
Cystathioninuria (CTH Deficiency): A deficiency in CTH results in the accumulation of this compound in the plasma and urine.[6] While often considered a benign condition, it can be associated with neurological and developmental issues in some individuals.[6]
The transsulfuration pathway and its components are potential targets for drug development. For instance, modulating the activity of CBS or CTH could be a therapeutic strategy for managing hyperhomocysteinemia and related cardiovascular risks. Furthermore, understanding the regulation of this pathway is crucial in the context of diseases where oxidative stress is a key factor, given its role in glutathione synthesis.
Conclusion
The discovery of this compound by Vincent du Vigneaud was a seminal moment in biochemistry, paving the way for a deeper understanding of sulfur amino acid metabolism. Decades of research have solidified its central role in the transsulfuration pathway and its critical importance in human health and disease. This technical guide has provided a comprehensive overview of the history, biochemistry, and analytical methodologies related to this compound. As research continues to unravel the complexities of metabolic pathways, this compound and the enzymes that regulate it will undoubtedly remain a key focus for scientists and clinicians, with the potential for new diagnostic and therapeutic innovations.
References
- 1. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WikiGenes - CTH - cystathionine gamma-lyase [wikigenes.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. tandfonline.com [tandfonline.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic stability of cystathionine beta-synthase can be modulated by structural analogs of S-adenosylmethionine: Potential approach to pharmacological chaperone therapy for homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0000099) [hmdb.ca]
- 15. Showing Compound this compound (FDB001976) - FooDB [foodb.ca]
- 16. Detection of cystathionine and lanthionine ketimines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C7H14N2O4S | CID 439258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 20. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
L-Cystathionine's Crucial Role in Redox Homeostasis: A Technical Guide
Executive Summary
Redox homeostasis is fundamental to cellular health, and its dysregulation is a key factor in a multitude of pathological conditions. The transsulfuration pathway (TSP) has emerged as a critical nexus in maintaining this delicate balance. At the heart of this pathway lies L-Cystathionine, an intermediate metabolite that serves as a pivotal precursor for the synthesis of two major redox-modulating molecules: the ubiquitous antioxidant glutathione (B108866) (GSH) and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). This technical guide provides an in-depth exploration of this compound's involvement in redox biology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biochemical pathways. Understanding the intricate regulation and function of this compound metabolism offers promising avenues for therapeutic intervention in diseases characterized by oxidative stress.
Introduction to Redox Homeostasis
Cellular life operates within a tightly controlled redox environment, where the balance between reactive oxygen species (ROS) production and elimination is paramount. ROS, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism and play essential roles in cell signaling.[1] However, under conditions of stress, excessive ROS production can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and nucleic acids.[2] This state of imbalance, known as oxidative stress, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] Cells have evolved sophisticated antioxidant systems to counteract oxidative stress, with the glutathione system being one of the most crucial.
The Transsulfuration Pathway: The Central Hub for this compound Metabolism
The transsulfuration pathway (TSP) is the sole metabolic route for the de novo synthesis of cysteine in mammals, channeling sulfur from methionine to cysteine via this compound.[5] This pathway is not only essential for protein synthesis but is a cornerstone of redox regulation by providing the cysteine necessary for the production of major antioxidants.[6]
Synthesis of this compound via Cystathionine (B15957) Beta-Synthase (CBS)
The first and rate-limiting step of the TSP is the condensation of homocysteine and serine to form this compound.[7] This irreversible reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, Cystathionine Beta-Synthase (CBS).[8][9] CBS activity is subject to complex allosteric regulation; for instance, S-adenosylmethionine (SAM) acts as an activator, signaling an abundance of methionine and promoting the flow of homocysteine into the TSP for cysteine synthesis.[8]
Conversion to L-Cysteine via Cystathionine Gamma-Lyase (CSE)
This compound is subsequently cleaved by another PLP-dependent enzyme, Cystathionine Gamma-Lyase (CSE, also known as CTH), to produce L-cysteine, α-ketobutyrate, and ammonia.[10][11] The L-cysteine produced is the primary substrate for the synthesis of glutathione and can also be used for the generation of hydrogen sulfide.[3]
This compound's Contribution to Major Antioxidant Systems
The central role of this compound in redox homeostasis stems from its position as the direct precursor to L-cysteine, which fuels the synthesis of both glutathione and hydrogen sulfide.
The Gateway to Glutathione (GSH) Synthesis
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and a master antioxidant.[12] It directly scavenges ROS and acts as a cofactor for antioxidant enzymes like glutathione peroxidase. The availability of cysteine is the rate-limiting factor for GSH synthesis.[6] By providing a steady supply of cysteine, the TSP, through the intermediacy of this compound, is quantitatively critical for maintaining the intracellular GSH pool.[13] Studies have shown that under oxidative stress, the flux through the TSP increases to replenish depleted GSH levels, highlighting a dynamic and responsive protective mechanism.[13][14]
A Source for Hydrogen Sulfide (H₂S) Production
Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," with potent cytoprotective and antioxidant effects.[15] Both CBS and CSE can produce H₂S from L-cysteine.[3][16] H₂S exerts its antioxidant effects through several mechanisms, including the scavenging of ROS, the upregulation of antioxidant enzymes, and the preservation of mitochondrial function.[17] By serving as the precursor to the H₂S substrate L-cysteine, this compound is integral to the endogenous production of this protective signaling molecule.
Below is a diagram illustrating the central role of this compound within the transsulfuration pathway and its connection to the synthesis of glutathione and hydrogen sulfide.
Quantitative Analysis of this compound's Role
To fully appreciate the significance of the transsulfuration pathway in redox homeostasis, it is essential to examine the quantitative data derived from biochemical and cellular studies.
Table 1: Kinetic Parameters of Key Transsulfuration Enzymes
This table summarizes the kinetic parameters for human Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE), the two core enzymes in this compound metabolism.
| Enzyme | Substrate(s) | Kₘ (mM) | Vₘₐₓ or k꜀ₐₜ | Organism/Source |
| Cystathionine γ-Lyase (CSE) | This compound | 0.5 | 2.5 units/mg | Human (recombinant) |
| Cystathionine β-Synthase (CBS) | L-Serine, Cysteamine* | 1.2 ± 0.2 (Ser) 5.6 ± 2.2 (Cys-NH₂) | 1.3 ± 0.1 s⁻¹ | Human (recombinant) |
| Cystathionine β-Synthase (CBS) | L-Serine, L-Homocysteine | 1.2 (Ser) | Not Reported | Yeast (recombinant) |
*Note: Data for human CBS with its natural thiol substrate, L-homocysteine, is limited. Cysteamine is a substrate analog used for kinetic characterization.[1] Data for yeast CBS is included for comparison.[18]
Table 2: Impact of Oxidative Stress on Transsulfuration Flux
This table illustrates the cellular response to oxidative challenge, demonstrating the upregulation of the transsulfuration pathway to boost the production of antioxidant precursors.
| Cell Line | Oxidant Treatment (100 µM) | Baseline Cystathionine Production | Cystathionine Production under Stress | Fold Increase |
| Human Hepatoma (HepG2) | H₂O₂ | 82 ± 7 | 136 ± 15 | ~1.6 |
| Human Hepatoma (HepG2) | t-Butyl Hydroperoxide | 82 ± 7 | 172 ± 23 | ~2.1 |
*Units: µmol·h⁻¹·(L of cells)⁻¹. Data sourced from Mosharov et al., 2000.[13]
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the role of this compound and the transsulfuration pathway in redox biology.
Protocol: Measurement of Cystathionine Gamma-Lyase (CSE) Activity
This protocol is adapted from a colorimetric assay that measures the production of cysteine from this compound using an acid-ninhydrin reagent.
1. Reagent Preparation:
- Lysis Buffer: 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1 mM DTT, 1 µM PLP, pH 8.0, supplemented with a protease inhibitor cocktail.
- Assay Buffer: 200 mM Bis-Tris Propane, pH 8.25.
- Substrate Solution: this compound dissolved in Assay Buffer to the desired final concentration (e.g., 10 mM stock).
- Acid-Ninhydrin Reagent: Prepare as described by Gaitonde, 1967. This typically involves a solution of ninhydrin (B49086) in a mixture of acetic acid and phosphoric acid.
- Stopping Solution: Glacial acetic acid.
2. Sample Preparation (Cell Lysate):
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication on ice.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (crude lysate) and determine the protein concentration using a standard method like the Bradford assay.
3. Enzyme Assay Procedure:
- Prepare a reaction mixture in a microcentrifuge tube containing: Assay Buffer, 0.5 mg/ml BSA, 50 µM PLP, and 1 mM DTT.
- Add a specific amount of crude lysate (e.g., 35 µL containing 50-200 µg of protein) to the reaction mixture.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the this compound substrate solution. The final reaction volume is typically 200 µL.
- Incubate at 37°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by taking a 50 µL aliquot and mixing it with 50 µL of the Stopping Solution (glacial acetic acid).
- Add 50 µL of the acid-ninhydrin reagent to the terminated reaction mix.
- Boil the samples in a water bath for 10 minutes.
- Cool the samples rapidly in an ice water bath.
- Dilute the samples by adding 850 µL of 95% ethanol.
- Measure the absorbance at 560 nm using a spectrophotometer.
- Calculate the amount of cysteine produced by comparing the absorbance to a standard curve generated with known concentrations of L-cysteine.
- Enzyme activity is typically expressed as µmol of cysteine formed per minute per mg of protein.
Protocol: Quantification of Thiols (GSH, this compound) by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound, glutathione, and related thiols in biological samples, based on established LC-MS/MS methods.
1. Reagent Preparation:
- Extraction/Precipitation Solution: 2% Sulfosalicylic acid (SSA) or ice-cold methanol/acetonitrile mixture.
- Alkylation Reagent (for thiols): N-Ethylmaleimide (NEM) solution to prevent auto-oxidation of free thiols like GSH and cysteine.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Internal Standards: Stable isotope-labeled versions of the analytes (e.g., ¹³C,¹⁵N-GSH; D4-Cystathionine).
2. Sample Preparation:
- Harvest cells (e.g., 1-5 million) and wash twice with ice-cold PBS.
- Immediately add ice-cold Extraction/Precipitation Solution containing the Alkylation Reagent (e.g., NEM) and internal standards. This step simultaneously lyses the cells, precipitates proteins, and stabilizes the thiols.
- Vortex vigorously and incubate on ice for 10-15 minutes.
- Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
- Carefully collect the supernatant and transfer it to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column (e.g., C18) is commonly used. An Intrada Amino Acid column is effective for separating these polar compounds.
- Gradient Elution: Develop a gradient using Mobile Phases A and B to achieve separation of the analytes. A typical run time is 5-15 minutes.
- Mass Spectrometer: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized for maximum sensitivity and specificity.
4. Data Analysis:
- Generate a standard curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the known concentration of the standards.
- Quantify the concentration of each analyte in the samples by interpolating their peak area ratios from the corresponding standard curve.
- Normalize the results to the initial cell number or protein concentration of the sample.
Protocol: Assessment of Intracellular ROS (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring generalized oxidative stress within cells.[1][5]
1. Reagent Preparation:
- DCFH-DA Stock Solution (10-20 mM): Dissolve DCFH-DA powder in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
- Hanks' Balanced Salt Solution (HBSS) or PBS: For washing and incubation.
- Positive Control (Optional): A known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
2. Experimental Procedure (for Adherent Cells in a 96-well plate):
- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are 70-90% confluent on the day of the experiment. Incubate overnight.
- Cell Treatment: Remove the culture medium and treat the cells with the experimental compounds (e.g., inhibitors or activators of the TSP) for the desired duration. Include appropriate vehicle controls and a positive control group.
- Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed HBSS or PBS.
- Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed HBSS or serum-free medium immediately before use.
- Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
- ROS Induction (if applicable): After loading, you can add an acute ROS inducer (like H₂O₂) for a short period (e.g., 30-60 minutes).
- Measurement: Wash the cells twice with HBSS or PBS to remove excess probe. Add a final volume of HBSS or PBS to each well.
- Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
3. Data Analysis:
- Subtract the background fluorescence (wells with no cells) from all readings.
- Normalize the fluorescence intensity of each well to the cell number or total protein content (which can be determined in a parallel plate using an assay like Bradford or SRB).
- Express the results as a fold change or percentage relative to the untreated control group.
The workflow below illustrates the general process for assessing the impact of a compound on cellular ROS levels using the DCFH-DA assay.
Implications for Drug Development and Disease
The central role of this compound metabolism in maintaining redox homeostasis makes the transsulfuration pathway an attractive target for therapeutic intervention. Dysregulation of this pathway is associated with various pathologies.[5] For instance, deficiencies in CBS or CSE can lead to hyperhomocysteinemia, a risk factor for cardiovascular disease, and reduced capacity to produce GSH and H₂S, exacerbating oxidative stress.[8] Conversely, upregulating the TSP could be a strategy to bolster antioxidant defenses in diseases characterized by oxidative damage, such as neurodegenerative disorders and ischemia-reperfusion injury.[4]
Targeting CBS or CSE with small molecule activators could enhance the production of this compound and its downstream products, L-cysteine, GSH, and H₂S. Such an approach could restore redox balance and provide cytoprotection. The logical relationship between the TSP and cellular protection is visualized below.
Conclusion
This compound stands at a critical metabolic crossroads, directly linking the metabolism of sulfur-containing amino acids to the cell's primary antioxidant defense mechanisms. As the obligate intermediate in the synthesis of L-cysteine via the transsulfuration pathway, it is indispensable for the production of both glutathione and hydrogen sulfide. The upregulation of this pathway in response to oxidative stress underscores its fundamental role in cytoprotection. A thorough understanding of the enzymes, kinetics, and regulation surrounding this compound metabolism is vital for developing novel therapeutic strategies aimed at mitigating oxidative damage and restoring redox homeostasis in a wide range of human diseases. Continued research into small molecule modulators of CBS and CSE holds significant promise for future drug development efforts.
References
- 1. A continuous spectrophotometric assay for human cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Architecture and regulation of filamentous human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. itwreagents.com [itwreagents.com]
- 6. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. static.igem.org [static.igem.org]
- 8. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. Bradford protein assay | Abcam [abcam.com]
- 13. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Regulation of L-Cystathionine Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Cystathionine, a pivotal intermediate in the transsulfuration pathway, is critical for the synthesis of cysteine and the regulation of homocysteine levels. The cellular concentration of this compound is meticulously controlled by two key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes: Cystathionine (B15957) Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE, also known as CGL). Dysregulation of these enzymes is implicated in a range of pathologies, including homocystinuria, cardiovascular diseases, and certain cancers, making them significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the enzymatic regulation of this compound, detailing the catalytic mechanisms, regulatory pathways, and kinetic properties of CBS and CSE. Furthermore, it offers detailed experimental protocols for the assessment of enzyme activity, protein purification, and metabolite quantification, alongside a summary of key quantitative data to support research and drug development endeavors in this field.
Introduction to the Transsulfuration Pathway
The transsulfuration pathway is a metabolic route that channels homocysteine, a potentially toxic amino acid, towards the synthesis of cysteine, a precursor for the antioxidant glutathione.[1][2] This pathway is central to sulfur amino acid metabolism and is primarily governed by the sequential actions of CBS and CSE.
Cystathionine Beta-Synthase (CBS) catalyzes the initial and rate-limiting step: the condensation of homocysteine and serine to form this compound.[1][3] This irreversible step commits homocysteine to the transsulfuration pathway.
Cystathionine Gamma-Lyase (CSE) subsequently cleaves this compound to produce L-cysteine, α-ketobutyrate, and ammonia.[4][5]
The intricate regulation of these enzymes ensures a balanced flux of metabolites, maintaining cellular homeostasis.
Enzymatic Regulation of this compound Levels
The activities of CBS and CSE are modulated through a variety of mechanisms, including allosteric regulation, cofactor availability, and post-translational modifications.
Cystathionine Beta-Synthase (CBS) Regulation
CBS is a highly regulated enzyme, with its activity being influenced by several factors:
-
Allosteric Activation by S-Adenosyl-L-methionine (SAM): SAM, a key methyl donor in cellular metabolism, acts as an allosteric activator of CBS.[6] Binding of SAM to the C-terminal regulatory domain of CBS induces a conformational change that enhances its catalytic activity by 2.5- to 5-fold.[6][7] This mechanism allows for the coordination of methionine metabolism with the transsulfuration pathway.
-
Heme Cofactor: Mammalian CBS contains a heme cofactor that appears to function as a redox sensor, although its precise regulatory role is still under investigation.[3]
-
Pyridoxal 5'-Phosphate (PLP): As a PLP-dependent enzyme, the availability of this active form of vitamin B6 is crucial for CBS activity.[1][3]
-
Pathogenic Mutations: A multitude of mutations in the CBS gene have been identified in patients with homocystinuria. These mutations can impair enzyme folding, cofactor binding, stability, and catalytic activity, leading to elevated levels of homocysteine.[8][9] For instance, the T236N mutation results in a dramatic ~96% reduction in enzymatic activity.[10]
Cystathionine Gamma-Lyase (CSE) Regulation
CSE activity is also subject to complex regulatory mechanisms:
-
Substrate and Product Inhibition: The activity of CSE can be influenced by the concentrations of its substrate, this compound, and its product, L-cysteine.
-
Post-Translational Modifications: Emerging evidence suggests that CSE activity can be modulated by post-translational modifications, although this area requires further research.
-
Transcriptional Regulation: The expression of the CTH gene (encoding CSE) can be regulated by various transcription factors and cellular conditions. For example, hydrogen sulfide (B99878) (H₂S), a product of a side reaction catalyzed by CSE, can regulate its own production by modulating CSE transcription.[5]
-
Pathogenic Mutations: Mutations in the CTH gene are associated with cystathioninuria. For example, the T67I mutation in CSE leads to a 3.5-fold lower specific activity for the cleavage of cystathionine.[4]
Quantitative Data on Enzyme Kinetics and Inhibition
A thorough understanding of the kinetic properties of CBS and CSE, as well as their interactions with inhibitors, is paramount for drug development.
Kinetic Parameters of CBS and CSE
The following table summarizes key kinetic parameters for human CBS and CSE.
| Enzyme | Substrate | Km | Vmax | Activator/Condition | Reference |
| CBS (Human) | L-Serine | 0.7 - 4.5 mM | - | - | [11] |
| L-Homocysteine | 0.8 - 25 mM | - | - | [11] | |
| L-Serine | 3.1 mM | - | Without SAM | [11] | |
| L-Homocysteine | 1.1 mM | - | Without SAM | [11] | |
| CSE (Human) | This compound | 0.3 - 0.5 mM | - | - | [4][12] |
| L-Homocysteine | 2.7 mM | - | - | [12] |
Note: Vmax values are often reported in specific activity units (e.g., µmol/min/mg) and can vary depending on the enzyme preparation and assay conditions.
Inhibitors of CBS and CSE
Several small molecules have been identified as inhibitors of CBS and CSE. Their IC₅₀ values provide a measure of their potency.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Reference |
| Aminooxyacetic acid (AOAA) | CBS | 8.5 ± 0.7 | [13] |
| CSE | 1.1 ± 0.1 | [13] | |
| DL-Propargylglycine (PAG) | CSE | 40.0 ± 8.0 | [13] |
| β-Cyano-L-alanine (BCA) | CSE | 14.0 ± 0.16 | [13] |
| L-Aminoethoxyvinylglycine (AVG) | CSE | Potent inhibitor | [13] |
| Hydroxylamine (HA) | CSE | 4.83 | [13] |
| Sikokianin C | CBS | 3.1 | [1] |
| Tannic acid | CBS | 40 | [1] |
Note: The selectivity of some inhibitors is limited. For example, AOAA inhibits both CBS and CSE, albeit with different potencies.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in the regulation of this compound is crucial for a deeper understanding.
References
- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine β-synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. susi.usi.ch [susi.usi.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. A Pathogenic Linked Mutation in the Catalytic Core of Human Cystathionine β-synthase Disrupts Allosteric Regulation and Allows Kinetic Characterization of a Full-length Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
L-Cystathionine Metabolism: A Comparative Analysis of Hepatic and Renal Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine metabolism to the synthesis of cysteine and other vital sulfur-containing compounds. The metabolism of this compound exhibits significant tissue-specific differences, with the liver and kidneys playing central, yet distinct, roles. This technical guide provides a comprehensive comparison of this compound metabolism in these two organs, focusing on the expression and regulation of key enzymes, metabolic fates of downstream products, and the implications for systemic homeostasis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction
The transsulfuration pathway is the sole route for the de novo synthesis of cysteine in mammals, converting homocysteine, a product of methionine metabolism, into this crucial amino acid.[1] this compound is the pivotal intermediate in this two-step pathway, which is catalyzed by the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). The liver has traditionally been considered the primary site of transsulfuration; however, the kidney also expresses the necessary enzymatic machinery and plays a significant, and in some contexts, predominant role in homocysteine metabolism.[2][3] Understanding the differential regulation and metabolic outcomes of this compound metabolism in the liver versus the kidney is essential for elucidating the pathophysiology of various metabolic disorders and for the development of targeted therapeutic strategies.
The Transsulfuration Pathway: A Tale of Two Organs
The core of this compound metabolism is the transsulfuration pathway, which proceeds via two key enzymatic reactions.
-
Step 1: Synthesis of this compound: Cystathionine β-synthase (CBS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of homocysteine and serine to form this compound.[3][4]
-
Step 2: Hydrolysis of this compound: Cystathionine γ-lyase (CSE), also a PLP-dependent enzyme, hydrolyzes this compound to produce cysteine, α-ketobutyrate, and ammonia.[5][6]
While this fundamental pathway is conserved in both the liver and kidney, the expression levels of CBS and CSE, their regulation, and the subsequent metabolic fate of cysteine differ significantly between the two organs.
Quantitative Comparison of Enzyme Expression and Activity
Quantitative Western blot analyses have revealed marked differences in the protein levels of CBS and CSE in murine liver and kidney.[7][8]
| Enzyme | Liver (Relative Protein Level) | Kidney (Relative Protein Level) | Liver vs. Kidney (Fold Difference) | Reference |
| Cystathionine β-Synthase (CBS) | ~2x higher than kidney | - | 2-fold higher in liver | [7][8] |
| Cystathionine γ-Lyase (CSE) | ~6x higher than kidney | - | 6-fold higher in liver | [7][8] |
| CSE vs. CBS (within tissue) | ~60-fold higher than CBS | ~20-fold higher than CBS | - | [8] |
These differences in protein expression are also reflected in the enzymatic activities measured in tissue homogenates.[8][9]
| Enzyme Activity | Liver | Kidney | Reference |
| CBS Activity | 2- to 3-fold higher than kidney | - | [8] |
| CSE Activity | ~3-fold higher than kidney | - | [8] |
| Renal CBS Activity (Male vs. Female Mice) | - | Males: 22.7 ± 3.1 mmol cystathionine·h⁻¹·kg kidney⁻¹ Females: 8.4 ± 3.4 mmol cystathionine·h⁻¹·kg kidney⁻¹ | [10][11] |
Organ-Specific Regulation of this compound Metabolism
The expression and activity of CBS and CSE are subject to complex hormonal and allosteric regulation, which exhibits clear organ-specific patterns.
Hepatic Regulation
In the liver, the transsulfuration pathway is tightly regulated by hormonal signals that reflect the body's metabolic state.
-
Glucocorticoids: Increase CBS expression at the transcriptional level.[2][12]
-
Insulin (B600854): Inhibits the stimulatory effect of glucocorticoids on CBS expression, also at the transcriptional level.[2][12] This suggests that in a state of high insulin (e.g., after a meal), the liver prioritizes methionine conservation over cysteine synthesis.
-
S-Adenosylmethionine (AdoMet): Acts as an allosteric activator of CBS.[13] When methionine levels are high, AdoMet levels rise, activating CBS and directing homocysteine towards the transsulfuration pathway for cysteine synthesis and subsequent catabolism.[13]
Renal Regulation
Renal regulation of the transsulfuration pathway shows distinct features, particularly in its response to sex hormones.
-
Testosterone (B1683101): In mice, testosterone upregulates renal CBS expression and activity.[2][10] This contributes to sex-dependent differences in plasma homocysteine levels, with males generally having lower levels than females.[10][11] This testosterone-dependent regulation appears to be species-specific.[10]
-
Insulin: Unlike in the liver, CBS enzyme activity in the kidney of streptozotocin-induced diabetic rats is not significantly altered by insulin treatment, indicating a different regulatory mechanism.[12]
Divergent Fates of Cysteine in Liver and Kidney
The cysteine produced from this compound hydrolysis has distinct primary metabolic fates in the liver and kidney, reflecting the specialized functions of each organ.
Hepatic Cysteine Metabolism: Taurine (B1682933) and Bile Acid Conjugation
A major fate of cysteine in the liver is its conversion to taurine .[14][15] This occurs through a series of enzymatic steps initiated by cysteine dioxygenase (CDO).[4][14] Taurine is essential for the conjugation of bile acids, a process crucial for lipid digestion and absorption.[15] The liver plays a primary role in regulating whole-body taurine levels.[14]
Renal Cysteine Metabolism: Glutathione (B108866) Synthesis and Systemic Cysteine Homeostasis
The kidney is a major site of glutathione (GSH) synthesis.[16][17] Cysteine is the rate-limiting precursor for GSH synthesis, and the transsulfuration pathway in the kidney provides a significant source of this amino acid.[1] Renal GSH metabolism is critical for protecting the kidney from oxidative damage and for maintaining systemic cysteine and GSH homeostasis.[17] The kidney is also involved in the interorgan transport of glutathione and its constituent amino acids.
Experimental Protocols
Measurement of Cystathionine β-Synthase (CBS) Activity
Several methods are available for assaying CBS activity, including colorimetric and LC-MS/MS-based approaches.
A. Colorimetric Coupled Enzyme Assay [18]
This method relies on the coupling of the CBS reaction with the CSE reaction. The cysteine produced by CSE is then detected colorimetrically.
-
Principle:
-
CBS catalyzes: L-Homocysteine + L-Serine → this compound
-
Ancillary CSE catalyzes: this compound → Cysteine + α-ketobutyrate + NH₃
-
Cysteine reacts with an acid ninhydrin (B49086) reagent to produce a colored complex measured at 560 nm.
-
-
Reagents:
-
Reaction Buffer: 200 mM Bis-Tris Propane buffer, pH 8.25
-
L-Homocysteine solution
-
L-Serine solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
Partially purified cystathionine γ-lyase (CSE) as the ancillary enzyme
-
Acid ninhydrin reagent
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, L-serine, and the ancillary CSE.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the tissue extract (e.g., liver or kidney homogenate) and L-homocysteine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and develop the color by adding the acid ninhydrin reagent.
-
Measure the absorbance at 560 nm.
-
Calculate CBS activity based on a standard curve of cysteine.
-
B. LC-MS/MS Method for CBS Activity in Cell Extracts and Plasma [19][20][21]
This highly sensitive method uses a stable isotope-labeled substrate and measures the formation of the labeled product by mass spectrometry.
-
Principle:
-
CBS catalyzes: L-Homocysteine + 2H₃-L-Serine → 2H₂-L-Cystathionine
-
The reaction product, 2H₂-L-Cystathionine, is quantified by LC-MS/MS.
-
-
Reagents:
-
Stable isotope substrate: 2,3,3-2H-serine
-
L-Homocysteine solution
-
Internal standard (e.g., 13C-labeled cystathionine)
-
Reagents for solid-phase extraction (if necessary for sample cleanup)
-
-
Procedure:
-
Incubate the cell extract or plasma sample with 2,3,3-2H-serine and L-homocysteine at 37°C.
-
Stop the reaction and add the internal standard.
-
Perform sample cleanup, for example, by solid-phase extraction.
-
Analyze the sample by LC-MS/MS, monitoring the specific mass transitions for 2H₂-L-Cystathionine and the internal standard.
-
Quantify the product based on the ratio of its peak area to that of the internal standard.
-
Measurement of Cystathionine γ-Lyase (CSE) Activity
CSE activity can be determined by measuring the production of cysteine from cystathionine.
A. Colorimetric Assay using Ninhydrin [22]
This assay is based on the specific reaction of cysteine with an acid ninhydrin reagent.
-
Principle:
-
CSE catalyzes: this compound → Cysteine + α-ketobutyrate + NH₃
-
Cysteine reacts with an acid ninhydrin reagent to form a red-colored product measured at 560 nm.
-
-
Reagents:
-
Reaction Buffer: 200 mM Bis-Tris Propane buffer, pH 8.25
-
This compound solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Acid ninhydrin reagent
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, BSA, PLP, DTT, and the tissue extract.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding this compound.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and develop the color with the acid ninhydrin reagent.
-
Measure the absorbance at 560 nm.
-
Calculate CSE activity based on a cysteine standard curve.
-
B. ELISA (Enzyme-Linked Immunosorbent Assay) [23][24]
ELISA kits are commercially available for the quantitative measurement of CSE protein levels. This method does not measure enzymatic activity but provides information on enzyme concentration.
-
Principle: A sandwich ELISA where the CSE antigen in the sample is captured by a specific antibody coated on a microplate. A second, enzyme-linked antibody is then added, which binds to the captured CSE. A substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of CSE in the sample.
-
General Procedure:
-
Prepare standards and samples and add them to the antibody-coated microplate wells.
-
Incubate to allow the CSE to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add the detection reagent (biotin-conjugated antibody).
-
Incubate and wash.
-
Add the enzyme-conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the CSE concentration from a standard curve.
-
HPLC Methods for Amino Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids, including this compound and its precursors and products.[25][26][27][28][29][30]
A. Pre-column Derivatization with o-Phthaldialdehyde (OPA) [25][28]
-
Principle: OPA reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity by a fluorescence detector.
-
Procedure:
-
Sample Preparation: Homogenize the tissue (liver or kidney) and deproteinize the extract (e.g., with sulfosalicylic acid).
-
Derivatization: Mix the sample extract with the OPA/thiol reagent. The reaction is typically rapid.
-
HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the eluent with a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
-
Quantification: Identify and quantify the amino acids based on their retention times and peak areas compared to known standards.
-
B. Derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) [26]
This method is suitable for the analysis of both primary and secondary amino acids.
-
Principle: FDNP-Val-NH₂ reacts with amino acids to form diastereomers that can be separated on a reverse-phase HPLC column and detected by UV absorbance.
-
Procedure:
-
Derivatization: Incubate the sample with FDNP-Val-NH₂ in a sodium bicarbonate buffer at 40°C.
-
Acidification: Acidify the reaction mixture with HCl.
-
HPLC Separation: Inject the sample onto an ODS-Hypersil column with a gradient elution of trifluoroacetic acid (TFA)/water and TFA/acetonitrile.
-
Detection: Monitor the absorbance at 340 nm.
-
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of this compound metabolism in the liver and kidney.
The Core Transsulfuration Pathway
Caption: The core enzymatic reactions of the transsulfuration pathway.
Organ-Specific Fates of Cysteine
Caption: Divergent primary metabolic fates of cysteine in the liver and kidney.
Regulatory Inputs on Hepatic vs. Renal CBS
Caption: Differential regulation of CBS in the liver and kidney.
Conclusion
This compound metabolism, while fundamentally conserved, exhibits profound differences between the liver and kidney. The liver, with its higher expression of transsulfuration enzymes, acts as a central hub for clearing excess methionine and producing taurine for bile acid synthesis, under tight hormonal control by insulin and glucocorticoids. The kidney, in contrast, shows distinct regulatory patterns, including sensitivity to sex hormones, and primarily channels the cysteine derived from this compound towards the synthesis of glutathione, a critical antioxidant. These organ-specific roles in this compound metabolism are vital for maintaining systemic sulfur amino acid homeostasis and redox balance. A thorough understanding of these differences is paramount for researchers and clinicians investigating metabolic diseases and developing novel therapeutic interventions.
References
- 1. Downregulation of Glutathione Biosynthesis Contributes to Oxidative Stress and Liver Dysfunction in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered hepatic sulfur metabolism in cystathionine β-synthase-deficient homocystinuria: regulatory role of taurine on competing cysteine oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential induction of cystathionine gamma-lyase in the livers and kidneys of mouse dams during gestation and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Testosterone regulation of renal cystathionine beta-synthase: implications for sex-dependent differences in plasma homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Hormonal regulation of cystathionine beta-synthase expression in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-adenosylmethionine stabilizes cystathionine β-synthase and modulates redox capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the liver in regulation of body cysteine and taurine levels: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of inhibition of cystathionase activity on glutathione and metallothionein levels in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione is an aging-related metabolic signature in the mouse kidney | Aging [aging-us.com]
- 18. researchgate.net [researchgate.net]
- 19. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. cloud-clone.com [cloud-clone.com]
- 25. lcms.cz [lcms.cz]
- 26. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. applications.emro.who.int [applications.emro.who.int]
- 28. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jocpr.com [jocpr.com]
- 30. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
genetic disorders associated with L-Cystathionine
An In-depth Technical Guide on Genetic Disorders Associated with L-Cystathionine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a pivotal non-proteinogenic amino acid that serves as a key intermediate in the mammalian reverse transsulfuration pathway.[1][2] This pathway is the sole route for the de novo synthesis of cysteine from the essential amino acid methionine.[3] The enzymes that catalyze the formation and cleavage of this compound, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH), are critical for maintaining sulfur amino acid homeostasis, redox balance through glutathione (B108866) synthesis, and the production of the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S).[1][3][4] Genetic defects in the genes encoding these enzymes lead to distinct metabolic disorders characterized by perturbations in this compound levels, with significant clinical and pathophysiological consequences. This guide provides a detailed overview of the two primary : Cystathionine Beta-Synthase Deficiency (Classical Homocystinuria) and Cystathioninuria (Cystathionine Gamma-Lyase Deficiency).
The Transsulfuration Pathway and Its Core Enzymatic Steps
The transsulfuration pathway facilitates the irreversible conversion of homocysteine to cysteine. The process begins with the condensation of homocysteine and serine to form this compound, a reaction catalyzed by CBS.[2][5] Subsequently, CTH cleaves this compound to produce cysteine, α-ketobutyrate, and ammonia.[2][6][7] Pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, is an essential cofactor for both enzymes.[6][7]
Cystathionine Beta-Synthase (CBS) Deficiency (Classical Homocystinuria)
CBS deficiency is the most common inborn error of sulfur metabolism, inherited as an autosomal recessive disorder due to mutations in the CBS gene located on chromosome 21q22.3.[8][9][10] The enzymatic defect impairs the conversion of homocysteine to cystathionine, leading to a complex biochemical phenotype.[5][8]
Pathophysiology and Biochemical Profile
The deficiency of CBS activity results in the accumulation of substrates proximal to the metabolic block and a depletion of products downstream.[11] This leads to:
-
Marked elevation of total homocysteine (tHcy) in plasma and urine.[10][11]
-
Decreased or low-normal plasma this compound .[5]
-
Reduced plasma cysteine , making it an essential amino acid for affected individuals.[5][11]
The pathophysiology is largely attributed to the toxic effects of elevated homocysteine, which can interfere with protein structures and promote thromboembolism.[5][11] Clinical manifestations involve the ocular, skeletal, vascular, and central nervous systems.[9][12]
Quantitative Data
The biochemical hallmarks of CBS deficiency are critical for diagnosis. The following table summarizes typical metabolite concentrations.
| Metabolite | Typical Value in Untreated Patients | Normal Reference Range |
| Plasma Total Homocysteine (tHcy) | >100 µmol/L (often >200 µmol/L)[11][12] | <15 µmol/L[11][12] |
| Plasma Methionine | High to high-normal[5] | 12-45 µmol/L[5] |
| Plasma this compound | Low to low-normal[5] | 0.05-0.5 µmol/L[5] |
Note: Values can vary based on pyridoxine (B80251) (vitamin B6) responsiveness and dietary intake.[5]
Animal Models
Several mouse models of CBS deficiency have been developed to study the disease's pathophysiology. Mice with a targeted disruption of the Cbs gene exhibit severe hyperhomocysteinemia and die within weeks of birth.[4][13] Heterozygous mutants (Cbs+/-) present with moderate hyperhomocysteinemia and are viable, serving as models to study the long-term effects of elevated homocysteine.[13][14] Additionally, genetically engineered mice expressing specific human mutations, such as p.G307S, have been created to investigate genotype-phenotype correlations.[15]
Cystathioninuria (Cystathionine Gamma-Lyase Deficiency)
Cystathioninuria is a rare autosomal recessive metabolic disorder caused by mutations in the CTH gene, which encodes the enzyme cystathionine γ-lyase (CTH or CSE).[6][16][17] This condition is characterized by the impaired cleavage of this compound.
Pathophysiology and Biochemical Profile
The deficiency in CTH activity leads to the accumulation of this compound in plasma and its subsequent excretion in the urine.[16][18][19] Unlike CBS deficiency, the metabolic disturbances are generally considered benign, though associations with neurological symptoms have been reported in some cases.[16][18][19] The primary biochemical findings are:
-
Elevated this compound in plasma (cystathionemia) and urine (cystathioninuria).[17][18]
-
Some cases may present with mild hyperhomocysteinemia .[20]
Two forms of primary cystathioninuria exist: a vitamin B6-responsive form, where the mutated CTH enzyme has a weakened affinity for its cofactor, and a vitamin B6-unresponsive form.[6][7]
Quantitative Data
Diagnosis relies on detecting elevated cystathionine levels. While specific ranges are not as standardized as for homocystinuria, studies have provided some quantitative insights.
| Metabolite | Typical Value in Affected Individuals | Notes |
| Urinary this compound | Significantly elevated; homozygotes >0.5 µmol/mg creatinine[6] | Heterozygotes excrete about one-tenth the amount of homozygotes.[6] |
| Plasma this compound | Detectable and elevated in homozygotes[6] | Often undetectable in heterozygotes and healthy controls.[6] |
| Plasma Total Homocysteine (tHcy) | May be mildly elevated[20] | Not a primary diagnostic marker. |
Animal Models
CTH-deficient (Cth-/-) mice have been generated as an animal model for cystathioninuria.[21][22] These mice exhibit the expected hypercystathioninemia and, unexpectedly, also develop hyperhomocysteinemia.[21][22] Research using this model has revealed that under a low-cysteine diet, Cth-/- mice suffer from acute skeletal myopathy and oxidative injury, highlighting a previously unrecognized conditional requirement for dietary cysteine when the transsulfuration pathway is blocked at this step.[22]
Experimental Methodologies and Diagnostic Workflow
A systematic approach is required to differentiate between disorders of this compound metabolism. The diagnostic process typically involves biochemical analysis followed by enzymatic or genetic confirmation.
Protocol: Plasma Amino Acid and Total Homocysteine Analysis
This is the primary screening method for detecting abnormalities in the transsulfuration pathway.
-
Sample Collection: Collect peripheral blood in an EDTA or heparin tube. Place on ice immediately.
-
Plasma Separation: Centrifuge the blood sample at 2,000-3,000 x g for 15 minutes at 4°C. Separate the plasma into a clean tube.
-
Homocysteine Reduction (for tHcy): Treat an aliquot of plasma with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break disulfide bonds and liberate all forms of homocysteine.[20]
-
Deproteinization: Precipitate proteins using an acid (e.g., sulfosalicylic acid) or by ultrafiltration.
-
Derivatization (Optional but common): Some methods require pre- or post-column derivatization to allow for fluorescent or UV detection of amino acids.
-
Chromatographic Separation: Analyze the prepared sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] LC-MS/MS is highly sensitive and can quantify multiple amino acids, including cystathionine, simultaneously.[5]
-
Quantification: Compare peak areas or mass-to-charge ratios against known standards to determine the concentration of each metabolite.
Protocol: Cystathionine β-Synthase (CBS) Enzyme Activity Assay
Enzyme activity can be measured in patient-derived cell lysates (e.g., fibroblasts) or tissue extracts. A colorimetric coupled enzyme assay is one established method.[23][24]
-
Preparation of Reagents:
-
CBS Source: Prepare a crude extract or partially purified enzyme from patient fibroblasts or control tissue.[23]
-
Ancillary Enzyme: Purify cystathionine γ-lyase (CTH) to couple the production of cystathionine to the generation of cysteine.[23][24]
-
Reaction Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing substrates L-homocysteine, L-serine, and cofactor pyridoxal phosphate.
-
Detection Reagent: Prepare an acidic ninhydrin reagent for specific complexation with cysteine.[24]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the CBS-containing sample to the reaction buffer, which also contains the ancillary CTH enzyme.
-
Incubate at a controlled temperature (e.g., 37°C). The CBS present will produce cystathionine, which is immediately converted to cysteine by the CTH.
-
-
Detection and Quantification:
-
At timed intervals, stop the reaction (e.g., by adding acid).
-
Add the ninhydrin reagent and heat to develop the colorimetric product (Ruhemann's purple).
-
Cool the samples and measure the absorbance spectrophotometrically at 560 nm.[24]
-
The rate of color formation is proportional to the CBS activity in the sample. Compare the rate to that of a known standard or control sample.
-
Molecular Genetic Testing
Confirmation of the diagnosis and identification of specific causative mutations are achieved through DNA sequencing.[16][17]
-
Methodology: DNA is extracted from a patient's blood sample. The coding regions and exon-intron boundaries of the target gene (CBS or CTH) are amplified using the Polymerase Chain Reaction (PCR). The amplified products are then sequenced using Sanger sequencing or Next-Generation Sequencing (NGS) panels.
-
Interpretation: The resulting sequence is compared to the reference human genome sequence to identify pathogenic variants. This information is crucial for genetic counseling, carrier testing for family members, and potentially for genotype-based therapeutic strategies.[17]
References
- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine - Wikipedia [en.wikipedia.org]
- 3. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathioninuria - Wikipedia [en.wikipedia.org]
- 7. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Orphanet: Homocystinuria due to cystathionine beta-synthase deficiency [orpha.net]
- 10. Cystathionine β-synthase Deficiency: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medlink.com [medlink.com]
- 12. Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. cystathionine beta-synthase cbs: Topics by Science.gov [science.gov]
- 15. Scientists Develop Mouse Model to Enable Study of Rare Genetic Disorder Classical Homocystinuria | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 16. sequencing.com [sequencing.com]
- 17. metabolicsupportuk.org [metabolicsupportuk.org]
- 18. Cystathioninuria | About the Disease | GARD [rarediseases.info.nih.gov]
- 19. Cystathioninuria (Concept Id: C0220993) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 20. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preeclampsia-Like Features and Partial Lactation Failure in Mice Lacking Cystathionine γ-Lyase—An Animal Model of Cystathioninuria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cystathionine gamma-Lyase-deficient mice require dietary cysteine to protect against acute lethal myopathy and oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Cystathionine in Hydrogen Sulfide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (B99878) (H₂S), once known only as a toxic gas, is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," with profound implications in mammalian physiology and pathology. Its production is intricately linked to sulfur-containing amino acid metabolism, primarily through the transsulfuration pathway. This technical guide provides an in-depth examination of the role of L-Cystathionine in H₂S biogenesis. While not a direct substrate for H₂S production, this compound is a pivotal intermediate in the synthesis of L-cysteine, the primary substrate for the key H₂S-producing enzymes, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). This document details the enzymatic reactions, presents quantitative kinetic data, outlines experimental protocols for measuring enzyme activity and H₂S levels, and visualizes the associated signaling pathways.
The Transsulfuration Pathway: The Core of H₂S Production
The synthesis of endogenous H₂S is predominantly a byproduct of the transsulfuration pathway , a metabolic route that interconverts sulfur-containing amino acids.[1][2] This pathway is crucial for the de novo synthesis of cysteine from methionine.[3] this compound serves as a key intermediate in this pathway.
The process begins with the conversion of methionine to homocysteine. Subsequently, two pyridoxal-5'-phosphate (PLP)-dependent enzymes, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) , catalyze the final steps.[3]
-
Cystathionine β-Synthase (CBS): This enzyme catalyzes the condensation of homocysteine with serine to form this compound.[4]
-
Cystathionine γ-Lyase (CSE): CSE then catalyzes the hydrolysis of this compound to produce L-cysteine, α-ketobutyrate, and ammonia.[3][4]
The L-cysteine produced from the breakdown of this compound is the primary substrate for H₂S generation by both CBS and CSE.[5]
Enzymatic Production of H₂S from L-Cysteine
Both CBS and CSE can catalyze the production of H₂S from L-cysteine through several reactions:
-
CBS-mediated H₂S production: CBS can catalyze the β-replacement of L-cysteine with homocysteine to produce this compound and H₂S. This is considered a highly efficient pathway for H₂S generation by CBS.[6]
-
CSE-mediated H₂S production: CSE primarily catalyzes the α,β-elimination of L-cysteine to produce pyruvate, ammonia, and H₂S.[7][8] At physiological concentrations, it is estimated that approximately 70% of H₂S generated by CSE is from the α,β-elimination of cysteine.[8]
It is important to note that while this compound is essential for providing the L-cysteine substrate, it is not a direct precursor for H₂S in these primary enzymatic reactions.
Quantitative Data on H₂S Production
The efficiency of H₂S production is dependent on enzyme kinetics and tissue-specific expression of CBS and CSE. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Human Cystathionine γ-Lyase (CSE) for Various Reactions
| Reaction Number | Reaction Description | Vmax (units/mg) | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| 1 | This compound → L-Cysteine + α-ketobutyrate + NH₃ | 3.1 ± 0.1 | 0.28 ± 0.03 | 2.2 | 7.9 |
| 2 | L-Cysteine → Pyruvate + NH₃ + H₂S (α,β-elimination) | 1.2 ± 0.3 | 4.4 ± 0.9 | 0.84 | 0.19 |
| 4 | L-Homocysteine → α-ketobutyrate + NH₃ + H₂S (α,γ-elimination) | 6.6 ± 0.5 | 11.2 ± 1.1 | 4.6 | 0.41 |
| 5 | 2 L-Homocysteine → Homolanthionine + H₂S (γ-replacement) | - | - | - | - |
Data adapted from Banerjee et al. (2009).[7] One unit of activity is defined as the amount of enzyme needed to form 1 μmol of product per minute.[7]
Table 2: Kinetic Parameters of Human Cystathionine β-Synthase (CBS)
| Substrate | Km (mM) | kcat (s⁻¹) |
| L-Serine | 0.8 - 2.5 | - |
| L-Cysteine | 6.8 | - |
| L-Homocysteine | 0.15 ± 0.03 | - |
Data compiled from multiple sources.[3][6][9] Kinetic parameters can vary based on assay conditions and the presence of allosteric activators like S-adenosylmethionine (SAM).[10]
Table 3: H₂S Production Rates in Murine Tissues
| Tissue | H₂S Production Rate (nmol/min/g tissue) | Major Contributing Enzyme |
| Liver | ~1200 | CBS and CSE (approximately equal) |
| Kidney | 196.0 ± 3.6 | CBS (~80%) |
| Brain | - | CBS (~95%) |
Data from studies using saturating substrate concentrations (20 mM each of cysteine and homocysteine).[11] At physiologically relevant substrate concentrations, the relative contributions of CBS and CSE to H₂S production can differ.[11]
Experimental Protocols
Accurate measurement of H₂S production and the activity of its synthesizing enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.
Measurement of H₂S Production (Lead Acetate (B1210297) Assay)
This method relies on the reaction of H₂S gas with lead acetate to form a black precipitate of lead sulfide (PbS).
Materials:
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.4)
-
Substrates (e.g., L-cysteine, L-homocysteine)
-
Enzyme source (purified enzyme or tissue homogenate)
-
Lead acetate solution (0.4 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 980 µl of reaction buffer, 0.4 mM lead acetate, and the desired concentrations of substrates.
-
Pre-incubate the mixture at 37°C for 4 minutes.
-
Initiate the reaction by adding 20 µg of the enzyme (e.g., purified CSE).
-
Immediately monitor the increase in absorbance at 390 nm for 3-5 minutes at 37°C. The formation of lead sulfide results in a measurable change in absorbance.
-
Calculate the rate of H₂S production using the molar extinction coefficient of lead sulfide (5,500 M⁻¹cm⁻¹).
Note: Control experiments lacking either the enzyme or the substrate should be performed to account for background rates.
Assay for Cystathionine γ-Lyase (CSE) Activity (DTNB Assay)
This assay measures the production of cysteine from cystathionine by CSE. The cysteine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
HEPES buffer (100 mM, pH 7.4)
-
This compound (as a diastereomeric mix)
-
DTNB solution (0.1 M in ethanol)
-
Purified CSE enzyme
Procedure:
-
In a cuvette, mix 970 µl of HEPES buffer containing various concentrations of this compound with 10 µl of 0.1 M DTNB.
-
Incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the CSE enzyme.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion.
-
Calculate the concentration of cysteine generated using a molar extinction coefficient of 13,600 M⁻¹cm⁻¹.
Coupled Enzyme Assay for Cystathionine β-Synthase (CBS) Activity
This is a continuous spectrophotometric assay that measures the canonical activity of CBS (condensation of serine and homocysteine).
Materials:
-
Tris buffer (200 mM, pH 8.0)
-
Phosphoenolpyruvate (PEP, 2 mM)
-
Pyridoxal-5'-phosphate (PLP, 0.1 mM)
-
NADH (0.6 mM)
-
MgCl₂ (1 mM)
-
L-serine (30 mM)
-
Cysteamine (30 mM, as a homocysteine analog)
-
Purified CBS enzyme (2.8 µg/mL)
-
Coupling enzymes: Lysine decarboxylase (LDC), Phosphoenolpyruvate carboxylase (PEPC), and L-malate dehydrogenase (MDH)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 100 µl cuvette containing Tris buffer, PEP, PLP, NADH, MgCl₂, L-serine, CBS, and the coupling enzymes.
-
Initiate the reaction by adding cysteamine.
-
Monitor the decrease in absorbance at 340 nm at 37°C. The consumption of NADH is proportional to the activity of CBS.
-
Rates should be corrected for any background CO₂.
Visualizing H₂S-Related Pathways
The signaling functions of H₂S are vast, involving modulation of oxidative stress, inflammation, and apoptosis. Below are diagrams of key pathways generated using the DOT language.
Caption: The Transsulfuration Pathway for H₂S Production.
Caption: H₂S Signaling via Nrf2 and NF-κB Pathways.
Caption: Workflow for Lead Acetate-based H₂S Measurement.
Conclusion
This compound holds a central, albeit indirect, role in the endogenous production of hydrogen sulfide. As the direct precursor to L-cysteine within the transsulfuration pathway, its metabolism is inextricably linked to the availability of the primary substrate for the H₂S-producing enzymes, CBS and CSE. Understanding the kinetics and regulation of these enzymes, as well as the signaling cascades initiated by H₂S, is paramount for researchers and drug development professionals. The methodologies and data presented in this guide offer a comprehensive resource for investigating the multifaceted role of the transsulfuration pathway in health and disease, paving the way for novel therapeutic strategies targeting H₂S metabolism.
References
- 1. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of the neuromodulator H2S by cystathionine beta-synthase via the condensation of cysteine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Hydrogen sulfide biogenesis by and regulation of cystathionine β-synth" by Sangita Singh [digitalcommons.unl.edu]
- 11. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport of L-Cystathionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a crucial intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis. Its cellular transport is vital for maintaining intracellular redox balance, supporting glutathione (B108866) (GSH) synthesis, and modulating neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and transport of this compound, with a focus on the primary transporters involved, their regulation, and the experimental methodologies used for their characterization.
Core Transport Mechanisms
The primary transporter responsible for the cellular uptake of this compound is System xc- . This transporter is a heterodimeric amino acid antiporter composed of two subunits:
-
SLC7A11 (also known as xCT): The light chain subunit that confers substrate specificity.
-
SLC3A2 (also known as 4F2hc or CD98): The heavy chain subunit essential for trafficking the transporter to the plasma membrane.[1]
System xc- mediates the exchange of extracellular L-cystine and this compound for intracellular L-glutamate.[2][3] This transport is sodium-independent.[4]
Substrate Specificity and Competition
System xc- exhibits a high affinity for L-cystine, L-glutamate, and this compound. This compound acts as a competitive inhibitor of L-cystine uptake, indicating that it binds to the same active site on the SLC7A11 subunit.[2] While direct kinetic studies on this compound transport are limited, the inhibitory constant (Ki) provides an estimate of its affinity for the transporter.
Tissue Distribution
The expression of System xc- and consequently the transport of this compound is tissue-specific, with high levels observed in:
-
The Immune System: System xc- is constitutively expressed in immune tissues like the thymus and spleen.[2] Its activity is crucial for T-cell activation and function.[5] In myeloid-derived suppressor cells (MDSCs), SLC7A11 selectively transports this compound, which contributes to the regulation of the tumor immune microenvironment.[5]
-
The Central Nervous System (CNS): System xc- is expressed in various brain regions and is a major source of extracellular glutamate.[6] The transport of this compound in the brain is important for neuronal redox homeostasis and may play a role in protecting against oxidative stress.[7] A significant amount of this compound accumulates in the human brain.[2]
Alternative Transporters
While System xc- is the primary transporter for this compound, other amino acid transporters may play a minor or indirect role. The Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5) is a sodium-dependent transporter for neutral amino acids, including cysteine and glutamine.[8][9] While cysteine is a substrate, direct transport of this compound by ASCT2 has not been definitively established, with some studies suggesting cysteine acts as a modulator rather than a substrate for ASCT2.[10][11] Further research is needed to clarify the role of ASCT2 and other transporters in this compound cellular uptake.
Quantitative Data on this compound Transport
Quantitative data on the direct transport kinetics (Km and Vmax) of this compound are scarce in the literature. However, the inhibitory kinetics of this compound on L-cystine uptake by System xc- have been determined.
| Parameter | Value | Cell Type | Comments | Reference |
| Ki (inhibition of L-cystine uptake) | 0.23 ± 0.04 mM | Mouse Embryonic Fibroblasts (MEFs) overexpressing xCT | This value indicates the affinity of this compound for the System xc- transporter. | [12] |
| Km (L-cystine uptake) | 0.06 mM | Cisplatin-resistant human ovarian cancer cells (A2780DDP) | For comparison, this is the Km for the primary substrate of System xc-. | [13] |
Regulation of this compound Transport
The transport of this compound is primarily regulated at the transcriptional level through the modulation of SLC7A11 gene expression. Several signaling pathways converge on the SLC7A11 promoter to control its transcription, often in response to cellular stress.
Oxidative Stress Response: The NRF2 Pathway
Oxidative stress is a major inducer of SLC7A11 expression. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a key regulator of the antioxidant response.[14]
-
Under basal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1), which targets it for ubiquitination and proteasomal degradation.
-
In the presence of oxidative stress, KEAP1 is modified, leading to the release and nuclear translocation of NRF2.
-
In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including SLC7A11, leading to their transcriptional activation.[14][15]
Amino Acid Deprivation and ER Stress: The ATF4 Pathway
Cellular stress conditions such as amino acid deprivation and endoplasmic reticulum (ER) stress also upregulate SLC7A11 expression through the activation of Activating Transcription Factor 4 (ATF4) .[16]
-
Stress signals lead to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which paradoxically enhances the translation of ATF4 mRNA.
-
ATF4 then translocates to the nucleus and binds to the Amino Acid Response Element (AARE) in the SLC7A11 promoter, driving its transcription.[2][16]
The NRF2 and ATF4 pathways can act cooperatively to enhance SLC7A11 expression under conditions of proteasome inhibition.[3]
Experimental Protocols
Radiolabeled this compound Uptake Assay (Competitive Inhibition)
Due to the commercial unavailability of radiolabeled this compound, a common method to study its transport is through competitive inhibition of radiolabeled L-cystine uptake.
Objective: To determine the inhibitory effect and affinity (Ki) of this compound for the System xc- transporter.
Materials:
-
Cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs, cancer cell lines)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Na+-free PBS containing glucose)
-
[14C]-L-cystine (radiolabeled substrate)
-
Non-radiolabeled this compound (competitor)
-
Other amino acids for specificity testing (e.g., L-glutamate, L-leucine)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Seed cells in 24-well or 48-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Pre-incubation: Add uptake buffer to each well and pre-incubate the cells for 10-15 minutes at 37°C.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing a fixed concentration of [14C]-L-cystine and varying concentrations of this compound (or other inhibitors).
-
Incubation: Incubate the cells for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the protein concentration in each well.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific binding (measured in the presence of a large excess of non-radiolabeled L-cystine).
-
Normalize the uptake to the protein concentration (e.g., in nmol/mg protein/min).
-
Plot the uptake of [14C]-L-cystine as a function of the this compound concentration.
-
Determine the Ki value using a Dixon plot or by non-linear regression analysis of the competition data.[12]
-
Non-Radioactive this compound Uptake Assay using LC-MS/MS
This method allows for the direct measurement of non-radiolabeled this compound uptake.
Objective: To directly quantify the cellular uptake of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PBS
-
Uptake buffer
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled this compound, if available)
-
Methanol or other suitable organic solvent for extraction
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Seed cells in 6-well or 12-well plates and grow to confluence.
-
Preparation: Wash cells twice with pre-warmed PBS.
-
Uptake Initiation: Add uptake buffer containing a known concentration of this compound to each well.
-
Incubation: Incubate for a specific time at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to each well and incubate at -20°C for at least 30 minutes to precipitate proteins and extract metabolites.
-
Sample Preparation: Scrape the cells and transfer the cell extract to a microcentrifuge tube. Centrifuge to pellet the protein debris.
-
LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis. Analyze the samples to quantify the intracellular concentration of this compound, using an internal standard for normalization.
-
Data Analysis:
-
Generate a standard curve for this compound.
-
Calculate the intracellular concentration of this compound.
-
Normalize the uptake to the cell number or protein concentration.
-
Conclusion
The cellular uptake and transport of this compound are predominantly mediated by the System xc- antiporter, a key player in maintaining cellular redox homeostasis and modulating neurotransmission. The expression of this transporter is tightly regulated by stress-responsive signaling pathways involving NRF2 and ATF4. While direct kinetic data for this compound transport remain to be fully elucidated, the available information on its competitive interaction with L-cystine provides valuable insights into its transport mechanism. The experimental protocols outlined in this guide offer robust methods for further investigating the intricacies of this compound transport, which is of significant interest to researchers in cancer biology, neurobiology, and immunology, as well as to professionals in drug development targeting these pathways.
References
- 1. SLC1A5 provides glutamine and asparagine necessary for bone development in mice | eLife [elifesciences.org]
- 2. Mutation of ATF4 mediates resistance of neuronal cell lines against oxidative stress by inducing xCT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2- and ATF4-dependent upregulation of xCT modulates the sensitivity of T24 bladder carcinoma cells to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Regulation of SLC7A11 as an unconventional checkpoint in tumorigenesis through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 8. Cellular distribution of the neutral amino acid transporter subtype ASCT2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of cystine transport in intracellular glutathione level and cisplatin resistance in human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SLC7A11 regulated by NRF2 modulates esophageal squamous cell carcinoma radiosensitivity by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Nrf2- and ATF4-Dependent Upregulation of xCT Modulates the Sensitivity of T24 Bladder Carcinoma Cells to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Subcellular Landscape of L-Cystathionine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Cystathionine, a critical intermediate in the transsulfuration pathway, plays a pivotal role in sulfur amino acid metabolism, cellular redox homeostasis, and the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Its subcellular localization is intrinsically linked to the distribution of its synthesizing and degrading enzymes, Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CSE), respectively. This technical guide provides an in-depth overview of the subcellular distribution of this compound, presenting available quantitative data, detailed experimental protocols for its localization and quantification, and a visual representation of the associated metabolic and signaling pathways. While predominantly a cytosolic metabolite, evidence points to a mitochondrial pool of this compound, with the potential for nuclear presence inferred from enzymatic localization.
Subcellular Localization of this compound and its Associated Enzymes
The steady-state concentration and localization of this compound are governed by the subcellular distribution of the enzymes responsible for its synthesis and catabolism.
-
Cystathionine β-synthase (CBS): The enzyme that synthesizes this compound from homocysteine and serine is primarily located in the cytosol .[1] However, a functionally significant amount of CBS is also found in the mitochondria .[1] Under certain cellular conditions, CBS has been observed to translocate to the nucleus .[1] It has been hypothesized that nuclear CBS may be involved in providing a localized supply of cysteine for glutathione (B108866) synthesis, particularly during cell proliferation.[1]
-
Cystathionine γ-lyase (CSE or CTH): This enzyme, which breaks down this compound into cysteine, α-ketobutyrate, and ammonia, is predominantly a cytosolic enzyme.
-
This compound: Consequently, this compound is primarily considered a cytosolic metabolite. However, direct measurements have confirmed its presence within mitochondria .[2] The existence of a distinct nuclear pool of this compound has not been quantitatively demonstrated, but the presence of nuclear CBS suggests the possibility of its localized synthesis.
Quantitative Data on this compound Subcellular Distribution
Quantitative data on the subcellular concentration of this compound is sparse. The most definitive data comes from studies on rat liver, as summarized in the table below.
| Subcellular Compartment | Species | Tissue | Condition | This compound Concentration | Reference |
| Mitochondria | Rat | Liver | Control | 0.19 ± 0.04 nmol/mg of protein | [2] |
| Mitochondria | Rat | Liver | D,L-propargylglycine (CSE inhibitor) treated | 9.40 ± 1.20 nmol/mg of protein | [2] |
| Whole Liver | Rat | Liver | Control | 0.07 ± 0.02 µmol/g of fresh liver | [2] |
| Whole Liver | Rat | Liver | D,L-propargylglycine (CSE inhibitor) treated | 5.37 ± 1.59 µmol/g of fresh liver | [2] |
These findings suggest that a basal level of this compound exists in the mitochondria and that this pool is in equilibrium with the larger cytosolic pool, as inhibition of its degradation leads to accumulation in both compartments.[2]
Signaling and Metabolic Pathways
This compound is a central node in the transsulfuration pathway, which is critically linked to cellular redox homeostasis and H₂S signaling.
The Transsulfuration Pathway
The transsulfuration pathway converts homocysteine, a potentially toxic metabolite, into cysteine, a precursor for the major intracellular antioxidant glutathione (GSH).
This compound and Hydrogen Sulfide (H₂S) Signaling
Both CBS and CSE can produce H₂S from cysteine and homocysteine. H₂S is a gaseous signaling molecule with diverse physiological roles, including vasodilation, neuromodulation, and cytoprotection. The transsulfuration pathway is therefore a major source of endogenous H₂S.
Experimental Protocols
Subcellular Fractionation for Metabolite Analysis
This protocol is adapted for the isolation of mitochondrial and cytosolic fractions for subsequent metabolite quantification.
Workflow Diagram:
Detailed Protocol:
-
Homogenization:
-
Wash cells or minced tissue with ice-cold phosphate-buffered saline (PBS).
-
Resuspend in an ice-cold isotonic mitochondrial isolation buffer (e.g., containing sucrose, MOPS, and EGTA).
-
Homogenize using a Dounce homogenizer or a similar mechanical disruption method on ice. The number of strokes should be optimized to maximize cell lysis while keeping organelles intact.
-
-
Low-Speed Centrifugation:
-
Centrifuge the homogenate at approximately 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
-
High-Speed Centrifugation:
-
Carefully collect the supernatant and centrifuge at approximately 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Metabolite Extraction:
-
To the cytosolic fraction and the mitochondrial pellet, add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Vortex thoroughly and incubate at -20°C to precipitate proteins.
-
Centrifuge at high speed to pellet the protein debris.
-
-
Analysis:
-
Collect the supernatant containing the metabolites and analyze by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Immunohistochemistry (IHC) for Enzyme Localization
This protocol outlines the general steps for localizing CBS or CSE in paraffin-embedded tissue sections.
Workflow Diagram:
Detailed Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum from the species of the secondary antibody).
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody against CBS or CSE at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Conclusion and Future Directions
The subcellular localization of this compound is predominantly cytosolic, with a confirmed mitochondrial presence. The localization of its synthesizing enzyme, CBS, to the nucleus suggests a potential for nuclear this compound, although this has yet to be quantitatively verified. The transsulfuration pathway, in which this compound is a key intermediate, is intricately linked to cellular redox control and H₂S signaling, making its subcellular distribution a critical factor in cellular health and disease.
Future research employing advanced subcellular metabolomics techniques will be crucial to precisely quantify the distribution of this compound across all organelles, including the nucleus. Elucidating the mechanisms that regulate the transport of this compound and its precursors across organellar membranes will provide a more complete understanding of its role in compartmentalized cellular metabolism and signaling. This knowledge will be invaluable for the development of therapeutic strategies targeting diseases associated with dysregulated sulfur amino acid metabolism.
References
L-Cystathionine in Prokaryotic vs. Eukaryotic Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a crucial intermediate in the metabolism of sulfur-containing amino acids, sitting at the crossroads of methionine and cysteine biosynthesis. The pathways governing its formation and cleavage, namely the transsulfuration and reverse transsulfuration pathways, exhibit significant differences between prokaryotic and eukaryotic organisms. Understanding these distinctions is paramount for researchers in fields ranging from microbiology and metabolic engineering to drug development, where these pathways can be targeted for therapeutic intervention. This technical guide provides a comprehensive overview of this compound metabolism, highlighting the core differences between prokaryotes and eukaryotes, presenting quantitative enzymatic data, detailing experimental protocols, and illustrating the key pathways through signaling diagrams.
Core Metabolic Pathways: A Tale of Two Directions
The metabolism of this compound primarily revolves around two interconnected pathways: the transsulfuration pathway, which synthesizes cysteine from methionine, and the reverse transsulfuration pathway, which synthesizes methionine from cysteine. The predominant direction of this metabolic flux is a key differentiator between many prokaryotes and eukaryotes.
In most prokaryotes , the primary route is the reverse transsulfuration pathway , which is essential for the de novo synthesis of methionine, an essential amino acid for these organisms.[1][2][3] This pathway utilizes cysteine as the sulfur donor.
In eukaryotes , particularly mammals, the transsulfuration pathway is the main operative route.[4][5][6] It serves to catabolize excess methionine and produce cysteine, which is a precursor for vital molecules like glutathione, taurine, and hydrogen sulfide (B99878) (H₂S).[3][4]
Key Enzymes in this compound Metabolism
The enzymatic machinery driving these pathways differs significantly between the two domains of life.
Prokaryotic Pathway (Reverse Transsulfuration):
-
Cystathionine (B15957) γ-Synthase (CGS): This enzyme catalyzes the initial condensation of an activated homoserine derivative (O-succinyl-L-homoserine or O-acetyl-L-homoserine in many bacteria) with L-cysteine to form this compound.[7][8]
-
Cystathionine β-Lyase (CBL): CBL then cleaves this compound to produce L-homocysteine, pyruvate, and ammonia.[1][3] The L-homocysteine is subsequently methylated to form methionine.
Eukaryotic Pathway (Transsulfuration):
-
Cystathionine β-Synthase (CBS): CBS catalyzes the condensation of L-serine and L-homocysteine to form this compound.[4][5] This enzyme is a key regulatory point in mammalian sulfur metabolism.
-
Cystathionine γ-Lyase (CGL or CSE): CGL cleaves this compound to yield L-cysteine, α-ketobutyrate, and ammonia.[9][10]
Quantitative Comparison of Key Enzymes
The kinetic properties of the enzymes involved in this compound metabolism vary across different organisms. This section provides a summary of available quantitative data to facilitate a direct comparison.
| Enzyme | Organism | Substrate(s) | Kcat (s⁻¹) | Km (mM) | Specific Activity | Reference(s) |
| Cystathionine β-Synthase (CBS) | Homo sapiens (human) | L-Serine | - | 2.1 - 4.5 | 10 U/mg | [11][12] |
| L-Homocysteine | - | 0.008 - 2.5 | [9][12] | |||
| Saccharomyces cerevisiae (yeast) | L-Serine | - | 1.2 | - | [5] | |
| L-Homocysteine | - | 2.0 (inhibition) | [5] | |||
| Cystathionine γ-Lyase (CGL/CSE) | Homo sapiens (human) | This compound | - | 0.5 | 2.5 U/mg | [13] |
| Pseudomonas aeruginosa | This compound | 5.2 ± 0.2 | 0.30 ± 0.04 | - | [14] | |
| Cystathionine γ-Synthase (CGS) | Escherichia coli | O-succinyl-L-homoserine | - | - | - | [7][15] |
| L-Cysteine | - | - | - | [7][15] | ||
| Cystathionine β-Lyase (CBL) | Escherichia coli | This compound | 20 | 0.26 | - | [16] |
| Schizosaccharomyces pombe (yeast) | This compound | 1.5 | 0.38 | - | [16] |
Regulation of this compound Metabolism
The control of metabolic flux through the transsulfuration and reverse transsulfuration pathways is tightly regulated at both the transcriptional and allosteric levels, with notable distinctions between prokaryotes and eukaryotes.
Prokaryotic Regulation
In bacteria, the biosynthesis of methionine is often regulated by a combination of feedback inhibition and transcriptional repression.
-
Allosteric Regulation: In Escherichia coli, the activity of the methionine transporter MetNI is allosterically inhibited by intracellular methionine, preventing wasteful ATP consumption when methionine levels are sufficient.[7][11]
-
Transcriptional Regulation: Many Gram-positive bacteria utilize riboswitches , such as the S-box, which are located in the leader sequences of mRNA.[17] These riboswitches can directly bind to S-adenosylmethionine (SAM), a downstream product of methionine metabolism. Binding of SAM induces a conformational change in the mRNA, leading to premature transcription termination of genes involved in sulfur metabolism.[17] In other bacteria, like streptococci, transcriptional regulation is mediated by protein factors from the LysR family, such as MtaR/MetR and CmbR.[18]
Eukaryotic Regulation
In eukaryotes, the regulation is more complex, involving hormonal and allosteric control.
-
Allosteric Regulation: A key regulatory point in mammals is the allosteric activation of Cystathionine β-Synthase (CBS) by S-adenosylmethionine (SAM).[4][19] When methionine levels are high, SAM levels increase, activating CBS to channel homocysteine towards cysteine synthesis. Conversely, when methionine is scarce, SAM levels are low, and CBS activity decreases, conserving homocysteine for remethylation back to methionine. Interestingly, this SAM regulation is absent in yeast CBS.[6]
-
Transcriptional and Post-translational Regulation: The expression of genes encoding enzymes in the sulfur amino acid metabolic pathways can be regulated by various transcription factors and signaling pathways in response to nutrient availability and cellular stress.[20][21]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.
Assay for Cystathionine β-Synthase (CBS) Activity
a) Colorimetric Coupled Enzyme Assay [11][17]
This method relies on the coupling of the CBS reaction with the activity of cystathionine γ-lyase (CGL). The cysteine produced by CGL is then detected colorimetrically.
-
Reagents:
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0
-
L-Serine solution
-
L-Homocysteine solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
Purified Cystathionine γ-Lyase (ancillary enzyme)
-
Ninhydrin (B49086) reagent
-
Sample (cell or tissue extract)
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-Serine, L-Homocysteine, PLP, and the ancillary CGL enzyme.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the sample containing CBS.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Add the ninhydrin reagent to the reaction mixture.
-
Heat the mixture to allow color development.
-
Measure the absorbance at 560 nm.
-
Calculate CBS activity based on a standard curve of known cysteine concentrations.
-
b) LC-MS/MS Method for CBS Activity [9]
This highly sensitive method directly measures the product of the CBS reaction, this compound.
-
Sample Preparation:
-
Incubate cell or tissue extracts with L-serine and L-homocysteine.
-
Stop the reaction and perform solid-phase extraction to purify the product.
-
-
LC-MS/MS Analysis:
-
Use a C18 column with an ion-pairing agent like nonafluoropentanoic acid for retention of underivatized cystathionine.
-
Employ electrospray ionization in positive mode.
-
Monitor the specific mass transition for this compound.
-
Quantify the amount of this compound produced against a standard curve.
-
Assay for Cystathionine γ-Lyase (CGL) Activity
ELISA (Enzyme-Linked Immunosorbent Assay) Kit [5]
Commercial ELISA kits are available for the quantification of CGL protein levels in various biological samples. The general procedure is as follows:
-
Principle: Sandwich ELISA where the CGL in the sample is captured by a specific antibody coated on a microplate, and then detected by a second, enzyme-conjugated antibody.
-
General Procedure:
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the CGL concentration from the standard curve.
-
General Workflow for Metabolomic Analysis of this compound
This workflow outlines the key steps for quantifying this compound and related metabolites in biological samples using LC-MS/MS.
-
Sample Preparation: [22][23][24]
-
Cell Culture: Harvest cells, wash with PBS, and quench metabolism rapidly (e.g., with liquid nitrogen or ice-cold methanol).
-
Tissue: Homogenize tissue samples in an appropriate buffer on ice.
-
Extraction: Extract metabolites using a solvent like methanol.
-
Protein Precipitation: Precipitate proteins using an acid (e.g., sulfosalicylic acid).
-
Centrifugation: Centrifuge to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: [2][25][26]
-
Chromatographic Separation: Use a suitable column (e.g., mixed-mode or HILIC) to separate this compound from other metabolites.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
-
Data Analysis: Process the data using appropriate software to generate a standard curve and determine the concentration of this compound in the samples.
-
Mandatory Visualizations
Metabolic Pathways
Caption: Prokaryotic Reverse Transsulfuration Pathway.
Caption: Eukaryotic Transsulfuration Pathway.
Regulatory Pathways
Caption: Regulation of this compound Metabolism.
Experimental Workflow
Caption: this compound Analysis Workflow.
Conclusion and Future Directions
The metabolic pathways involving this compound represent a fascinating example of evolutionary divergence between prokaryotes and eukaryotes, tailored to their specific physiological needs. For prokaryotes, the reverse transsulfuration pathway is a cornerstone of methionine biosynthesis and survival. In contrast, eukaryotes utilize the transsulfuration pathway for methionine catabolism and the synthesis of critical sulfur-containing compounds. These fundamental differences in pathways, enzymes, and regulatory mechanisms offer a rich landscape for scientific inquiry and therapeutic innovation.
For drug development professionals, the enzymes in these pathways, particularly those unique to prokaryotes like Cystathionine γ-Synthase and Cystathionine β-Lyase, present attractive targets for the development of novel antimicrobial agents. Furthermore, understanding the regulation of the eukaryotic pathway is crucial for addressing metabolic disorders such as homocystinuria and for developing strategies to modulate cellular redox status in various diseases.
Future research should focus on further elucidating the three-dimensional structures of these enzymes from a wider range of organisms, which will aid in the rational design of specific inhibitors. Moreover, a deeper understanding of the interplay between this compound metabolism and other metabolic networks will undoubtedly reveal new avenues for therapeutic intervention and biotechnological applications. This guide serves as a foundational resource for professionals dedicated to advancing our knowledge in this vital area of metabolism.
References
- 1. The Regulation of Sulfur Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manuals.plus [manuals.plus]
- 3. Cystathionine beta-lyase - Wikipedia [en.wikipedia.org]
- 4. The regulation of methionine biosynthesis and metabolism in plants and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Domain Organization, Catalysis and Regulation of Eukaryotic Cystathionine Beta-Synthases | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Transcriptional Regulation of Cysteine and Methionine Metabolism in Lactobacillus paracasei FAM18149 [frontiersin.org]
- 9. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 11. The Allosteric Regulatory Mechanism of the Escherichia coli MetNI Methionine ATP Binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cystathionine β-Lyase Is Important for Virulence of Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The riboswitch-mediated control of sulfur metabolism in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptional regulation of the methionine and cysteine transport and metabolism in streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New publication – regulation of sulphur metabolism – Butler lab [butler.ucd.ie]
- 21. Frontiers | Cysteine and Methionine Biosynthetic Enzymes Have Distinct Effects on Seed Nutritional Quality and on Molecular Phenotypes Associated With Accumulation of a Methionine-Rich Seed Storage Protein in Rice [frontiersin.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. metabolon.com [metabolon.com]
- 25. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
Physiological Concentrations of L-Cystathionine in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a key intermediate metabolite in the transsulfuration pathway, which channels homocysteine towards the synthesis of cysteine. The physiological concentration of this compound in plasma is a critical biomarker for assessing the status of vitamin B6, B12, and folate, as well as for investigating inherited disorders of sulfur amino acid metabolism, such as homocystinuria. This technical guide provides an in-depth overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and a visualization of its metabolic pathway.
Data Presentation: Quantitative Plasma this compound Concentrations
The following table summarizes the physiological concentrations of this compound in human plasma as reported in various studies. It is important to note that concentrations can be influenced by factors such as age, diet, and genetic background.
| Population/Condition | Concentration Range (µmol/L) | Mean/Median (µmol/L) | Method | Reference(s) |
| Healthy Adults (Fasting) | 0.100 - 0.160 (Interquartile Range) | 0.120 (Median) | Not Specified | [1] |
| Healthy Adults | 0 - 0.3 | Not Specified | Not Specified | [2][3] |
| Normal Human Serum | 0.065 - 0.301 | 0.140 (Mean) | Gas Chromatography/Mass Spectrometry | [4] |
| Healthy Adults (Reference Range) | 0.05 - 0.5 | Not Specified | Not Specified | [5] |
| Adults with Stable Angina Pectoris (Low Cystathionine (B15957) Group) | 0.117 - 0.160 | 0.137 (Mean) | LC-MS | [6] |
| Adults with Stable Angina Pectoris (High Cystathionine Group) | 0.686 - 3.10 | 1.32 (Mean) | LC-MS | [6] |
| Patients with Cobalamin (B12) Deficiency | 0.208 - 2.920 | 0.816 (Median) | Not Specified | |
| Patients with Folate Deficiency | 0.138 - 4.150 | 1.560 (Median) | Not Specified | |
| Young Men and Women (Baseline) | Not Specified | ~0.1 (Calculated from 124% increase after B6 restriction) | Not Specified | [7] |
| Young Men and Women (After 4 weeks of Vitamin B-6 restriction) | Not Specified | Increased by 124% | Not Specified | [7] |
Signaling Pathway: The Transsulfuration Pathway
This compound is a central molecule in the reverse transsulfuration pathway, which is the primary route for the synthesis of cysteine from homocysteine in mammals. This pathway is crucial for maintaining cysteine homeostasis for protein synthesis, glutathione (B108866) production, and the generation of other important sulfur-containing molecules.
Experimental Protocols: Quantification of this compound in Plasma
The gold standard for the accurate quantification of this compound in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from common methodologies.[8][9][10][11]
Sample Preparation
-
Plasma Collection : Collect whole blood in EDTA-containing tubes. Centrifuge at approximately 1,500 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation : To 100 µL of plasma, add 10 µL of a 30% sulfosalicylic acid solution.[8][9]
-
Vortexing and Incubation : Vortex the mixture for 30 seconds and then incubate at 4°C for 30 minutes to allow for complete protein precipitation.[8][9]
-
Centrifugation : Centrifuge the mixture at 12,000 rpm for 5 minutes.[8][9]
-
Supernatant Transfer and Dilution : Carefully transfer 50 µL of the clear supernatant to a new microcentrifuge tube. Add 450 µL of an internal standard solution (containing a stable isotope-labeled this compound) prepared in the initial mobile phase.[8][9]
-
Final Mixture : Vortex the final mixture for 30 seconds before injection into the LC-MS/MS (B15284909) system.[8][9]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A mixed-mode or HILIC column is typically used for the separation of polar analytes like amino acids.
-
Mobile Phase A : An aqueous solution containing an ion-pairing agent or a buffer, such as ammonium (B1175870) formate (B1220265) with formic acid, to aid in retention and peak shape.
-
Mobile Phase B : An organic solvent, typically acetonitrile, with a similar buffer system as mobile phase A.
-
Gradient Elution : A gradient is run from a low to a high percentage of mobile phase B to elute the analytes of interest.
-
Flow Rate : A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for this compound.
-
Detection Mode : Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
Precursor Ion (Q1) : For this compound (C7H14N2O4S), the protonated molecule [M+H]+ is m/z 223.1.
-
Product Ion (Q3) : A characteristic fragment ion, such as m/z 134.1, is monitored.
-
Dwell Time : Typically set between 50 and 200 ms for each transition.
-
Data Analysis and Quantification
-
Calibration Curve : A calibration curve is generated by analyzing a series of standards with known concentrations of this compound.
-
Quantification : The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound in plasma.
Conclusion
The accurate measurement of plasma this compound is vital for both clinical diagnostics and research in metabolic diseases. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field. Adherence to standardized and validated methodologies, such as the LC-MS/MS protocol outlined, is essential for obtaining reliable and comparable results. Further research is warranted to establish more specific reference ranges for diverse populations and to fully elucidate the role of this compound in various physiological and pathological states.
References
- 1. Variation in plasma cystathionine and its relation to changes in plasma concentrations of homocysteine and methionine in healthy subjects during a 24-h observation period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystathionine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Cystathionine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. hmdb.ca [hmdb.ca]
- 5. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Evaluation of the Consequences of Plasma Cystathionine Elevation in Adults with Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma glutathione and cystathionine concentrations are elevated but cysteine flux is unchanged by dietary vitamin B-6 restriction in young men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. manuals.plus [manuals.plus]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
L-Cystathionine's Contribution to Glutathione Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification, and cellular signaling. The availability of L-cysteine is the rate-limiting factor for GSH synthesis. The transsulfuration pathway, which converts L-methionine to L-cysteine, is a critical source of this essential amino acid, with L-cystathionine serving as a key intermediate. This technical guide provides an in-depth analysis of the biochemical contribution of this compound to glutathione synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support research and development in this area.
The Transsulfuration Pathway and its Link to Glutathione Synthesis
The synthesis of glutathione is intrinsically linked to the metabolism of sulfur-containing amino acids. When dietary intake of L-cysteine is insufficient, cells rely on the transsulfuration pathway to generate it endogenously from the essential amino acid L-methionine.
The pathway begins with the conversion of L-methionine to S-adenosylmethionine (SAM), a universal methyl donor. After a methyl group is transferred, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine. L-homocysteine stands at a critical metabolic juncture: it can either be remethylated back to L-methionine or enter the transsulfuration pathway.
The first committed step of the transsulfuration pathway is the condensation of L-homocysteine with L-serine to form this compound. This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme cystathionine β-synthase (CBS) . Subsequently, this compound is hydrolyzed by another PLP-dependent enzyme, cystathionine γ-lyase (CSE, also known as CTH) , to yield L-cysteine, α-ketobutyrate, and ammonia.[1] The L-cysteine produced can then be incorporated into glutathione through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1]
Quantitative Data
The efficiency of this compound's conversion to cysteine and its subsequent incorporation into glutathione is governed by the kinetic properties of the enzymes involved and the cellular concentrations of the metabolites.
Enzyme Kinetics
The Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the key enzymes in the transsulfuration pathway provide insight into their substrate affinities and catalytic rates.
| Enzyme | Substrate | Km (mM) | Vmax (units/mg) | Organism/System | Reference |
| Cystathionine γ-lyase (CSE) | This compound | 0.5 | 2.5 | Human (recombinant) | [2] |
| Cystathionine β-synthase (CBS) | L-Serine | 1.2 | - | Yeast (recombinant) | [3] |
| Cystathionine β-synthase (CBS) | L-Homocysteine | 2.0 (Ki) | - | Yeast (recombinant) | [3] |
Note: Enzyme kinetic parameters can vary depending on the source of the enzyme, purity, and assay conditions. The values presented here are for illustrative purposes.
Metabolite Concentrations
The intracellular concentrations of this compound, L-cysteine, and glutathione are tightly regulated and can vary between cell types and physiological states.
| Metabolite | Concentration | Cell/Tissue Type | Reference |
| This compound | 0.41 ± 0.21 nmole/106 cells | Human astrocytoma U373 cells | |
| L-Cysteine | 0.32 ± 0.04 nmole/106 cells | Human astrocytoma U373 cells | |
| Glutathione (GSH) | 12.45 ± 1.71 nmole/106 cells | Human astrocytoma U373 cells | |
| Glutathione (GSSG) | 1.51 ± 0.34 nmole/106 cells | Human astrocytoma U373 cells |
Effects of Pathway Inhibitors
Pharmacological inhibition of key enzymes in the transsulfuration and glutathione synthesis pathways provides a means to study their relative contributions. Propargylglycine (PPG) is an irreversible inhibitor of CSE, while buthionine sulfoximine (B86345) (BSO) inhibits GCL.
| Inhibitor | Target Enzyme | Effect on Metabolite Levels | System | Reference |
| Propargylglycine (PPG) | Cystathionine γ-lyase | Decreased plasma cystine and taurine; increased plasma cystathionine; decreased tissue glutathione. | Rats | [4] |
| Buthionine Sulfoximine (BSO) | Glutamate-Cysteine Ligase | Depletion of intracellular glutathione by up to 90%. | Human cancer cell lines | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's role in glutathione synthesis.
Quantification of Intracellular Thiols by HPLC
This protocol describes the quantification of this compound, L-cysteine, and glutathione in cell or tissue samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.
Materials:
-
Perchloric acid (PCA)
-
N-ethylmaleimide (NEM)
-
o-phthalaldehyde (OPA)
-
Mobile phase A: 0.1 M sodium acetate, pH 7.2, with 1% methanol
-
Mobile phase B: 100% methanol
-
RP-C18 column
-
HPLC system with fluorescence detector
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in 0.1 M PCA. Centrifuge to pellet protein.
-
Derivatization: To the supernatant, add NEM to block free thiols for GSSG measurement (optional). Neutralize with KOH. Add OPA to derivatize primary amines.
-
HPLC Analysis: Inject the derivatized sample onto the RP-C18 column. Elute with a gradient of mobile phase B in A.
-
Detection: Monitor fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantification: Calculate concentrations based on the peak areas of standards.
Cystathionine γ-lyase (CSE) Activity Assay
This spectrophotometric assay measures the activity of CSE by quantifying the production of α-ketobutyrate from this compound.
Materials:
-
Cell or tissue lysate
-
Assay buffer: 100 mM potassium phosphate, pH 7.4
-
This compound solution
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, combine assay buffer, NADH, and LDH.
-
Blank Reading: Add the cell/tissue lysate and record the baseline absorbance at 340 nm.
-
Initiate Reaction: Add this compound to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+.
-
Calculate Activity: Determine the rate of NADH oxidation, which is proportional to the rate of α-ketobutyrate production and thus CSE activity.
Stable Isotope Tracing of Glutathione Synthesis
This method uses stable isotope-labeled L-cysteine to trace its incorporation into glutathione, providing a direct measure of the glutathione synthesis rate.
Materials:
-
Cell culture medium deficient in cysteine
-
[13C3, 15N1]-L-cysteine
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells in cysteine-deficient medium.
-
Labeling: Add [13C3, 15N1]-L-cysteine to the medium and incubate for various time points.
-
Cell Lysis: At each time point, wash and lyse the cells.
-
LC-MS/MS Analysis: Analyze the cell lysates by LC-MS/MS to quantify the abundance of unlabeled (M) and labeled (M+4) glutathione.
-
Calculate Synthesis Rate: The rate of incorporation of the labeled cysteine into the glutathione pool reflects the rate of glutathione synthesis.
Conclusion
This compound is a pivotal intermediate in the transsulfuration pathway, providing the essential precursor L-cysteine for glutathione synthesis. Understanding the regulation and kinetics of this pathway is crucial for developing therapeutic strategies targeting cellular redox homeostasis. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to elucidate the intricate mechanisms governing glutathione metabolism and its implications in health and disease. Further research into the tissue-specific regulation of the transsulfuration pathway and the development of novel modulators will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection | MDPI [mdpi.com]
- 5. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for L-Cystathionine Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine metabolism to the synthesis of cysteine and glutathione. Accurate quantification of this compound in tissue samples is crucial for studying various physiological and pathological conditions, including metabolic disorders and oxidative stress. This document provides a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The selection of an appropriate extraction method is critical for obtaining reliable and reproducible results. The primary challenge in extracting small molecules like this compound from biological tissues is the efficient removal of interfering macromolecules, such as proteins, while ensuring high recovery of the analyte of interest. The most common strategies involve tissue homogenization followed by protein precipitation. This protocol details two effective methods for protein precipitation: one using a combination of trichloroacetic acid (TCA) and acetone (B3395972), and another employing a methanol-chloroform-water system. The choice of method may depend on the specific tissue type and the downstream analytical technique.
Comparative Summary of Extraction Methods
The following table summarizes the characteristics of common protein precipitation methods for the extraction of small metabolites like this compound. While direct comparative recovery data for this compound is not extensively published in a side-by-side format, this table provides a qualitative and semi-quantitative comparison to guide the researcher in selecting an appropriate method.
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
| Trichloroacetic Acid (TCA) / Acetone Precipitation | Acid precipitation causes proteins to lose their charge and precipitate. Acetone further enhances precipitation and removes lipids. | Highly effective at precipitating a wide range of proteins. Can result in a clean supernatant. | Can cause denaturation of some proteins, potentially trapping small molecules. The precipitate can be difficult to resuspend.[1] Residual TCA may need to be removed as it can interfere with some analytical methods. | Generally good for small molecules, but can be variable. | [1] |
| Organic Solvent Precipitation (Methanol/Chloroform (B151607)/Water) | Organic solvents disrupt the hydration shell of proteins, leading to their precipitation and aggregation. This method also facilitates the separation of polar and non-polar metabolites. | Efficiently removes proteins and separates metabolites into polar (methanol/water) and non-polar (chloroform) phases. Milder than TCA precipitation. | May not be as effective for all types of proteins. Requires careful phase separation. | Good to excellent for a broad range of metabolites, including amino acids. | [2] |
| Salting Out (e.g., Ammonium Sulfate) | High salt concentrations reduce the availability of water for protein solvation, causing them to precipitate. | Generally preserves the biological activity of the precipitated proteins. | Less commonly used for small molecule extraction as it can introduce high salt concentrations into the sample, which may interfere with downstream analysis.[3] | Not typically recommended for metabolite extraction. | [3] |
Experimental Protocols
I. General Tissue Preparation
This initial phase is common to all subsequent extraction methods.
Materials:
-
Fresh or frozen tissue samples
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest rapidly and place it in ice-cold PBS to remove excess blood.
-
Blot the tissue dry and weigh it.
-
For frozen samples, immediately place the tissue in liquid nitrogen to snap-freeze. Store at -80°C until use.
-
For immediate processing, place the fresh or snap-frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube for homogenization.
II. Protocol 1: Trichloroacetic Acid (TCA) / Acetone Precipitation
Materials:
-
Powdered tissue sample
-
10% (w/v) Trichloroacetic acid (TCA) in acetone, pre-chilled to -20°C
-
Ice-cold acetone
-
Refrigerated microcentrifuge
Procedure:
-
To the powdered tissue in a microcentrifuge tube, add 10 volumes of ice-cold 10% TCA in acetone (e.g., for 100 mg of tissue, add 1 mL of the TCA/acetone solution).
-
Vortex vigorously for 1 minute to ensure thorough mixing and tissue disruption.
-
Incubate the mixture at -20°C for at least 1 hour to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound and other small molecules.
-
To wash the pellet and potentially recover more analyte, add 5 volumes of ice-cold acetone to the pellet, vortex briefly, and centrifuge again at 15,000 x g for 10 minutes at 4°C.
-
Combine this second supernatant with the first one.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for your analytical method (e.g., mobile phase for HPLC).
III. Protocol 2: Methanol (B129727)/Chloroform/Water Extraction
Materials:
-
Powdered tissue sample
-
Methanol, pre-chilled to -20°C
-
Chloroform, pre-chilled to -20°C
-
Ultrapure water, chilled to 4°C
-
Refrigerated microcentrifuge
Procedure:
-
To the powdered tissue in a microcentrifuge tube, add a pre-chilled mixture of methanol and water in a 2:1 ratio (v/v) (e.g., for 100 mg of tissue, add 600 µL of methanol and 300 µL of water).
-
Homogenize the sample using a suitable homogenizer on ice until a uniform suspension is achieved.
-
Add 1 part chloroform (e.g., 300 µL) to the homogenate.
-
Vortex the mixture vigorously for 2 minutes to ensure complete extraction and phase separation.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases and pellet the precipitated protein and cellular debris.
-
Three distinct layers will be visible: an upper aqueous layer (containing polar metabolites like this compound), a lower organic layer (containing lipids), and a protein pellet at the interface.
-
Carefully collect the upper aqueous phase into a new tube.
-
Dry the aqueous extract under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a buffer compatible with your analytical method.
Visualizations
Signaling Pathway: The Transsulfuration Pathway
Caption: The Transsulfuration Pathway for this compound Synthesis and Metabolism.
Experimental Workflow for this compound Extraction
Caption: General Experimental Workflow for this compound Extraction from Tissue.
References
Application Note: Quantification of L-Cystathionine in Biofluids by LC-MS/MS
Abstract
L-Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of this compound in biological fluids is essential for studying various physiological and pathological states, including inherited metabolic disorders, vitamin deficiencies, and cardiovascular diseases.[1][2][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is robust, reproducible, and suitable for high-throughput clinical research applications.
Introduction
This compound is formed from homocysteine and serine by the enzyme cystathionine (B15957) β-synthase (CBS) and is subsequently converted to cysteine by cystathionine γ-lyase (CGL).[1] Both enzymes require pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.[1] Dysregulation of this pathway can lead to an accumulation or depletion of this compound, which has been associated with conditions such as homocystinuria, vitamin B6, B12, and folate deficiencies, as well as certain tumors and kidney dysfunction.[1][2][4]
LC-MS/MS offers a highly sensitive and specific platform for the direct measurement of this compound in complex biological matrices, overcoming the limitations of traditional methods that may require derivatization.[5][6] This document outlines a complete workflow, from sample preparation to data acquisition, for the reliable quantification of this compound in plasma.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Transsulfuration Pathway
Caption: The transsulfuration pathway showing the role of this compound.
Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid and ammonium (B1175870) formate
-
Sulfosalicylic acid
-
Human plasma (control and study samples)
Sample Preparation Protocol
This protocol is a synthesis of commonly used methods for the preparation of plasma samples for amino acid analysis.[5][7][8]
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 100 µL of each plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid to each tube.[5]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a new clean tube.
-
Dilution: Add 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the supernatant.[5]
-
Final Vortex and Transfer: Vortex the diluted sample and transfer it to an LC autosampler vial for analysis.
LC-MS/MS Method
The following parameters are a starting point and may require optimization for different LC-MS/MS systems.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Mixed-mode column (e.g., Thermo Scientific™ Acclaim™ Trinity) or HILIC column (e.g., Raptor Polar X)[5][6][9] |
| Column Temperature | 30-40 °C[5][9] |
| Mobile Phase A | Water with 0.1% Formic Acid and 1 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 5 µL[5][9] |
| Gradient | A typical gradient would start with a high aqueous percentage, ramp to a high organic percentage to elute the analyte, and then re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor ion (m/z) → Product ion (m/z). Specific transitions should be optimized for the instrument used. |
Quantitative Data
The concentration of this compound can vary depending on the biofluid and the physiological state of the individual. Below is a summary of reported concentrations in human plasma/serum.
| Biofluid | Population | This compound Concentration (µmol/L) | Reference |
| Plasma | Normal Adults | 0 - 0.3 | [1] |
| Serum | Normal Blood Donors | 0.065 - 0.301 | [10] |
| Serum | Cobalamin (B12) Deficient Patients | 0.208 - 2.920 | [10] |
| Serum | Folate Deficient Patients | 0.138 - 4.150 | [10] |
| Plasma | Cystathionine β-synthase Deficient Patients | Low to low normal (e.g., 0.030 - 0.114) | [4][10] |
Conclusion
This application note provides a comprehensive and detailed method for the quantification of this compound in human plasma by LC-MS/MS. The protocol is designed to be a valuable resource for researchers and clinicians investigating the role of the transsulfuration pathway in health and disease. The high sensitivity and specificity of this method make it an ideal tool for both basic research and clinical diagnostic development.
References
- 1. Cystathionine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Cystathionine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manuals.plus [manuals.plus]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. d-nb.info [d-nb.info]
- 9. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid [restek.com]
- 10. Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of L-Cystathionine for Use as a Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of this compound in biological samples is vital for research in areas such as cardiovascular disease, neurological disorders, and inborn errors of metabolism. This application note provides a detailed protocol for the enzymatic synthesis of high-purity this compound for use as an analytical standard. The method utilizes recombinant human Cystathionine β-synthase (CBS) to catalyze the condensation of L-serine and L-homocysteine. A robust purification protocol using ion-exchange chromatography is described, followed by verification of purity and concentration using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This enzymatic approach offers a stereospecific and high-yield route to this compound, suitable for the preparation of a reliable analytical standard.
Introduction
This compound is a non-proteinogenic amino acid that serves as a key branch-point metabolite in sulfur amino acid metabolism.[1] It is formed from L-homocysteine and L-serine by the enzyme Cystathionine β-synthase (CBS) and is subsequently cleaved by Cystathionine γ-lyase (CGL) to produce L-cysteine.[2] Dysregulation of this pathway is implicated in various pathological conditions, making the precise measurement of this compound levels in biological fluids and tissues a subject of significant research interest.
The availability of a high-purity this compound standard is a prerequisite for the development and validation of accurate analytical methods, such as those based on mass spectrometry or chromatography. While chemical synthesis methods exist, they can sometimes lead to racemic mixtures or byproducts that are difficult to remove.[3] Enzymatic synthesis offers the advantage of stereospecificity, yielding the biologically relevant L-isomer.
This application note details a reproducible method for the enzymatic synthesis of this compound using commercially available recombinant human CBS. The protocol covers the enzymatic reaction, purification of the product, and subsequent analytical characterization to confirm its suitability as an analytical standard.
Enzymatic Reaction Pathway
The synthesis of this compound is catalyzed by Cystathionine β-synthase (CBS), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[4] The reaction proceeds via the condensation of L-serine and L-homocysteine, as illustrated in the following diagram.
Caption: Enzymatic synthesis of this compound from L-serine and L-homocysteine catalyzed by CBS.
Materials and Methods
Materials
-
Recombinant Human Cystathionine β-synthase (CBS), full-length (e.g., MyBioSource, Cat. No. MBS845122 or similar)
-
L-Serine (≥99% purity)
-
L-Homocysteine (≥95% purity)
-
Pyridoxal 5'-phosphate (PLP)
-
S-Adenosyl-L-methionine (SAM)
-
Tris-HCl buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dowex® 50WX8 cation exchange resin
-
Ammonium (B1175870) hydroxide
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Deuterium oxide (D₂O)
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.
Caption: Workflow for the enzymatic synthesis and analysis of this compound.
Protocol for Enzymatic Synthesis of this compound
-
Reaction Buffer Preparation: Prepare a 200 mM Tris-HCl buffer, pH 8.6.
-
Reactant Solution Preparation:
-
Dissolve L-Serine to a final concentration of 30 mM in the reaction buffer.
-
Dissolve L-Homocysteine to a final concentration of 30 mM in the reaction buffer.
-
Prepare a 1 mM stock solution of PLP in the reaction buffer.
-
Prepare a 10 mM stock solution of SAM in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the L-Serine and L-Homocysteine solutions.
-
Add PLP to a final concentration of 0.1 mM.
-
Add SAM to a final concentration of 0.5 mM to allosterically activate the CBS enzyme.[4]
-
Initiate the reaction by adding recombinant human CBS to a final concentration of 10 U/mL. (Note: One unit is defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of this compound per minute from L-serine and L-homocysteine at 37°C).
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
-
Reaction Quenching and Enzyme Removal:
-
Stop the reaction by acidifying the mixture to a pH of approximately 3 with 1 M HCl.
-
Remove the precipitated enzyme by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Further clarify the supernatant by passing it through a 10 kDa molecular weight cutoff centrifugal filter. The this compound will be in the filtrate.
-
Protocol for Purification of this compound
-
Cation Exchange Chromatography:
-
Pack a column with Dowex® 50WX8 resin and equilibrate with deionized water.
-
Adjust the pH of the filtrate from step 3.4 to approximately 2.5 with 0.1 M HCl.
-
Load the acidified filtrate onto the equilibrated column.
-
Wash the column with 5 column volumes of deionized water to remove unbound contaminants.
-
Elute the bound this compound with 5 column volumes of 2 M ammonium hydroxide.
-
-
Lyophilization:
-
Collect the fractions containing this compound (monitor by a suitable method such as thin-layer chromatography or a rapid colorimetric assay).
-
Pool the positive fractions and lyophilize to obtain a white powder of this compound.
-
Analytical Methods for Purity and Concentration Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reversed-phase HPLC method with pre-column derivatization using a suitable agent (e.g., o-phthalaldehyde) or a mixed-mode HPLC method with direct UV detection at low wavelength (around 200 nm) can be employed.[5]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV or fluorescence detection, depending on the derivatization agent.
-
Purity Calculation: Purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a precisely weighed amount of the lyophilized this compound in D₂O. Acquire a ¹H NMR spectrum to confirm the chemical structure and assess for the presence of impurities.
-
Quantitative NMR (qNMR): For accurate concentration determination, a qNMR experiment can be performed using a certified internal standard with a known concentration.
-
Results and Data Presentation
The enzymatic synthesis and purification protocol is expected to yield this compound with high purity. The following tables summarize the expected quantitative data.
Table 1: Enzymatic Synthesis Reaction Parameters
| Parameter | Value |
| Enzyme | Recombinant Human Cystathionine β-synthase |
| Substrates | L-Serine, L-Homocysteine |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Allosteric Activator | S-Adenosyl-L-methionine (SAM) |
| pH | 8.6 |
| Temperature | 37°C |
| Incubation Time | 4 hours |
| Expected Yield | > 80% |
Table 2: Analytical Characterization of Synthesized this compound
| Analytical Method | Parameter | Specification |
| HPLC | Purity (Area %) | ≥ 99.0% |
| ¹H NMR | Identity | Conforms to the structure of this compound |
| qNMR | Concentration | Determined with certified internal standard |
A chemical synthesis method has reported achieving a purity of 99.4% for this compound, which serves as a benchmark for this enzymatic synthesis.[3]
Discussion
The enzymatic synthesis of this compound using CBS offers a highly specific and efficient method for producing a standard of high purity. The use of an allosteric activator, SAM, can enhance the catalytic activity of CBS, leading to improved reaction yields.[4] The purification protocol based on cation exchange chromatography is effective in separating the amino acid product from the reaction components.
The analytical validation by HPLC and NMR is crucial to confirm the identity, purity, and concentration of the synthesized this compound. A purity of ≥ 99.0% is considered suitable for its use as an analytical standard in most research applications.
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic synthesis, purification, and analysis of this compound. The described method is robust and yields a high-purity product suitable for use as an analytical standard in various research and development settings. The use of enzymatic synthesis ensures the production of the stereospecific L-isomer, which is of primary biological relevance.
References
- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of this compound as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: L-Cystathionine Supplementation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a crucial intermediate in the transsulfuration pathway, linking methionine metabolism to the synthesis of cysteine.[1][2] In cell culture applications, supplementation with this compound offers a range of benefits, primarily centered around promoting cell proliferation, mitigating oxidative stress, and protecting against apoptosis. Its role as a precursor to L-cysteine, a key component of the major intracellular antioxidant glutathione (B108866) (GSH), makes it a valuable supplement for maintaining cellular health and function in vitro.[1][3][4] Furthermore, this compound is recognized as a substrate for the cystine/glutamate transporter system xc-, highlighting its importance in cellular redox control and nutrient uptake.[5]
These application notes provide a comprehensive overview of the uses of this compound in cell culture, complete with detailed protocols and quantitative data to guide experimental design.
Key Applications
-
Enhanced Cell Proliferation: In specific cell types, such as human astrocytoma U373 cells, this compound supplementation has been demonstrated to promote cell growth. This effect is associated with an increase in intracellular L-cysteine levels and a higher GSH/GSSG ratio, indicating a more reduced intracellular environment conducive to proliferation.[1][3]
-
Protection Against Oxidative Stress: this compound functions as an oxygen free radical scavenger and can protect cells from damage induced by various stressors, including oxidized low-density lipoprotein (oxLDL) and homocysteine.[6][7][8] It achieves this by bolstering the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).[6]
-
Prevention of Apoptosis: Supplementation can inhibit mitochondria-dependent apoptosis triggered by cellular insults. This compound has been shown to decrease the production of mitochondrial superoxide, maintain mitochondrial membrane potential, and suppress the activation of caspases.[7][8]
-
Modulation of Cellular Signaling: The metabolic products of this compound, particularly hydrogen sulfide (B99878) (H₂S) generated by the enzyme cystathionine (B15957) γ-lyase (CSE), are involved in various signaling pathways.[9][10][11] These include the Akt/Nrf2 pathway, which is crucial for the antioxidant response, and the ERK1/2 pathway, which is involved in cell proliferation and survival.[9][10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation observed in various cell lines.
Table 1: Effect of this compound on Cell Proliferation of Human Astrocytoma U373 Cells [3]
| This compound Concentration | Incubation Time | Proliferation Increase (%) |
| 0.25 mM | 48 h | ~7% |
| 0.5 mM | 48 h | ~6% |
| 1 mM | 48 h | ~7% |
| 0.25 mM | 72 h | ~19% |
| 0.5 mM | 72 h | ~16% |
| 1 mM | 72 h | ~6% |
Table 2: Effect of this compound on Antioxidant Enzyme Activity in oxLDL-treated THP-1 Macrophages [6]
| Treatment | GSH-Px Activity Increase (%) | SOD Activity Increase (%) | CAT Activity Increase (%) |
| oxLDL + 0.3 mM L-Cth | 21.4% | 32.4% | 47.1% |
| oxLDL + 1.0 mM L-Cth | 28.9% | 58.4% | 68.0% |
Table 3: Effect of this compound on Cell Viability and LDH Leakage in Homocysteine-treated HUVECs [8]
| Treatment | Effect on Cell Viability | Effect on LDH Leakage |
| 500 µM Hcy + 0.3 mM L-Cth | Significant Increase | Significant Inhibition |
| 500 µM Hcy + 1.0 mM L-Cth | Significant Increase | Significant Inhibition |
Experimental Protocols
Protocol 1: Enhancing Proliferation of Human Astrocytoma U373 Cells
This protocol is based on the methodology described by Wróbel et al.[3]
Materials:
-
Human astrocytoma U373 cells
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 100 mM in sterile PBS or appropriate solvent)
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed U373 cells in 96-well plates at a density of 2 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired final concentrations of this compound (e.g., 0.25, 0.5, and 1 mM). Include a control group with no this compound.
-
Culture: Culture the cells for 24, 48, and 72 hours.
-
Cell Proliferation Assay (Crystal Violet):
-
Gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates thoroughly with water and allow them to air dry.
-
Solubilize the stain with a solubilization solution (e.g., 10% acetic acid).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Protecting THP-1 Derived Macrophages from Oxidative Stress
This protocol is adapted from the study by Li et al. on oxLDL-induced oxidative stress.[6]
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
RPMI-1640 medium with 10% FBS
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound
-
Assay kits for SOD, GSH-Px, and CAT activity
Procedure:
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Pre-treatment with this compound: Pre-treat the differentiated macrophages with this compound (e.g., 0.1, 0.3, and 1.0 mM) for a specified period (e.g., 2 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Add oxLDL (e.g., 50 µg/mL) to the culture medium and incubate for 24 hours.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them according to the instructions provided with the enzyme activity assay kits.
-
Enzyme Activity Assays: Measure the activities of SOD, GSH-Px, and CAT in the cell lysates using commercially available colorimetric assay kits, following the manufacturer's protocols.
Signaling Pathways and Mechanisms
The beneficial effects of this compound supplementation are underpinned by its integration into key cellular metabolic and signaling pathways.
Caption: Metabolic fate and transport of this compound in the cell.
Caption: this compound's role in the Akt/Nrf2 antioxidant response pathway.
Conclusion
This compound is a multifaceted supplement for cell culture with well-documented benefits for cell proliferation, oxidative stress resistance, and survival. The provided protocols and data serve as a starting point for researchers to explore the applications of this compound in their specific cell culture systems. Understanding its metabolic and signaling roles will further enable its effective use in basic research and drug development.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Cystathionine - Wikipedia [en.wikipedia.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Protects against Homocysteine-Induced Mitochondria-Dependent Apoptosis of Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cystathionine gamma-lyase overexpression inhibits cell proliferation via a H2S-dependent modulation of ERK1/2 phosphorylation and p21Cip/WAK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Derivatization of L-Cystathionine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of this compound in biological samples is crucial for studying various physiological and pathological conditions, including genetic disorders of sulfur metabolism and oxidative stress. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of amino acids due to its high resolution and sensitivity. However, the low volatility and polar nature of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1]
This application note provides detailed protocols for two common and effective derivatization methods for this compound: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and Acylation/Esterification using ethyl chloroformate (ECF). The choice of method may depend on sample matrix, available instrumentation, and desired sensitivity.
Derivatization Methods Overview
Silylation with MTBSTFA
Silylation is a widely used derivatization technique for compounds with active hydrogens, such as those found in the carboxyl, amino, and thiol groups of this compound.[1][2] MTBSTFA is a popular silylating reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][2] These derivatives are generally more stable and less susceptible to hydrolysis compared to trimethylsilyl (B98337) (TMS) derivatives.[1][2]
Acylation/Esterification with Ethyl Chloroformate (ECF)
This method involves the simultaneous derivatization of the amino and carboxyl groups of this compound. Ethyl chloroformate reacts with the amino group to form an ethoxycarbonyl derivative and with the carboxyl group to form an ethyl ester.[3] This two-step derivatization can be performed rapidly in an aqueous medium, which can be an advantage over silylation methods that require anhydrous conditions.[4]
Experimental Protocols
General Sample Preparation
Prior to derivatization, it is essential to extract and dry the this compound sample. A typical procedure involves protein precipitation from a biological sample (e.g., plasma, tissue homogenate) with a solvent like acetonitrile (B52724), followed by centrifugation and evaporation of the supernatant to complete dryness under a stream of nitrogen.
Protocol 1: Silylation with MTBSTFA
Materials and Reagents:
-
This compound standard or dried sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample containing this compound is completely dry in a GC vial. The presence of moisture will interfere with the silylation reaction.[1][2]
-
To the dried sample, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-100°C for 30-60 minutes.[2] The optimal temperature and time may need to be determined empirically for specific sample types.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Acylation/Esterification with Ethyl Chloroformate (ECF)
Materials and Reagents:
-
This compound standard or dried sample extract
-
Ethanol (anhydrous)
-
Pyridine (anhydrous)
-
Ethyl Chloroformate (ECF)
-
Sodium hydroxide (B78521) solution (7 M)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge
-
GC-MS vials with inserts
Procedure:
-
Reconstitute the dried this compound sample in 100 µL of a mixture of water, ethanol, and pyridine (60:30:10 v/v/v).
-
Add 10 µL of ECF to the sample solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 100 µL of chloroform to extract the derivatized products and vortex for 30 seconds.
-
Adjust the pH of the aqueous layer to 9-10 by adding approximately 10 µL of 7 M NaOH.[3]
-
Add another 10 µL of ECF and vortex for 30 seconds.[3]
-
Centrifuge the mixture at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried chloroform extract to a GC-MS vial for analysis.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Silylation (MTBSTFA) | Acylation/Esterification (ECF) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temp. | 280°C | 260°C[3] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min[3] |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[3] |
| MS Ion Source | 230°C | 200°C[3] |
| MS Quadrupole | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-750 | m/z 50-500 |
Mass Spectral Data for TBDMS-derivatized this compound:
The derivatization of this compound with a TBDMS reagent is expected to add multiple TBDMS groups. The molecular ion of TBDMS-derivatized this compound has been reported at an m/z of 678.[5] Characteristic fragments can be observed at [M-57] (loss of a tert-butyl group).[5]
Data Presentation: Comparison of Derivatization Methods
| Feature | Silylation (MTBSTFA) | Acylation/Esterification (ECF) |
| Reaction Environment | Anhydrous conditions required | Can be performed in aqueous medium[4] |
| Derivative Stability | TBDMS derivatives are generally stable[1][2] | Good stability reported for up to 48 hours[6] |
| Reaction Speed | 30-60 minutes at elevated temperature | Rapid, two-step reaction at room temperature |
| Byproducts | Silylation byproducts can be present | Requires liquid-liquid extraction to remove reagents |
| LOD (general) | Method dependent, can achieve low ng/mL levels | 125 to 300 pg on-column for a mix of metabolites[6] |
| Repeatability (RSD) | Generally good, but sensitive to moisture | <10% for a mix of metabolites[6] |
| Recovery | Dependent on extraction efficiency | 70-120% for a mix of metabolites[6] |
Workflow Diagrams
Caption: Derivatization workflows for this compound analysis by GC-MS.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no derivative peak (Silylation) | Presence of moisture in the sample or reagents. | Ensure sample is completely dry. Use anhydrous solvents and reagents. Store reagents under inert gas. |
| Incomplete reaction. | Optimize reaction temperature and time. Ensure proper mixing. | |
| Multiple derivative peaks | Incomplete derivatization of all active sites. | Increase reaction time or temperature. Use a catalyst like TMCS with silylating agents. |
| Degradation of the analyte or derivative. | Lower the injector temperature. Check the stability of the derivative over time. | |
| Poor peak shape | Active sites in the GC system (liner, column). | Use a deactivated liner. Condition the column. |
| Co-elution with interfering compounds. | Optimize the GC temperature program. Perform sample cleanup prior to derivatization. | |
| Low recovery (ECF) | Incomplete extraction. | Ensure vigorous vortexing. Check the pH of the aqueous phase. |
| Emulsion formation during extraction. | Centrifuge at a higher speed or for a longer duration. |
Conclusion
Both silylation with MTBSTFA and acylation/esterification with ECF are effective methods for the derivatization of this compound for GC-MS analysis. The choice between these protocols will depend on the specific requirements of the study. The silylation method is straightforward but requires stringent anhydrous conditions. The ECF method is more tolerant of aqueous environments but involves a multi-step extraction process. Proper optimization and validation of the chosen method are essential for accurate and reliable quantification of this compound in complex biological matrices.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope-Labeled L-Cystathionine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled L-Cystathionine is a powerful tool for elucidating the dynamics of the transsulfuration pathway and its downstream metabolic networks. By introducing this compound labeled with stable isotopes, such as ¹³C or ¹⁵N, into biological systems, researchers can trace its metabolic fate, quantify flux through key enzymatic steps, and understand how these processes are altered in disease states or in response to therapeutic interventions.[1][2] These non-radioactive tracers are safe for a wide range of in vitro and in vivo studies and provide unparalleled insights into cellular metabolism that cannot be achieved through static metabolite measurements alone.[3]
This compound is a critical intermediate in the transsulfuration pathway, which governs the interconversion of homocysteine and cysteine.[4] This pathway is central to sulfur amino acid metabolism, redox homeostasis through glutathione (B108866) (GSH) synthesis, and the production of the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S).[5][6] Dysregulation of the transsulfuration pathway is implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[7]
This document provides detailed application notes and experimental protocols for the utilization of stable isotope-labeled this compound in metabolic studies, with a focus on metabolic flux analysis using mass spectrometry.
Key Applications in Research and Drug Development
-
Quantitative Analysis of the Transsulfuration Pathway: Elucidate the flux of metabolites through the canonical transsulfuration pathway, providing quantitative data on the rates of this compound synthesis and catabolism.[8]
-
Glutathione (GSH) Biosynthesis and Redox Homeostasis: Trace the incorporation of the sulfur atom from this compound into cysteine and subsequently into the antioxidant tripeptide glutathione, offering insights into cellular redox balance.[9][10]
-
Hydrogen Sulfide (H₂S) Production: Investigate the contribution of the transsulfuration pathway to the enzymatic production of H₂S, a key signaling molecule with diverse physiological roles.[11]
-
Drug Discovery and Development: Assess the impact of novel therapeutic agents on sulfur amino acid metabolism and identify potential drug targets within the transsulfuration pathway.
-
Disease Mechanism Studies: Investigate metabolic reprogramming in diseases associated with dysfunctional sulfur metabolism, such as homocystinuria, by quantifying pathway alterations.[5]
Experimental Protocols
Protocol 1: Metabolic Flux Analysis of the Transsulfuration Pathway in Cultured Cells using Stable Isotope-Labeled this compound
This protocol describes the use of ¹³C-labeled this compound to trace its metabolism in cultured mammalian cells. The methodology is adapted from established protocols for other stable isotope-labeled amino acids.[10][12]
Materials and Reagents:
-
Stable Isotope-Labeled this compound (e.g., this compound-¹³C₄, ¹⁵N₂)
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cystathionine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.9% NaCl solution, ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
LC-MS/MS grade solvents (water, acetonitrile, formic acid)
-
Internal standards for key metabolites (optional, for absolute quantification)
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in standard complete medium to the desired confluency (typically 70-80%).
-
For adaptation, switch the cells to a custom medium containing a physiological concentration of unlabeled this compound for at least one cell doubling.
-
-
Isotope Labeling:
-
Aspirate the adaptation medium and wash the cells once with pre-warmed sterile PBS.
-
Prepare the labeling medium by supplementing cystathionine-free medium with the desired concentration of stable isotope-labeled this compound (e.g., 100 µM). Also, supplement with dFBS to minimize unlabeled amino acids.[10]
-
Add the labeling medium to the cells and incubate for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the time to reach isotopic steady-state.[13]
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl to quench metabolic activity and remove extracellular metabolites.[10]
-
Add a sufficient volume of ice-cold 80% methanol to the culture dish and scrape the cells.[10]
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[10]
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.[14]
-
Develop a targeted LC-MS/MS method to detect and quantify this compound and its downstream metabolites (e.g., cysteine, homocysteine, glutathione) and their isotopologues.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify the different isotopologues of each metabolite.
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and estimate the metabolic fluxes through the transsulfuration pathway.[2]
-
Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Fractional Enrichment of Transsulfuration Pathway Metabolites after Labeling with ¹³C₄-L-Cystathionine in HEK293 Cells.
| Time (hours) | ¹³C₄-L-Cystathionine | ¹³C₂-Homocysteine | ¹³C₂-Cysteine | ¹³C₂-Glutathione |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 |
| 2 | 0.85 | 0.15 | 0.10 | 0.05 |
| 4 | 0.92 | 0.35 | 0.25 | 0.15 |
| 8 | 0.95 | 0.60 | 0.50 | 0.35 |
| 12 | 0.96 | 0.75 | 0.68 | 0.55 |
| 24 | 0.96 | 0.88 | 0.85 | 0.78 |
Table 2: Concentrations of Transsulfuration Pathway Metabolites in Human Plasma. (Data adapted from a study on type 2 diabetes mellitus and breast cancer patients).[7]
| Metabolite | Control (nmol/L) | Type 2 Diabetes (nmol/L) | Breast Cancer (nmol/L) |
| Cysteine (Cys) | 250.5 ± 45.2 | 180.3 ± 30.1 | 310.8 ± 55.6 |
| Homocysteine (Hcys) | 10.2 ± 2.5 | 15.8 ± 3.1 | 8.5 ± 1.9 |
| Glutathione (GSH) | 2.8 ± 0.6 | 1.9 ± 0.4 | 3.5 ± 0.7 |
| N-acetylcysteine (Nac) | 15.3 ± 3.8 | 10.1 ± 2.2 | 18.2 ± 4.1 |
| Cysteinylglycine (CysGly) | 28.7 ± 5.1 | 20.4 ± 4.3 | 35.1 ± 6.2 |
| Glutamylcysteine (GluCys) | 1.2 ± 0.3 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Cysteamine (CA) | 4.5 ± 1.1 | 3.2 ± 0.8 | 5.8 ± 1.3 |
Table 3: Cystathionine Concentrations in Various Tissues. [15][16]
| Tissue/Fluid | Species | Concentration |
| Serum | Human | 65 - 301 nM |
| Brain | Human | Variable, traces (<1 µM in CSF) |
| Liver | Mouse | Markedly expressed |
| Kidney | Mouse | Markedly expressed |
| Spleen | Mouse | Not detected |
| Thymus | Mouse | Not detected |
Visualizations
Experimental Workflow
Transsulfuration Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Stable isotope labeling - dispersive solid phase extraction - liquid chromatography - tandem mass spectrometry for quantitative analysis of transsulfuration pathway thiols in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of L-Cystathionine Standards for Amino acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a key non-protein amino acid and an important intermediate in the transsulfuration pathway, which converts methionine to cysteine.[1][2] Accurate quantification of this compound in biological fluids is crucial for clinical diagnosis and in biochemical and pharmaceutical research, as its levels can be indicative of metabolic disorders.[1][3] Amino acid analysis, a widely used technique, relies on high-purity standards for accurate calibration and quantification.[1] This document provides a detailed protocol for the preparation of this compound standards for use in various amino acid analysis methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).[1]
Materials and Equipment
-
This compound powder (≥98% purity)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
0.22 µm syringe filters
-
Cryogenic vials
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound standards.
| Parameter | Value | Conditions/Notes | Source |
| Purity | ≥98% (TLC) | Commercially available standard | [4] |
| 99.4% | Synthesized for use as a reference standard | [1][3] | |
| Solubility | 50 mg/mL (224.96 mM) | In 1 M HCl, with sonication and pH adjustment to 1 | [5][6] |
| 40 mg/mL (179.97 mM) | In H₂O, with pH adjusted to 2 with 1 M HCl | [5][6] | |
| 25 mg/mL (112.48 mM) | In H₂O, with sonication and pH adjusted to 10 with NaOH | [5][6] | |
| 3.33 mg/mL (14.98 mM) | In PBS, requires sonication for a clear solution | [5][6] | |
| < 1 mg/mL | In DMSO (insoluble or slightly soluble) | [6][7] | |
| Stability (Solid) | ≥ 4 years | At -20°C | [4] |
| 3 years | At -20°C | [7] | |
| Stability (Stock Solution) | 6 months | At -80°C (stored under nitrogen) | [5][6] |
| 1 month | At -20°C (stored under nitrogen) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acidified Water
This protocol is suitable for most common amino acid analysis platforms, including LC-MS/MS.
-
Weighing: Accurately weigh approximately 22.23 mg of this compound powder using an analytical balance.
-
Initial Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of ultrapure water.
-
Acidification and Dissolution: While gently swirling the flask, add 1 M HCl dropwise until the pH of the solution is approximately 2.[5][6] Use a calibrated pH meter for accurate measurement.
-
Sonication: If the solid does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.[5]
-
Final Volume Adjustment: Once the this compound is fully dissolved, bring the flask to the 10 mL mark with ultrapure water.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization: For aqueous solutions, filter the stock solution through a 0.22 µm syringe filter to sterilize it and remove any particulates.[5]
-
Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryogenic vials. For long-term storage, store at -80°C for up to 6 months.[5][6] For short-term use, store at -20°C for up to 1 month.[5] It is recommended to store the solutions under nitrogen to enhance stability.[5][6]
Protocol 2: Preparation of Working Standards and Calibration Curve
-
Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare a series of working standards by performing serial dilutions of the stock solution with the appropriate diluent (e.g., mobile phase A for LC-MS/MS analysis). A typical calibration curve might include concentrations ranging from 1 µM to 100 µM.
-
Analysis: The freshly prepared working standards are now ready for injection into the amino acid analyzer or LC-MS/MS system.
Workflow for this compound Standard Preparation
Caption: Workflow for this compound Standard Preparation.
Signaling Pathway and Logical Relationships
In the context of preparing analytical standards, there isn't a biological signaling pathway to depict. However, a logical diagram can illustrate the relationship between the quality of the standard and the reliability of the analytical results.
Caption: Impact of Standard Quality on Analytical Results.
Conclusion
The preparation of accurate and stable this compound standards is fundamental to achieving reliable results in amino acid analysis. Adherence to proper dissolution, storage, and handling protocols is essential to maintain the integrity of the standards. The methods outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to prepare high-quality this compound standards for their analytical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cystathionine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Synthesis and evaluation of this compound as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Apoptosis | Endogenous Metabolite | TargetMol [targetmol.com]
Solid-Phase Extraction of L-Cystathionine from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective solid-phase extraction (SPE) of L-Cystathionine, a key intermediate in the transsulfuration pathway, from human urine. The described method utilizes strong cation exchange (SCX) SPE to effectively isolate this compound from the complex urinary matrix, enabling accurate downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). This document includes a step-by-step experimental protocol, a summary of expected quantitative performance, and visual diagrams to illustrate the workflow and relevant biochemical pathway.
Introduction
This compound is a crucial non-proteinogenic amino acid that serves as an intermediate in the metabolic pathway converting methionine to cysteine.[1] The levels of this compound in biological fluids, such as urine, can be indicative of certain metabolic disorders, including cystathioninuria, which results from a deficiency of the enzyme cystathionine (B15957) γ-lyase.[2] Accurate quantification of urinary this compound is therefore of significant interest in clinical research and drug development for monitoring disease progression and therapeutic efficacy.
The complex composition of urine presents a significant analytical challenge, necessitating a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices.[3] This application note details a reliable SPE protocol based on strong cation exchange chromatography for the extraction of this compound from urine.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O₄S[4] |
| Molecular Weight | 222.26 g/mol [4] |
| pKa₁ (α-carboxyl) | ~2.0 |
| pKa₂ (α-amino) | ~9.0 |
| pKa₃ (side-chain amino) | ~10.5 |
| Isoelectric Point (pI) | ~5.5 |
Note: Exact pKa and pI values can vary slightly depending on the experimental conditions. The provided values are approximations based on typical amino acid properties.
Principle of the SPE Method
This protocol employs a strong cation exchange (SCX) SPE sorbent. At a pH below the isoelectric point (pI) of this compound, its primary and secondary amino groups will be protonated, resulting in a net positive charge. This allows for strong retention on the negatively charged sulfonic acid functional groups of the SCX sorbent. Interfering substances that are neutral or negatively charged at this pH will pass through the column. A series of wash steps are used to remove weakly bound impurities. Finally, the pH of the elution solvent is raised to deprotonate the amino groups of this compound, neutralizing its charge and causing its release from the sorbent.
Materials and Reagents
-
SPE Device: Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
This compound analytical standard
-
Human urine samples (store at -80°C until use)
-
-
Equipment:
-
SPE vacuum manifold
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes and appropriate tips
-
Collection tubes
-
Experimental Protocol
A detailed step-by-step protocol for the solid-phase extraction of this compound from urine is provided below.
1. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Acidify the urine sample by adding 1 mL of 2% formic acid in deionized water. This adjusts the pH to approximately 2-3, ensuring the protonation of this compound's amino groups.
-
Vortex the acidified sample thoroughly.
2. SPE Cartridge Conditioning and Equilibration:
-
Place the SCX SPE cartridges on the vacuum manifold.
-
Conditioning: Pass 3 mL of methanol through each cartridge.
-
Equilibration: Pass 3 mL of 2% formic acid in deionized water through each cartridge. Do not allow the sorbent bed to dry out between steps.
3. Sample Loading:
-
Load the pre-treated urine sample (2 mL) onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash 1: Pass 3 mL of 2% formic acid in deionized water through the cartridge to remove polar, non-retained interferences.
-
Wash 2: Pass 3 mL of methanol through the cartridge to remove non-polar interferences.
5. Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the retained this compound by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH of this solution neutralizes the charge on the this compound, causing it to elute from the sorbent.
-
Collect the eluate.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a solvent compatible with the intended analytical method (e.g., 100 µL of the initial mobile phase for LC-MS analysis).
Quantitative Data Summary
The following table summarizes representative quantitative data for the SPE of amino acids from urine using cation exchange methods. While specific data for this compound may vary, these values provide an expected range of performance.
| Parameter | Expected Value | Reference |
| Recovery | 85 - 105% | [5] |
| Reproducibility (RSD) | < 15% | [6] |
| Limit of Detection (LOD) | 1 - 25 ng/mL | [7] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | [7] |
Note: The recovery and reproducibility can be influenced by the specific SPE sorbent, the concentration of the analyte, and the complexity of the urine matrix. Method validation is recommended for specific applications.
Visualizations
Experimental Workflow
References
- 1. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | C7H14N2O4S | CID 439258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Year-long validation study and reference values for urinary amino acids using a reversed-phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying L-Cystathionine Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common animal models used to investigate the metabolic pathways of L-Cystathionine. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate experimental design and execution.
Introduction to this compound Metabolism
This compound is a crucial intermediate in the transsulfuration pathway, which is responsible for the synthesis of cysteine from homocysteine.[1] This metabolic route is central to cellular redox balance, as cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[2] The two key enzymes in this pathway are Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CTH). CBS catalyzes the condensation of homocysteine and serine to form this compound, while CTH cleaves this compound to produce cysteine, α-ketobutyrate, and ammonia.[1][3] Dysregulation of this compound metabolism is implicated in various pathological conditions, making animal models that mimic these alterations invaluable for research and drug development.
Animal Models of Dysregulated this compound Metabolism
Genetically engineered mouse models are the primary tools for studying the in vivo roles of this compound and the enzymes that metabolize it. The most common models involve the knockout of the Cbs or Cth genes.
Cystathionine β-synthase (CBS) Deficient Mice
CBS deficiency is the most common inborn error of sulfur metabolism in humans, leading to classical homocystinuria.[4][5] Mouse models have been developed to replicate this condition.
-
Homozygous CBS Knockout (Cbs-/-) Mice: These mice completely lack CBS activity and serve as a model for severe homocystinuria.[6] A significant challenge with this model is the high postnatal mortality rate, with a majority of pups dying within the first five weeks of life.[6][7] They exhibit severe growth retardation and histological abnormalities in the liver, including enlarged, multinucleated hepatocytes filled with microvesicular lipid droplets.[6][7][8] Plasma homocysteine levels in these mice are approximately 40 times higher than in wild-type animals.[6][8]
-
Heterozygous CBS Knockout (Cbs+/-) Mice: These mice have about a 50% reduction in CBS mRNA and enzyme activity in the liver.[6][7][8] This leads to a doubling of normal plasma homocysteine levels, making them a useful model for studying the effects of mild to moderate hyperhomocysteinemia.[6][7]
-
Humanized CBS Mutant Mice (Tg-I278T Cbs-/-): To create a more clinically relevant model that survives into adulthood, researchers have developed mice that express a human CBS transgene with a common patient mutation (I278T) on a Cbs knockout background.[9] These mice exhibit severe hyperhomocysteinemia, with total homocysteine levels significantly higher than in other models, and display phenotypes such as facial alopecia, osteoporosis, and reduced lifespan.[9] Another humanized model expresses the p.G307S CBS mutation.[10]
Cystathionine γ-lyase (CTH) Deficient Mice
CTH deficiency, also known as cystathioninuria, is another inherited disorder of sulfur metabolism.
-
Homozygous CTH Knockout (Cth-/-) Mice: These mice are viable but exhibit hypercystathioninemia and hyperhomocysteinemia.[11][12] A key finding in these mice is their dependence on dietary cysteine. When fed a low-cysteine diet, they develop acute skeletal muscle atrophy and die from severe paralysis.[11] This highlights the essential role of the transsulfuration pathway in endogenous cysteine synthesis. Cth-/- mice also show increased vulnerability to oxidative stress.[11][12] Smooth muscle cells from these mice exhibit enhanced proliferation.[13][14] Recent studies have also shown that CTH deficiency can exacerbate chemically induced liver damage.[15]
Quantitative Data from Animal Models
The following tables summarize key quantitative data from the described animal models, providing a basis for comparison.
Table 1: Plasma/Serum Metabolite Levels in CBS Deficient Mouse Models
| Metabolite | Wild-Type | Cbs+/- | Cbs-/- | Tg-hCBS Cbs-/- | Tg-I278T Cbs-/- |
| Total Homocysteine (tHcy) (µM) | ~8-10 | ~16-20[6][7] | >200[6] | 169[9] | 296[9] |
| Total Cysteine (tCys) (µM) | Normal | Reduced | ~50% reduction[4] | Data not available | Data not available |
| Cystathionine (µM) | ~0.1-0.2 | Elevated[4] | Elevated[4] | Elevated[4] | Elevated[4] |
| Methionine (µM) | ~60 | Normal | Slightly Elevated[4] | Normal[4] | Slightly Elevated[4] |
Table 2: Phenotypic Characteristics of CTH Deficient (Cth-/-) Mice
| Parameter | Wild-Type | Cth-/- |
| Plasma Cystathionine | Normal | Markedly Elevated[11][12] |
| Plasma Homocysteine | Normal | Elevated[11][12] |
| Liver Glutathione (GSH) | Normal | Reduced[11] |
| Dependence on Dietary Cysteine | No | Yes[11] |
| Smooth Muscle Cell Proliferation | Normal | Enhanced[13][14] |
Experimental Protocols
This section provides detailed protocols for key experiments in the study of this compound metabolism.
Measurement of Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CTH) Activity in Tissue Homogenates by RP-HPLC
This protocol is adapted from a method for determining CBS and CTH activity in mouse tissues.[16]
Principle: The activity of CBS is determined by measuring the production of cystathionine from homocysteine and serine. To differentiate CBS activity from the reverse CTH reaction, the CTH inhibitor DL-propargylglycine (PPG) is used. CTH activity is measured by the production of α-ketobutyrate from DL-homoserine. The products are quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
Materials:
-
Tissue homogenizer
-
Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
DL-homocysteine
-
L-serine
-
Pyridoxal-5'-phosphate (PLP)
-
DL-propargylglycine (PPG)
-
DL-homoserine
-
Trichloroacetic acid (TCA)
-
RP-HPLC system with a suitable column (e.g., C18)
-
Reagents for derivatization if required by the detection method.
Procedure:
-
Tissue Homogenization:
-
Excise tissues (e.g., liver, kidney, brain) from the animal model and immediately place them in ice-cold homogenization buffer.
-
Homogenize the tissue on ice and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the enzyme assays. Determine the protein concentration of the supernatant.
-
-
CBS Activity Assay:
-
Prepare two sets of reaction mixtures. Both will contain the tissue homogenate, L-serine, DL-homocysteine, and PLP.
-
To one set of reaction mixtures, add a concentration of PPG sufficient to completely inhibit CTH.[16]
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant for cystathionine concentration using RP-HPLC.
-
CBS activity is calculated from the difference in cystathionine levels between the samples with and without the CTH inhibitor.[16]
-
-
CTH Activity Assay:
-
Prepare a reaction mixture containing the tissue homogenate, DL-homoserine, and PLP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with TCA.
-
Centrifuge and collect the supernatant.
-
Analyze the supernatant for α-ketobutyrate concentration using RP-HPLC.[16]
-
CTH activity is calculated based on the amount of α-ketobutyrate produced per unit of time per milligram of protein.
-
Measurement of Hydrogen Sulfide (B99878) (H₂S) in Biological Samples
Hydrogen sulfide is a gaseous signaling molecule produced downstream of this compound metabolism, primarily by CTH and CBS. Several methods exist for its measurement.
Principle: This method relies on the equilibration of H₂S between a liquid sample and the gas phase in a sealed container. The H₂S in the gas phase is then injected into a gas chromatograph (GC) for separation and detected by a sulfur chemiluminescence detector.[17]
Materials:
-
Gas-tight vials
-
Gas chromatograph with a sulfur chemiluminescence detector
-
Syringes for gas sampling
-
Acidifying agent (e.g., phosphate buffer, pH 2.6) to measure acid-labile sulfide.[18]
Procedure:
-
Place the biological sample (e.g., tissue homogenate, plasma) into a gas-tight vial and seal it.
-
For the measurement of total H₂S (free and acid-labile), add an acidifying agent to the sample to release the acid-labile pool.[18]
-
Incubate the vial at 37°C to allow for the equilibration of H₂S between the liquid and gas phases.
-
Using a gas-tight syringe, withdraw a sample of the headspace gas.
-
Inject the gas sample into the GC system.
-
Quantify the H₂S concentration based on a standard curve generated with known concentrations of a sulfide standard (e.g., NaHS).
-
The total amount of H₂S in the sample is calculated by summing the amounts in the gas phase and the liquid phase (calculated using the Henderson-Hasselbalch equation and the pKa of H₂S).[17]
Principle: This colorimetric assay is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene (B1212753) blue, which can be quantified spectrophotometrically.[19]
Materials:
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
Ferric chloride solution
-
Zinc acetate (B1210297) solution (to trap H₂S)
-
Spectrophotometer
Procedure:
-
Homogenize tissue samples in a buffer containing zinc acetate to trap H₂S as zinc sulfide.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution to the homogenate.
-
Add the ferric chloride solution to initiate the color-forming reaction.
-
Incubate at room temperature for a defined period.
-
Measure the absorbance at a wavelength of 664-670 nm.[19]
-
Quantify the H₂S concentration using a standard curve prepared with a sulfide standard.
Visualizations
Signaling Pathway
Caption: The Transsulfuration Pathway.
Experimental Workflow: Generation of Knockout Mice
Caption: Workflow for Generating Knockout Mice.
Experimental Workflow: Metabolite Analysis
Caption: Workflow for Metabolite Analysis.
References
- 1. Cystathionine - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine β-synthase Deficiency: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystathionine β-synthase deficiency: Of mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Mice deficient in cystathionine beta-synthase: animal models for mild and severe homocyst(e)inemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of cystathionine β-synthase deficiency reveal significant threshold effects of hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientists Develop Mouse Model to Enable Study of Rare Genetic Disorder Classical Homocystinuria | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 11. Cystathionine gamma-Lyase-deficient mice require dietary cysteine to protect against acute lethal myopathy and oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cystathionine γ-Lyase-deficient Mice Require Dietary Cysteine to Protect against Acute Lethal Myopathy and Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. academic.oup.com [academic.oup.com]
- 15. Cystathionine gamma-lyase deficiency exaggerates diethylnitrosamine-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An application of RP-HPLC for determination of the activity of cystathionine β-synthase and γ-cystathionase in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Measurement of Discrete Hydrogen Sulfide Pools in Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of L-Cystathionine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[][2] This pathway is central to cellular redox homeostasis, the production of the antioxidant glutathione, and the generation of hydrogen sulfide (B99878) (H₂S), a key signaling molecule.[3] Dysregulation of this compound metabolism has been implicated in various pathological conditions, including cardiovascular diseases and neurological disorders. The ability to visualize and track this compound in living cells is therefore of significant interest for understanding its physiological roles and for the development of novel therapeutic strategies.
These application notes provide a detailed framework for the fluorescent labeling of this compound and its subsequent use in cellular imaging applications. The protocols are based on established bioconjugation techniques adapted for the unique chemical structure of this compound, which possesses two primary amino groups and a thioether linkage.
Principle of Fluorescent Labeling
The fluorescent labeling of this compound can be achieved by targeting its primary amino groups with amine-reactive fluorescent dyes. Due to the presence of two amino groups, careful control of reaction stoichiometry is necessary to achieve mono-labeling, if desired. This protocol focuses on the use of NBD-Cl (4-Chloro-7-nitrobenzofurazan) and FITC (Fluorescein isothiocyanate) as representative fluorescent probes. NBD-Cl reacts with primary amines to form highly fluorescent adducts, often exhibiting a significant increase in fluorescence quantum yield upon conjugation.[4] FITC is a widely used green-emitting fluorophore that readily reacts with primary amines to form stable thiourea (B124793) bonds.
Data Presentation: Photophysical Properties of Fluorescently Labeled Amino Acids
| Fluorophore | Labeled Amino Acid (Example) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| NBD | NBD-Glycine | 458 | 500-560 | Not Reported | Not Reported | [5] |
| NBD-Leucine | 458 | 500-560 | Not Reported | Not Reported | [5] | |
| NBD-Proline | 481 | 500-560 | Not Reported | Not Reported | [5] | |
| Fluorescein | Fluorescein-Serine conjugate | ~490 | ~512 | ~0.3-0.5 (solvent dependent) | ~70,000 | [6] |
| Fluorescein-Cysteine conjugate | ~490 | ~512 | ~0.3-0.5 (solvent dependent) | ~70,000 | [6] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NBD-Cl
This protocol describes the labeling of this compound with the amine-reactive fluorescent dye 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
Materials:
-
This compound
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mM.
-
Dissolve NBD-Cl in DMF to a final concentration of 20 mM. Prepare this solution fresh before use and protect it from light.
-
-
Labeling Reaction:
-
In a light-protected reaction vessel, add the this compound solution.
-
While stirring, slowly add the NBD-Cl solution dropwise to the this compound solution. A 1:1 molar ratio is recommended for mono-labeling, while a 1:2.2 molar ratio (this compound:NBD-Cl) can be used to target both amino groups.
-
Allow the reaction to proceed at room temperature for 1-2 hours with continuous stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC using a mobile phase of DCM:MeOH (e.g., 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm). The formation of a new, fluorescent spot indicates the formation of the NBD-L-Cystathionine conjugate.
-
-
Purification by Column Chromatography:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Resuspend the residue in a minimal amount of the mobile phase.
-
Load the sample onto a silica gel column pre-equilibrated with the mobile phase.
-
Elute the column with a gradient of DCM:MeOH to separate the fluorescently labeled this compound from unreacted starting materials and byproducts.
-
Collect the fluorescent fractions and combine them.
-
-
Characterization:
-
Confirm the identity and purity of the NBD-L-Cystathionine conjugate using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the concentration of the purified conjugate by measuring its absorbance at the excitation maximum of the NBD fluorophore.
-
Protocol 2: Live-Cell Imaging of NBD-L-Cystathionine
This protocol outlines a general procedure for imaging the uptake and distribution of NBD-L-Cystathionine in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or coverslips
-
NBD-L-Cystathionine stock solution (in DMSO or ethanol)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation: ~460 nm, Emission: ~540 nm) and a live-cell imaging chamber.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Labeling of Cells:
-
Prepare a working solution of NBD-L-Cystathionine in pre-warmed live-cell imaging medium. The final concentration should be optimized for your cell type and experimental conditions, typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the NBD-L-Cystathionine working solution to the cells and incubate at 37°C in a CO₂ incubator for a desired period (e.g., 15-60 minutes). The incubation time will depend on the rate of uptake.
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately transfer the dish/coverslip to the fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.
-
Acquire images using the appropriate filter set for the NBD fluorophore. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular localization and dynamics of the NBD-L-Cystathionine.
-
Mandatory Visualizations
Caption: Transsulfuration pathway illustrating the central role of this compound.
Caption: Workflow for fluorescent labeling and cellular imaging of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Development of a Competitive ELISA for L-Cystathionine Detection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
L-Cystathionine is a key non-proteinogenic amino acid intermediate in the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids.[1][2] In this pathway, this compound is synthesized from homocysteine and serine by the enzyme cystathionine (B15957) β-synthase (CBS) and is subsequently cleaved by cystathionine γ-lyase (CTH or CSE) to produce cysteine.[1] The levels of this compound in biological fluids can be indicative of the activity of these enzymes and the overall flux of the transsulfuration pathway. Dysregulation of this pathway has been implicated in various pathological conditions, making the quantification of this compound a valuable tool for researchers in fields such as metabolic diseases, neuroscience, and drug development.
These application notes describe a detailed protocol for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound in biological samples. The assay is based on the principle of competitive binding between free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein for a limited number of specific polyclonal antibody binding sites.
Assay Principle
This competitive ELISA is designed for the quantification of this compound. The assay relies on the competition between this compound in the sample and a defined amount of this compound conjugated to a carrier protein (this compound-BSA) for binding to a specific anti-L-Cystathionine antibody. The microplate wells are coated with the this compound-BSA conjugate. A mixture of the sample (containing unknown amounts of this compound) and a fixed concentration of anti-L-Cystathionine antibody is added to the wells. The free this compound in the sample competes with the coated this compound-BSA for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP), which recognizes the primary antibody, is then added. Following another incubation and wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be determined.
References
Application Notes and Protocols for L-Cystathionine Analysis in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine is a key intermediate in the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids.[1] Elevated or deficient levels of this compound in the body can be indicative of certain inborn errors of metabolism, such as homocystinuria and cystathioninuria. Dried blood spots (DBS) offer a minimally invasive, stable, and convenient method for sample collection, transportation, and storage, making them an ideal matrix for newborn screening and patient monitoring.[2] This document provides a detailed protocol for the preparation of DBS samples for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway: The Transsulfuration Pathway
The transsulfuration pathway is central to the metabolism of homocysteine. In this pathway, cystathionine (B15957) β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine. Subsequently, cystathionine γ-lyase (CTH) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3][4] Cysteine can then be utilized for the synthesis of glutathione, a major intracellular antioxidant.[1][4]
Experimental Workflow for this compound Analysis in DBS
The overall workflow for the analysis of this compound from DBS samples involves DBS card punching, extraction of the analyte, followed by analysis using LC-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
This compound standard
-
Isotopically labeled this compound internal standard (e.g., this compound-d4)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
DBS puncher (3 mm)
-
Microplate shaker/vortexer
-
Centrifuge
Sample Preparation Protocol
-
DBS Punching : Punch a 3 mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Extraction Solution Preparation : Prepare the extraction solution consisting of methanol, 0.1% formic acid, and 0.5 mol/L dithiothreitol.[2] Add the isotopically labeled internal standard to this solution at a known concentration.
-
Extraction : Add 200 µL of the extraction solution containing the internal standard to each microcentrifuge tube with the DBS disc.
-
Incubation and Shaking : Seal the tubes and vortex for 30 seconds. Incubate the samples at room temperature for 30 minutes on a microplate shaker.
-
Centrifugation : Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the filter paper and any precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
LC System : A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in methanol.
-
Gradient Elution : A gradient elution is typically employed to separate this compound from other endogenous compounds.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions :
-
This compound: The transition of the pseudomolecular ion [M+H]+ at m/z 223 to the main fragment at m/z 134 is commonly monitored.[5]
-
This compound-d4 (Internal Standard): Monitor the appropriate mass transition for the deuterated standard.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound in DBS, compiled from various sources.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 1 µmol/L | [6] |
| Intra-assay Precision (%CV) | < 10% | [7] |
| Inter-assay Precision (%CV) | < 15% | [7] |
| Accuracy/Recovery | 85 - 115% | [6] |
| Stability in DBS (Room Temp) | Stable for at least 7 days | [8] |
Discussion
The presented protocol provides a robust and reliable method for the quantification of this compound in dried blood spots. The use of an isotopically labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects.[9] The stability of amino acids in DBS can be affected by storage conditions, with storage at -20°C or lower being recommended for long-term preservation to prevent degradation.[10][11]
This method is suitable for high-throughput analysis in clinical and research settings, facilitating the screening and monitoring of disorders related to the transsulfuration pathway. The ease of DBS sample collection and transport makes this approach particularly valuable for large-scale studies and for patients in remote locations.[2]
References
- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Cystathionine in Oxidative Stress In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
L-Cystathionine is a crucial intermediate in the transsulfuration pathway, which converts methionine to cysteine.[1] While historically viewed primarily as a metabolic intermediate, recent research has highlighted its direct and indirect roles in cellular protection against oxidative stress.[2] this compound can function as a direct scavenger of oxygen free radicals and, more significantly, serves as a precursor for the synthesis of cysteine.[2][3] Cysteine is the rate-limiting amino acid for the production of glutathione (B108866) (GSH), the most abundant endogenous non-enzymatic antioxidant.[4][5][6]
These properties make this compound a valuable tool for in vitro studies aimed at understanding and mitigating oxidative stress, a pathological process implicated in numerous diseases including atherosclerosis, neurodegenerative disorders, and cancer.[3][7] In cell culture models, such as human THP-1-derived macrophages and human umbilical vein endothelial cells (HUVECs), this compound has been shown to dose-dependently counteract the effects of oxidative stressors like oxidized low-density lipoprotein (oxLDL) and homocysteine.[2][3][8] Its protective effects are mediated by reducing levels of reactive oxygen species (ROS), enhancing the activity of key antioxidant enzymes, and inhibiting apoptosis.[3][8][9]
These notes provide detailed protocols for utilizing this compound to investigate its cytoprotective effects against induced oxidative stress in cellular models.
Key Signaling and Metabolic Pathways
Transsulfuration Pathway
The transsulfuration pathway is central to understanding the origin and metabolic fate of this compound. It provides the cysteine necessary for protein and glutathione synthesis.
Caption: The Transsulfuration Pathway converting Homocysteine to L-Cysteine.
This compound's Protective Mechanism Against Oxidative Stress
This compound mitigates oxidative stress through multiple mechanisms: by directly scavenging ROS and by bolstering the cell's endogenous antioxidant defense systems through the production of cysteine and subsequently glutathione.
Caption: this compound's dual role in combating oxidative stress.
Quantitative Data Summary
The following tables summarize the observed effects of this compound pre-treatment on macrophages subjected to oxidative stress induced by oxidized LDL (oxLDL).
Table 1: Effect of this compound on ROS and NO Production
Data derived from studies on oxLDL-stimulated THP-1 derived macrophages.[3][10]
| Parameter Measured | Control | oxLDL (Stressor) | oxLDL + 0.3 mM L-Cth | oxLDL + 1.0 mM L-Cth |
| Superoxide (B77818) (O₂⁻) Content | Baseline | Significant Increase | Notable Decrease | Significant Decrease |
| Hydrogen Peroxide (H₂O₂) Content | Baseline | Significant Increase | Notable Decrease | Significant Decrease |
| Nitric Oxide (NO) Content | Baseline | Significant Increase | Reduced | Significantly Reduced |
| iNOS Protein Expression | Baseline | Significant Increase | Reduced | Significantly Reduced |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
Data derived from studies on oxLDL-stimulated THP-1 derived macrophages.[3]
| Enzyme Activity | Control | oxLDL (Stressor) | oxLDL + 0.3 mM L-Cth | oxLDL + 1.0 mM L-Cth |
| GSH-Px Activity | 100% | ↓ by 26.8% | ↑ by 21.4% (vs. oxLDL) | ↑ by 28.9% (vs. oxLDL) |
| SOD Activity | 100% | ↓ by 44.8% | ↑ by 32.4% (vs. oxLDL) | ↑ by 58.4% (vs. oxLDL) |
| CAT Activity | 100% | ↓ by 43.4% | ↑ by 47.1% (vs. oxLDL) | ↑ by 68.0% (vs. oxLDL) |
Table 3: Effect of this compound on Cell Viability and Apoptosis
Data derived from studies on Homocysteine (Hcy)-stimulated HUVECs.[2]
| Parameter | Control | Hcy (Stressor) | Hcy + 0.3 mM L-Cth | Hcy + 1.0 mM L-Cth |
| Cell Viability (CCK8 Assay) | High | Significantly Suppressed | Significantly Increased | Significantly Increased |
| Cytotoxicity (LDH Release) | Low | Significantly Increased | Significantly Blocked | Significantly Blocked |
| Apoptosis (TUNEL Assay) | Low | Significantly Increased | Significantly Inhibited | Significantly Inhibited |
Experimental Workflow and Protocols
This section outlines a general experimental workflow and specific protocols for assessing the protective effects of this compound against an oxidative insult in vitro.
General Experimental Workflow
Caption: A typical workflow for in vitro studies of this compound.
Protocol: Cell Culture and Treatment[4][9]
-
Cell Seeding: Culture cells (e.g., THP-1 monocytes) in appropriate media (e.g., RPMI-1640 with 10% FBS) in a 37°C, 5% CO₂ incubator. Seed cells in multi-well plates at a density appropriate for the downstream assay.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophages, treat cells with Phorbol 12-myristate 13-acetate (PMA, e.g., 100 ng/mL) for 24-48 hours. After differentiation, replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
This compound Pre-treatment: Prepare stock solutions of this compound in sterile PBS or culture medium. Dilute to final desired concentrations (e.g., 0.1, 0.3, 1.0 mM) in fresh culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for a pre-determined time (e.g., 30 minutes to 24 hours). Include a vehicle control group (medium without this compound).
-
Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent (e.g., oxLDL at 50 µg/mL or H₂O₂ at 100 µM) in culture medium. Add the agent to the pre-treated cells. Include a control group that receives neither this compound nor the stressor, and a group that receives only the stressor.
-
Incubation: Incubate the cells for the desired period (e.g., 6 to 24 hours) to allow the oxidative stress response to develop.
-
Sample Collection: After incubation, proceed immediately to assays or collect cell lysates and culture supernatants for later analysis.
Protocol: Measurement of Intracellular ROS
A. Superoxide (O₂⁻) Detection with Dihydroethidium (DHE) [3][11]
-
Preparation: After the treatment period, remove the culture medium and wash the cells gently with warm PBS.
-
DHE Loading: Add a solution of DHE (e.g., 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DHE solution and wash the cells twice with warm PBS to remove excess probe.
-
Detection: Immediately measure the red fluorescence using a fluorescence microscope or a microplate reader (Excitation: ~518 nm, Emission: ~605 nm). Increased fluorescence intensity corresponds to higher levels of superoxide.
B. Hydrogen Peroxide (H₂O₂) Detection with a Fluorescent Probe (e.g., Amplex Red) [3][11]
-
Reagent Preparation: Prepare a working solution of the Amplex Red reagent (e.g., 50 µM) and horseradish peroxidase (HRP, e.g., 0.1 U/mL) in a suitable reaction buffer or PBS.
-
Sample Preparation: After treatment, collect the culture medium or lyse the cells, as Amplex Red is cell-impermeable and detects H₂O₂ released from cells.
-
Reaction: In a 96-well plate, add 50 µL of sample (or standard) to 50 µL of the Amplex Red/HRP working solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
Protocol: Measurement of Antioxidant Enzyme Activity[4][11]
Commercial colorimetric assay kits are widely available and recommended for these measurements.
-
Cell Lysate Preparation: After treatment, wash cells with cold PBS, then lyse them using a suitable lysis buffer on ice. Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay for normalization.
-
Enzyme Activity Assay:
-
GSH-Px: The assay typically measures the rate of NADPH consumption, which is proportional to GSH-Px activity, by monitoring the decrease in absorbance at 340 nm.
-
SOD: This assay often uses a system that generates superoxide radicals. SOD in the sample inhibits the reaction, and the degree of inhibition is measured colorimetrically (e.g., at 450 nm).
-
CAT: Catalase activity is measured by monitoring the decomposition of H₂O₂. This can be done by directly measuring the decrease in H₂O₂ absorbance at 240 nm or through a colorimetric reaction.
-
-
Calculation: Calculate the enzyme activity based on the instructions provided in the kit and normalize to the protein concentration of the sample.
Protocol: Western Blotting for Protein Expression[4][11]
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, SOD1, SOD2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Protocol: Cell Viability and Apoptosis Assays
A. Cytotoxicity (LDH Release Assay) [2]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Cell Lysis: Add lysis buffer to the remaining cells in the wells to obtain a maximum LDH release control.
-
Assay: Use a commercial LDH cytotoxicity assay kit. Mix the collected supernatant with the assay reagents according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the maximum LDH release control.
B. Apoptosis (TUNEL Assay) [2]
-
Cell Fixation: Grow and treat cells on glass coverslips. After treatment, wash with PBS and fix the cells with 4% paraformaldehyde for 15-30 minutes.
-
Permeabilization: Permeabilize the cells with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Use an in situ cell death detection kit. Incubate the fixed and permeabilized cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) for 1 hour at 37°C in the dark.
-
Staining and Mounting: Wash the cells and counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips onto microscope slides.
-
Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green/red fluorescence (depending on the label) in the nucleus, co-localizing with the DAPI stain.
References
- 1. Hypoxia-Induced Changes in L-Cysteine Metabolism and Antioxidative Processes in Melanoma Cells [mdpi.com]
- 2. This compound Protects against Homocysteine-Induced Mitochondria-Dependent Apoptosis of Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Glutathione and Cystathionine β-Synthase in Ovarian Cancer Treatment by Selenium–Chrysin Polyurea Dendrimer Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Inhibits the Mitochondria-Mediated Macrophage Apoptosis Induced by Oxidized Low Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound Inhibits the Mitochondria-Mediated Macrophage Apoptosis Induced by Oxidized Low Density Lipoprotein | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | this compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages [frontiersin.org]
- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of L-Cystathionine in Drug Discovery Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystathionine, a key intermediate in the transsulfuration pathway, is emerging as a molecule of significant interest in drug discovery. This dipeptide, formed from the condensation of homocysteine and serine by the enzyme cystathionine (B15957) β-synthase (CBS) and subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine, plays a crucial role in sulfur metabolism, redox homeostasis, and the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Dysregulation of this compound metabolism has been implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders. These application notes provide a comprehensive overview of the role of this compound in these disease areas and offer detailed protocols for its investigation in a research setting.
This compound in Cardiovascular Disease
This compound has demonstrated protective effects against oxidative stress, a key contributor to the pathogenesis of cardiovascular diseases such as atherosclerosis. It functions as a scavenger of reactive oxygen species (ROS), thereby mitigating cellular damage.
Quantitative Data Summary: Antioxidant Effects of this compound
The following table summarizes the dose-dependent effects of this compound on antioxidant enzyme activity in THP-1-derived macrophages stimulated with oxidized low-density lipoprotein (oxLDL).[1]
| Treatment Group | Superoxide Dismutase (SOD) Activity (% of Control) | Glutathione Peroxidase (GSH-Px) Activity (% of Control) | Catalase (CAT) Activity (% of Control) |
| Control | 100 | 100 | 100 |
| oxLDL | 55.2 | 73.2 | 56.6 |
| oxLDL + L-Cth (0.1 mM) | No significant change | No significant change | No significant change |
| oxLDL + L-Cth (0.3 mM) | 72.9 | 88.8 | 83.3 |
| oxLDL + L-Cth (1.0 mM) | 87.5 | 94.3 | 95.1 |
Experimental Workflow: Investigating this compound's Cardioprotective Effects
Workflow for studying this compound's antioxidant effects.
This compound in Cancer Research
The role of this compound and its metabolizing enzymes in cancer is complex and context-dependent. Elevated levels of CBS and CSE have been observed in various cancers, contributing to proliferation, migration, and drug resistance. Consequently, these enzymes have emerged as promising therapeutic targets.
Quantitative Data Summary: Inhibition of Cancer Cell Proliferation
The following table presents the IC50 values of a CBS inhibitor, aminooxyacetic acid (AOAA), and a novel 8-hydroxyquinoline (B1678124) derivative inhibitor (NHX) on the proliferation of HCT116 colon cancer cells.[2]
| Compound | IC50 for H₂S Production | IC50 for Cell Proliferation |
| Aminooxyacetic acid (AOAA) | ~1 mM | ~1 mM |
| Nitroxoline (NHX) | ~50 µM | ~50 µM |
Signaling Pathway: Role of CBS in Cancer Proliferation
CBS-mediated H₂S production promoting cancer cell proliferation.
This compound in Neurodegenerative Diseases
Alterations in the transsulfuration pathway are implicated in neurodegenerative disorders like Huntington's disease. Studies have shown a depletion of CSE in the brains of Huntington's disease models, leading to reduced cysteine levels and increased oxidative stress.
Quantitative Data Summary: this compound Levels in a Huntington's Disease Mouse Model
The following table shows the relative intensity of this compound in different brain regions of 7-month-old wild-type (WT) and R6/1 (a model for Huntington's disease) mice.[3]
| Brain Region | Wild-Type (WT) | R6/1 (Huntington's Model) |
| Striatum | 1.00 ± 0.12 | 1.55 ± 0.18 |
| Cortex | 1.00 ± 0.15 | 1.38 ± 0.16 |
| Cerebellum | 1.00 ± 0.11 | 1.05 ± 0.13 |
| p < 0.05 compared to WT |
Logical Relationship: CSE Depletion in Huntington's Disease
Proposed mechanism of CSE depletion in Huntington's disease.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by HPLC
This protocol describes a method for the quantitative analysis of this compound in tissue homogenates using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.
Materials:
-
Tissue sample
-
Perchloric acid (PCA), 0.4 M
-
O-phthalaldehyde (OPA) reagent
-
Mobile Phase A: 0.1 M sodium acetate, pH 7.2
-
Mobile Phase B: Methanol
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Sample Preparation:
-
Homogenize the tissue sample in 10 volumes of ice-cold 0.4 M PCA.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it with 2 M KOH.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant is ready for derivatization.
-
-
Derivatization:
-
Mix 50 µL of the sample supernatant with 50 µL of OPA reagent.
-
Incubate at room temperature for 2 minutes in the dark.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Use a gradient elution program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 50% B
-
20-25 min: 50% B
-
25-30 min: Linear gradient to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Detect the OPA-derivatized this compound using the fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Colorimetric Assay for Cystathionine β-Synthase (CBS) Activity
This protocol provides a method for determining CBS activity in tissue or cell lysates based on a coupled enzyme reaction.[4][5]
Materials:
-
Tissue or cell lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
L-Serine solution (100 mM)
-
L-Homocysteine solution (100 mM)
-
Cystathionine γ-lyase (CSE) solution (ancillary enzyme)
-
Ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation (per well of a 96-well plate):
-
50 µL of Assay Buffer
-
10 µL of L-Serine solution
-
10 µL of L-Homocysteine solution
-
10 µL of CSE solution
-
10 µL of sample (tissue or cell lysate)
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Color Development:
-
Stop the reaction by adding 100 µL of Ninhydrin reagent.
-
Heat the plate at 100°C for 5 minutes.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Read the absorbance at 560 nm using a spectrophotometer.
-
-
Calculation:
-
The amount of cysteine produced (which is proportional to CBS activity) is determined by its reaction with ninhydrin.
-
Calculate the specific activity of CBS (e.g., in nmol/min/mg protein) using a standard curve prepared with known concentrations of cysteine.
-
Protocol 3: Fluorometric Assay for Cystathionine γ-Lyase (CSE) Activity
This protocol details a fluorometric method for measuring CSE activity, which is based on the detection of H₂S, a product of the CSE-catalyzed reaction.[6]
Materials:
-
Tissue or cell lysate
-
Assay Buffer: 100 mM HEPES, pH 7.4
-
L-Cysteine solution (10 mM)
-
Pyridoxal (B1214274) 5'-phosphate (PLP) solution (1 mM)
-
H₂S-specific fluorescent probe (e.g., 7-azido-4-methylcoumarin)
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation (per well of a black 96-well plate):
-
70 µL of Assay Buffer
-
10 µL of L-Cysteine solution
-
5 µL of PLP solution
-
5 µL of H₂S fluorescent probe solution
-
10 µL of sample (tissue or cell lysate)
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 365/450 nm for 7-azido-4-methylcoumarin).
-
-
Calculation:
-
The increase in fluorescence is proportional to the amount of H₂S produced and thus to the CSE activity.
-
Calculate the specific activity of CSE (e.g., in pmol/min/mg protein) using a standard curve prepared with a known H₂S donor (e.g., NaHS).
-
References
- 1. This compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Neuroprotective Effects of L-Cystathionine
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Cystathionine is a crucial intermediate in the transsulfuration pathway, which metabolizes methionine to cysteine.[1] In the central nervous system (CNS), this compound can be converted by the enzyme Cystathionine β-synthase (CBS) into L-Cysteine, a precursor for the synthesis of the major endogenous antioxidant glutathione (B108866) (GSH).[2][3][4] Furthermore, CBS can utilize L-Cysteine to produce hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with potent neuroprotective properties.[1][2][5] H₂S exerts its effects by modulating oxidative stress, inflammation, and apoptosis through various signaling pathways.[6][7] this compound itself has also been shown to act as a scavenger of oxygen free radicals.[8][9][10]
This document provides a detailed protocol for assessing the neuroprotective effects of this compound in an in vitro model of oxidative stress-induced neuronal injury. The protocol outlines methods for evaluating cell viability, apoptosis, reactive oxygen species (ROS) production, and the involvement of the CBS/H₂S pathway and its downstream signaling cascades.
Part 1: General Protocol for Assessing Neuroprotection In Vitro
This protocol uses the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research, and hydrogen peroxide (H₂O₂) to induce oxidative stress and neuronal cell death.[11][12]
Experimental Workflow
Caption: General experimental workflow for in vitro assessment of this compound.
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: this compound, Hydrogen peroxide (H₂O₂), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Assay Kits:
-
MTT or CCK-8 Cell Viability Assay Kit.
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS detection.
-
TUNEL Apoptosis Detection Kit.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., Cleaved Caspase-3, Bcl-2, Bax, Nrf2, p-Akt, β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Detailed Experimental Protocol
Step 1: Cell Culture and Seeding
-
Culture SH-SY5Y cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into appropriate multi-well plates based on the planned assay (e.g., 96-well plates for viability, 6-well plates for protein analysis). A typical seeding density is 1-5 x 10⁴ cells/cm².
-
Allow cells to adhere and grow for 24 hours.
Step 2: this compound Pre-treatment and H₂O₂ Insult
-
Prepare stock solutions of this compound in sterile PBS or culture medium.
-
Remove the old medium from the cells and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1.0 mM).[8] Include a vehicle control group (medium only).
-
Incubate the cells for a pre-determined time (e.g., 2-24 hours).
-
After pre-treatment, add H₂O₂ to the medium to induce oxidative stress (a typical concentration is 100-500 µM).[11][12] Do not add H₂O₂ to the control group.
-
Incubate for the required duration (e.g., 12-24 hours).[11]
Step 3: Assessment of Neuroprotection
A. Cell Viability (MTT/CCK-8 Assay)
-
Following treatment, add MTT or CCK-8 reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[12]
-
Calculate cell viability as a percentage relative to the untreated control group.
B. Measurement of Intracellular ROS (DCFH-DA Assay)
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with DCFH-DA probe (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.
C. Apoptosis Detection (TUNEL Assay)
-
Grow and treat cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes.[9][13]
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Perform the TUNEL staining according to the manufacturer's protocol, which labels the fragmented DNA in apoptotic cells.[9]
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
D. Western Blot Analysis for Apoptotic Markers
-
Lyse the cells from 6-well plates in RIPA buffer to extract total protein.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C. Key targets include cleaved caspase-3 (an executioner of apoptosis) and the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic).[14]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify band density, normalizing to a loading control like β-actin.
Part 2: Investigating the CBS/H₂S-Mediated Mechanism
To determine if the neuroprotective effects of this compound are dependent on its conversion to H₂S, the experiments can be repeated using a CBS inhibitor.
Protocol Modification
-
Inhibitor: Use amino-oxyacetic acid (AOAA), a known inhibitor of CBS.[2][14]
-
Experimental Groups: Add a new experimental group: H₂O₂ + this compound + AOAA .
-
Procedure: 30-60 minutes prior to adding this compound, pre-incubate the designated group with AOAA (e.g., 1 mg/kg in vivo equivalent, dose-response recommended for in vitro).[15]
-
Analysis: Compare the results of the "H₂O₂ + this compound" group with the "H₂O₂ + this compound + AOAA" group. If AOAA abrogates the protective effects (i.e., cell viability decreases, ROS and apoptosis increase), it strongly suggests the involvement of the CBS/H₂S pathway.[2][14]
Part 3: Signaling Pathway Analysis
H₂S is known to confer neuroprotection through several downstream pathways, including the Nrf2 antioxidant response and the PI3K/Akt survival pathway.[16][17][18]
Key Signaling Pathways
Caption: this compound promotes neuroprotection via the CBS/H₂S/Nrf2 pathway.
Caption: this compound promotes cell survival via the CBS/H₂S/PI3K/Akt pathway.
Protocol
-
Methodology: Use Western Blot analysis as described in section 1.2 (Step 3D).
-
Target Proteins:
-
Nrf2 Pathway: Measure the levels of Nrf2 in both cytosolic and nuclear fractions to assess translocation. Also measure the expression of downstream targets like Heme Oxygenase-1 (HO-1).[16][17] An increase in nuclear Nrf2 and HO-1 expression following this compound treatment would indicate pathway activation.
-
PI3K/Akt Pathway: Measure the ratio of phosphorylated Akt (p-Akt) to total Akt. An increased p-Akt/Akt ratio indicates the activation of this pro-survival pathway.[18][19]
-
Part 4: Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups. Data are typically presented as mean ± standard deviation (SD).
Table 1: Effect of this compound on Cell Viability and ROS Production
| Group | Treatment | Cell Viability (%) | Relative ROS Level (%) |
| 1 | Control (Untreated) | 100 ± 5.2 | 100 ± 8.1 |
| 2 | H₂O₂ (200 µM) | 48 ± 4.5 | 255 ± 15.3 |
| 3 | H₂O₂ + L-Cth (0.3 mM) | 75 ± 6.1 | 140 ± 11.2 |
| 4 | H₂O₂ + L-Cth (1.0 mM) | 89 ± 5.8 | 115 ± 9.5 |
| 5 | H₂O₂ + L-Cth (1.0 mM) + AOAA | 55 ± 5.3 | 220 ± 14.8 |
Table 2: Effect of this compound on Markers of Apoptosis
| Group | Treatment | TUNEL-Positive Cells (%) | Cleaved Caspase-3 (Relative Density) | Bax/Bcl-2 Ratio |
| 1 | Control (Untreated) | 2 ± 0.5 | 1.0 ± 0.1 | 0.4 ± 0.05 |
| 2 | H₂O₂ (200 µM) | 41 ± 3.8 | 4.5 ± 0.4 | 3.8 ± 0.3 |
| 3 | H₂O₂ + L-Cth (0.3 mM) | 22 ± 2.5 | 2.8 ± 0.3 | 1.9 ± 0.2 |
| 4 | H₂O₂ + L-Cth (1.0 mM) | 11 ± 1.9 | 1.6 ± 0.2 | 0.9 ± 0.1 |
| 5 | H₂O₂ + L-Cth (1.0 mM) + AOAA | 35 ± 4.1 | 3.9 ± 0.4 | 3.2 ± 0.3 |
(Note: The data presented in the tables are hypothetical and for illustrative purposes only.)
References
- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide signaling in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound Inhibits the Mitochondria-Mediated Macrophage Apoptosis Induced by Oxidized Low Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-Cysteine attenuates osteopontin-mediated neuroinflammation following hypoxia-ischemia insult in neonatal mice by inducing S-sulfhydration of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen Sulfide (H2S) Signaling as a Protective Mechanism against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-Cystathionine Peak Tailing in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of L-Cystathionine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: In an ideal HPLC separation, the analyte peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can lead to inaccurate quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[3] For a zwitterionic and polar molecule like this compound, peak tailing is a common issue that can compromise the reliability of experimental results.
Q2: What are the most common causes of this compound peak tailing?
A2: The primary causes of peak tailing for polar and ionizable compounds like this compound include:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the amine and carboxyl groups of this compound and active sites (residual silanols) on the silica-based stationary phase are a major contributor.[4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa values of this compound, the molecule can exist in multiple ionic states, leading to mixed-mode retention and peak tailing.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[4]
-
Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination, which affects peak shape.[3]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[4]
Q3: How does the pKa of this compound influence method development?
A3: this compound has multiple pKa values due to its two carboxylic acid groups and two amino groups. The reported pKa values are approximately 1.79-2.08 (strongest acidic) and 9.66 (strongest basic).[1][4][8] To achieve a single, sharp peak, it is crucial to select a mobile phase pH that is at least 2 pH units away from these pKa values.[6] This ensures that this compound exists predominantly in a single ionic form, minimizing mixed-mode interactions that cause tailing. For example, a mobile phase pH below 2 would protonate the carboxyl groups, while a pH above 11.66 would deprotonate the amino groups.
Q4: What type of HPLC column is best for this compound analysis?
A4: The choice of column is critical for obtaining good peak shape for polar compounds.
-
End-capped C18 Columns: These are a common starting point, but residual silanols can still cause tailing. Using a highly end-capped, high-purity silica (B1680970) column is recommended.[9]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols, improving peak shape for basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are specifically designed for the retention and separation of highly polar compounds like amino acids and can provide excellent peak shapes.[3][10]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can offer unique selectivity and improved peak shape for zwitterionic compounds.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound peak tailing.
Step 1: Initial Assessment & Quick Checks
Before making significant changes to your method, perform these quick checks:
-
Review System Suitability: Check your system suitability parameters (e.g., tailing factor, theoretical plates) from previous successful runs to see if there has been a sudden or gradual decline in performance.
-
Inspect the Chromatogram:
-
Is only the this compound peak tailing? If so, the issue is likely related to the specific chemical interactions of this compound with the column or mobile phase.
-
Are all peaks tailing? This might indicate a system-wide issue like a column void, a leak, or an extra-column volume problem.[2]
-
-
Check for Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.[4]
Step 2: Method Optimization
If the quick checks do not resolve the issue, proceed with the following optimization steps, starting with the most likely causes.
The pH of the mobile phase is one of the most critical factors for controlling the peak shape of ionizable compounds.
-
Low pH Approach: Adjust the mobile phase to a pH of around 2.5-3.0 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). At this pH, the ionization of residual silanol (B1196071) groups on the stationary phase is suppressed, reducing secondary interactions.[9]
-
High pH Approach: For basic compounds, a high pH (e.g., pH > 8) can also be effective. However, ensure your column is stable at high pH. Many silica-based columns are not. Hybrid particle columns often offer better high-pH stability.[12]
Mobile phase additives can significantly improve peak shape.
-
Competing Base: For tailing caused by interactions with acidic silanols, adding a small amount of a competing base, like triethylamine (B128534) (TEA) (typically 0.1-0.5%), to the mobile phase can mask the active sites and improve peak symmetry.[9]
-
Increasing Ionic Strength: Adding a salt like ammonium (B1175870) formate or ammonium acetate (B1210297) (10-50 mM) to the mobile phase can help to reduce secondary ionic interactions and improve peak shape.[1][5]
If mobile phase optimization is insufficient, consider the column.
-
Use a High-Quality, End-capped Column: Ensure you are using a modern, high-purity, and well-end-capped column to minimize the number of available silanol groups.
-
Consider an Alternative Stationary Phase: If tailing persists on a C18 column, switching to a HILIC or a mixed-mode column may be beneficial for a polar compound like this compound.[3][11]
-
Column Flushing and Regeneration: If the column has been in use for a while, it may be contaminated. Follow the manufacturer's instructions for flushing and regenerating the column.
Step 3: System and Hardware Checks
If method and column adjustments do not resolve the peak tailing, investigate the HPLC system itself.
-
Check for Voids: A void at the column inlet can cause significant peak tailing. This can sometimes be resolved by reversing and flushing the column (if the manufacturer allows). If not, the column may need to be replaced.[2]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connections to avoid dead volume.[4]
-
Inspect Frits: A partially blocked inlet frit can cause peak distortion. If suspected, replace the frit.
Data Summary
The following table summarizes the potential impact of various HPLC parameters on this compound peak shape. This is a qualitative guide based on general chromatographic principles and literature on amino acid analysis.
| Parameter | Condition | Expected Impact on Peak Tailing | Rationale |
| Mobile Phase pH | pH ≈ pKa of this compound | High | Analyte exists in multiple ionic forms, leading to mixed retention mechanisms.[6] |
| pH << pKa (e.g., pH 2.5-3) | Low | Suppresses ionization of silanol groups and ensures the analyte is in a consistent cationic form.[9] | |
| Column Type | Standard C18 (Type A silica) | High | High number of active residual silanol groups.[9] |
| High-Purity, End-capped C18 (Type B) | Moderate to Low | Reduced number of active silanol groups.[13] | |
| HILIC or Mixed-Mode | Low | Stationary phases designed for polar and zwitterionic compounds.[3][11] | |
| Mobile Phase Additives | None | High | Secondary interactions with silanols are not mitigated. |
| Competing Base (e.g., TEA) | Low | Masks active silanol sites on the stationary phase.[9] | |
| Buffer/Salt (e.g., Ammonium Formate) | Low | Increases ionic strength, reducing secondary ionic interactions.[1][5] | |
| Sample Concentration | High (Column Overload) | High | Saturation of the stationary phase leads to peak distortion.[4] |
| Optimal (within linear range) | Low | Symmetrical peak shape is maintained. |
Experimental Protocols
Below are example HPLC methods that can be adapted for the analysis of this compound and related compounds.
Protocol 1: Reversed-Phase HPLC with Derivatization
This method is based on the derivatization of amino acids to make them more amenable to reversed-phase chromatography and UV or fluorescence detection.
-
Objective: To analyze this compound with improved retention and peak shape on a C18 column.
-
Derivatization Agent: o-Phthalaldehyde (OPA) for pre-column derivatization.[14]
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear gradient to 55% B
-
15-18 min: Linear gradient to 100% B
-
18-20 min: Hold at 100% B
-
20-25 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
Sample Preparation: Derivatize the sample with OPA reagent according to a standard protocol before injection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is suitable for the analysis of underivatized, polar compounds like this compound.
-
Objective: To achieve good retention and peak shape for underivatized this compound.
-
Column: HILIC column (e.g., Amide or Cyano phase, 2.1 x 100 mm, 3.5 µm).[3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: Linear gradient to 60% B
-
10-12 min: Hold at 60% B
-
12-13 min: Return to 95% B
-
13-20 min: Equilibrate at 95% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS) or Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95% Acetonitrile).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.
Signaling Pathway Analogy: Causes of Peak Tailing
This diagram illustrates the relationship between potential causes and the resulting peak tailing, analogous to a signaling pathway.
Caption: The causal pathways leading to this compound peak tailing in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. moravek.com [moravek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. lcms.cz [lcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: L-Cystathionine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the analysis of L-Cystathionine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor or No Signal Intensity for this compound
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer:
A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Sample Preparation Issues:
-
Inefficient Extraction: this compound is a polar molecule. Ensure your extraction protocol is suitable for polar analytes. Protein precipitation with a cold organic solvent like acetonitrile (B52724) is a common and effective method.
-
Analyte Degradation: Amino acids can be susceptible to degradation. It is advisable to process samples promptly and store them at low temperatures (-80°C for long-term storage) to minimize degradation.[1] For dried blood spot analysis, some amino acids have been shown to degrade over time, even at room temperature.[2]
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive mass spectrometer.
-
-
Chromatography Problems:
-
Poor Retention: Due to its polar nature, this compound may have poor retention on traditional reversed-phase columns. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column to improve retention and separation.
-
Column Contamination: A contaminated column can lead to poor peak shape and signal suppression. Always use guard columns and ensure proper sample clean-up.
-
-
Mass Spectrometer Settings:
-
Incorrect Ionization Mode: While positive ion mode is common for many metabolites, for acidic compounds, negative ion mode can sometimes offer better sensitivity.[3] It is recommended to test both modes during method development.
-
Suboptimal Ion Source Parameters: Ion source parameters such as capillary voltage, gas flow rates, and temperature significantly impact ionization efficiency. These should be optimized for this compound.
-
Incorrect MRM Transitions: Ensure you are using the correct precursor and product ions for this compound. Refer to the tables below for common MRM transitions.
-
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing the cause of poor this compound signal.
Issue 2: Inconsistent or Irreproducible Results
Question: My results for this compound quantification are not consistent between injections or batches. What could be the reason?
Answer:
Inconsistent results are often due to matrix effects, sample preparation variability, or instrument instability.
Possible Causes and Solutions:
-
Matrix Effects:
-
Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to either suppressed or enhanced signal.
-
Mitigation Strategies:
-
Improve chromatographic separation to resolve this compound from interfering matrix components.
-
Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.
-
-
-
Sample Preparation Variability:
-
Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls.
-
Use an automated liquid handler for repetitive tasks to minimize human error.
-
-
Instrument Instability:
-
Fluctuations in temperature, gas pressures, or voltages can lead to inconsistent performance.
-
Regularly perform system suitability tests and instrument calibration to monitor performance.
-
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for this compound analysis?
A1: Both positive and negative ion modes can be used for this compound analysis. This compound has both an amine group, which can be protonated in positive ion mode ([M+H]⁺), and carboxylic acid groups, which can be deprotonated in negative ion mode ([M-H]⁻).[4][5] While positive ion mode is more commonly used for general amino acid profiling, negative ion mode can sometimes provide better sensitivity for acidic compounds due to lower background noise. The optimal mode should be determined empirically during method development by comparing the signal-to-noise ratio of this compound in both modes.
Q2: What are the recommended MRM transitions for this compound?
A2: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for the selectivity and sensitivity of the assay. The precursor ion is the mass-to-charge ratio (m/z) of the ionized this compound molecule, and the product ions are the fragments generated upon collision-induced dissociation (CID).
Table 1: this compound MRM Transitions
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Positive | 223.0747 ([M+H]⁺) | 177.1 | Top 3 most abundant fragments from PubChem. |
| 160.0 | |||
| 133.9 | |||
| Negative | 221.0602 ([M-H]⁻) | 133.9 | Top 3 most abundant fragments from PubChem. |
| 120.0 | |||
| 177.1 |
Data sourced from PubChem CID 834.[6]
Q3: How do I optimize the collision energy for this compound fragmentation?
A3: Collision energy (CE) is a critical parameter that needs to be optimized for each MRM transition to achieve the highest sensitivity. The optimal CE is the voltage that produces the most abundant and stable fragment ion signal.
Experimental Protocol for Collision Energy Optimization:
-
Prepare a standard solution of this compound at a concentration that gives a strong signal (e.g., 1 µg/mL).
-
Infuse the standard solution directly into the mass spectrometer or perform repeated injections of the standard.
-
Set up a method to monitor the desired precursor ion and fragment the product ion of interest.
-
Ramp the collision energy over a range of voltages (e.g., 5 to 50 eV) and record the intensity of the product ion at each step.
-
Plot the product ion intensity against the collision energy. The optimal CE is the value at the peak of this curve.
-
Repeat this process for each MRM transition.
Table 2: Typical Starting Parameters for Collision Energy Optimization
| Parameter | Suggested Starting Range |
| Collision Energy (CE) | 10 - 40 eV |
| Cone Voltage/Fragmentor Voltage | 20 - 60 V |
Note: These are general ranges for small molecules and should be optimized for your specific instrument and compound.
Q4: What is a suitable experimental protocol for sample preparation of this compound from plasma?
A4: The following is a general protocol for the extraction of this compound from plasma samples.
Protocol: Protein Precipitation for this compound Extraction from Plasma
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation and Analysis Workflow:
Caption: A typical workflow for the preparation and analysis of this compound from plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of this compound as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
dealing with matrix effects in L-Cystathionine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of L-Cystathionine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Common interfering substances in biological matrices include phospholipids (B1166683), salts, and proteins.[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods:
-
Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Pre- and Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity suggests the presence of matrix effects.[3]
Q3: What is the most effective way to minimize matrix effects in my this compound assay?
A3: A multi-faceted approach is most effective. This includes:
-
Efficient Sample Preparation: Employing techniques like solid-phase extraction (SPE), particularly with mixed-mode sorbents, can significantly reduce matrix components compared to simpler methods like protein precipitation.[2]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the signal.[4]
Q4: Should I use protein precipitation for my plasma samples?
A4: Protein precipitation is a simple and fast method, but it is often less effective at removing phospholipids and other small molecule interferences compared to SPE.[1][2] This can lead to significant matrix effects.[1][2] While it can be a starting point, if you observe significant ion suppression or poor reproducibility, a more thorough sample cleanup method like SPE is recommended.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Symptom: The this compound peak in your chromatogram is asymmetrical, with a tail or a front.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Backflush the column according to the manufacturer's instructions. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound's pKa to maintain a consistent ionization state. |
| Sample Solvent Mismatch | The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion. Reconstitute the dried extract in the initial mobile phase.[5] |
| Partially Blocked Frit | Reverse and flush the column. If this doesn't resolve the issue, the column may need replacement.[6] |
Issue 2: Low Sensitivity or Signal Intensity for this compound
-
Symptom: The peak height or area for this compound is lower than expected, potentially near the limit of quantification (LOQ).
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | This is a primary consequence of matrix effects. Improve sample cleanup by switching from protein precipitation to SPE. Optimize chromatographic separation to move the this compound peak away from suppression zones. |
| Suboptimal MS Source Parameters | Optimize source parameters such as spray voltage, gas flows, and temperatures for this compound.[7] |
| Inefficient Ionization | Ensure the mobile phase contains appropriate additives (e.g., formic acid) to promote protonation of this compound in positive ion mode. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound and its internal standard. |
Issue 3: High Variability in this compound Signal (Poor Precision)
-
Symptom: Replicate injections of the same sample show a high relative standard deviation (%RSD) in peak area.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | This is a common issue when matrix effects are significant and not properly compensated for. The most effective solution is to incorporate a stable isotope-labeled internal standard for this compound.[4] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. Automation can improve reproducibility. |
| LC System Instability | Check for pressure fluctuations, which could indicate a leak or pump issue. Ensure the column is properly equilibrated between injections.[8] |
| Injector Carryover | Implement a robust needle wash protocol using a strong solvent to clean the injection port between samples. |
Quantitative Data Summary
The choice of sample preparation is critical in minimizing matrix effects and ensuring high analyte recovery. The following table summarizes typical performance characteristics of different sample preparation techniques for the analysis of amino acids in plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 (Suppression) | Fast, simple, low cost | High level of residual phospholipids and other interferences, leading to significant matrix effects.[1][2] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 (Suppression) | Can provide cleaner extracts than PPT | Can be labor-intensive, may have lower recovery for polar analytes like this compound. |
| Solid-Phase Extraction (SPE) - Reversed Phase | 80 - 100 | 5 - 20 (Suppression) | Good removal of salts and some polar interferences | May not efficiently remove all phospholipids. |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 90 - 110 | < 10 (Suppression/Enhancement) | Excellent removal of proteins, phospholipids, and salts, providing the cleanest extracts and minimal matrix effects.[2] | More complex method development, higher cost per sample. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare a Neat Solution: Dissolve a known concentration of this compound analytical standard in the final mobile phase composition.
-
Prepare a Blank Matrix Extract: Process a blank plasma sample (devoid of this compound, if possible, or use a surrogate matrix) through your entire sample preparation workflow.
-
Spike the Blank Matrix Extract: Add the this compound analytical standard to the blank matrix extract to achieve the same final concentration as the neat solution.
-
Analyze Samples: Inject both the neat solution and the spiked matrix extract into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this can vary depending on the assay requirements.
-
Protocol 2: Sample Preparation of Plasma using Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Internal Standard Spiking: To 100 µL of plasma sample, add a known amount of this compound stable isotope-labeled internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) with 0.1% formic acid to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., with both reversed-phase and cation exchange properties) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute this compound and its internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. zefsci.com [zefsci.com]
Technical Support Center: Improving L-Cystathionine Recovery from Tissue Homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of L-Cystathionine from tissue homogenates.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound detected in the final sample. | 1. Degradation of this compound: this compound can be susceptible to degradation, especially in the presence of reactive oxygen species or enzymatic activity. 2. Inefficient Protein Precipitation: Incomplete removal of proteins can interfere with downstream analysis and lead to loss of the analyte. 3. Suboptimal Homogenization: Inadequate disruption of tissue can result in incomplete release of this compound. 4. Issues with Analytical Instrumentation: Problems with the HPLC or LC-MS/MS system, such as a contaminated ion source or column degradation, can lead to poor signal.[1] | 1. Work quickly and on ice throughout the sample preparation process. Consider the addition of antioxidants like DTT or using a metal chelator like EDTA in your homogenization buffer. 2. Ensure the correct ratio of precipitating agent (e.g., perchloric acid, trichloroacetic acid) to homogenate is used. Allow sufficient incubation time on ice for complete protein precipitation. 3. Optimize your homogenization method (e.g., sonication, bead beating) for the specific tissue type to ensure complete cell lysis. 4. Perform regular maintenance and calibration of your analytical instruments. Use a system suitability test to ensure the instrument is performing optimally before running samples.[2] |
| High variability in this compound levels between replicate samples. | 1. Inconsistent Homogenization: Non-uniform homogenization can lead to variable amounts of this compound being extracted from each replicate. 2. Precipitate Contamination: Inconsistent removal of the protein pellet after centrifugation can introduce variability. 3. Sample Evaporation: Leaving samples uncapped for extended periods can concentrate the analyte, leading to inaccurate and variable results. 4. Injection Volume Inconsistency: Issues with the autosampler can lead to variable injection volumes. | 1. Ensure a consistent and thorough homogenization procedure for all samples. 2. Carefully aspirate the supernatant without disturbing the protein pellet. A second centrifugation step can help to remove any remaining precipitate. 3. Keep sample vials capped whenever possible and minimize the time samples are left on the autosampler before injection. 4. Check the autosampler for proper function and ensure there are no air bubbles in the syringe. |
| Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC/LC-MS analysis. | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. 3. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase can lead to peak tailing and splitting. 4. pH Mismatch: A significant difference in pH between the sample and the mobile phase can affect the ionization state of this compound and lead to poor peak shape. | 1. Dilute the sample or reduce the injection volume. 2. Whenever possible, dissolve the final sample in the initial mobile phase. 3. Use a guard column and ensure proper sample cleanup to protect the analytical column. Regularly flush the column and replace it if performance degrades. 4. Adjust the pH of the sample to be closer to that of the mobile phase. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: Which deproteinization agent is best for this compound extraction? A1: Both perchloric acid (PCA) and trichloroacetic acid (TCA) are commonly used for deproteinization in amino acid analysis. The choice may depend on your specific tissue type and downstream analytical method. PCA is often favored as it can be removed from the sample as potassium perchlorate (B79767) by neutralization with potassium hydroxide (B78521).[3]
-
Q2: How can I prevent the oxidation of sulfur-containing amino acids like this compound during sample preparation? A2: To minimize oxidation, it is crucial to work quickly at low temperatures (on ice). Additionally, including N-ethylmaleimide (NEM) in the homogenization buffer can protect thiol groups from oxidation.[4]
-
Q3: What is the recommended storage condition for tissue homogenates and extracts? A3: For short-term storage (up to a few hours), keep samples on ice (4°C). For long-term storage, snap-freeze the samples in liquid nitrogen and store them at -80°C.[4] Avoid repeated freeze-thaw cycles.
Analysis
-
Q4: Is derivatization necessary for this compound analysis by HPLC? A4: this compound lacks a strong chromophore, so derivatization is typically required for sensitive detection by UV or fluorescence detectors in HPLC. Common derivatization reagents for amino acids include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[5][6]
-
Q5: I am using LC-MS/MS for analysis. What are some common reasons for low signal intensity for this compound? A5: Low signal intensity in LC-MS/MS can be due to several factors, including poor ionization efficiency, ion suppression from matrix components, incorrect mass spectrometer settings (e.g., collision energy, ion source parameters), or a contaminated ion source.[1][2] Ensure your mobile phase is compatible with good ionization (e.g., by adding a small amount of formic acid for positive ion mode) and that your sample is sufficiently clean.
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for Amino Acid Recovery
| Method | Principle | Advantages | Disadvantages | Reported Protein Recovery |
| Trichloroacetic Acid (TCA) / Acetone Precipitation | Causes proteins to lose their hydration shell and precipitate. | Effective for a wide range of proteins. | Can be harsh and may lead to co-precipitation of other molecules. Precipitate can be difficult to redissolve. | ~78% |
| Perchloric Acid (PCA) Precipitation | Similar to TCA, disrupts protein solubility. | Can be removed from the sample by precipitation as potassium perchlorate.[3] | Can be harsh on some analytes. | Not explicitly quantified for this compound, but generally provides good recovery for small molecules. |
| Methanol/Chloroform Precipitation | Proteins precipitate at the interface of the two phases. | Can provide a cleaner protein pellet. | May not be as efficient for all proteins. | ~94% |
| Acetone Precipitation | Reduces the dielectric constant of the solution, causing proteins to precipitate. | Relatively gentle and can result in a readily resolvable pellet. | May not be as effective for all proteins, especially at low concentrations. | ~103% (may include some non-protein contaminants) |
Note: The recovery percentages are for total protein and may not directly reflect the recovery of this compound. The optimal method should be empirically determined for the specific tissue and analytical platform.
Experimental Protocols
Protocol 1: this compound Extraction from Liver Tissue for HPLC Analysis
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid).
-
Homogenize the tissue using a mechanical homogenizer (e.g., Polytron) or a bead beater until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
-
Deproteinization:
-
Incubate the homogenate on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new microcentrifuge tube.
-
-
Neutralization (if using PCA):
-
Add 2 M potassium hydroxide (KOH) dropwise to the supernatant while vortexing until the pH reaches 6-7.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization (Example using OPA):
-
Mix the supernatant with the OPA derivatizing reagent according to the manufacturer's instructions.
-
Allow the reaction to proceed for the recommended time.
-
-
Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system for analysis.
-
Protocol 2: this compound Quantification in Brain Tissue by LC-MS/MS
-
Homogenization:
-
Weigh approximately 20-50 mg of frozen brain tissue.
-
Add 10 volumes of ice-cold homogenization buffer containing an internal standard (e.g., ¹³C-labeled this compound) and N-ethylmaleimide (NEM) to prevent thiol oxidation.[4]
-
Homogenize the tissue using a sonicator on ice.
-
-
Deproteinization:
-
Add an equal volume of ice-cold 10% (w/v) TCA or 2% sulfosalicylic acid (SSA) to the homogenate.[4]
-
Vortex briefly and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Cleanup (Optional but Recommended):
-
A solid-phase extraction (SPE) step can be used to further clean the sample and concentrate the analyte.
-
-
Analysis:
-
Dilute the supernatant with the initial mobile phase.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Visualizations
Caption: Workflow for this compound extraction and analysis by HPLC.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: A logical approach to troubleshooting low this compound recovery.
References
- 1. zefsci.com [zefsci.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. cores.emory.edu [cores.emory.edu]
- 4. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatographic Determination of Homocysteine and Cystathionine in Biological Samples by Derivatization with 6-Aminoquinolyl-N-Hydroxylsuccinimidyl Carbamate (AQC) -Journal of the Korean Chemical Society [koreascience.kr]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: L-Cystathionine Quantification Assays
Welcome to the technical support center for L-Cystathionine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the importance of accurate this compound quantification?
A1: this compound is a crucial intermediate in the transsulfuration pathway, which is central to sulfur amino acid metabolism. Accurate quantification of this compound in biological samples is vital for studying various physiological and pathological conditions, including genetic disorders of methionine metabolism, cardiovascular diseases, and neurological disorders.
Q2: What are the common methods for this compound quantification?
A2: The most common methods for this compound quantification include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays that measure the activity of related enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL).
Q3: What are the critical pre-analytical factors to consider for this compound analysis?
A3: Sample stability is a major concern. This compound levels can be affected by storage time and temperature. For optimal stability, it is recommended to process samples (e.g., plasma or serum separation) as soon as possible after collection and store them at -80°C if not analyzed immediately.[1][2][3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of amino acids.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound quantification using different analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for this compound often require a derivatization step to enable detection by UV or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA).
Q: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | This compound, being a polar molecule, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Solution: Use a base-deactivated column or an end-capped column to minimize these interactions. Operating the mobile phase at a lower pH (around 2.5-3.5) can also help by protonating the silanol groups and reducing their interaction with the analyte. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Solution: Dilute your sample or reduce the injection volume. |
| Column Contamination or Degradation | Accumulation of contaminants from the sample matrix on the column can lead to poor peak shape. Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase Composition | A mobile phase with insufficient buffer capacity or an inappropriate pH can cause peak tailing. Solution: Ensure your mobile phase is well-buffered and the pH is optimized for your column and analyte. |
| Extra-column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with a small internal diameter and keep the length as short as possible. |
Q: My retention times for this compound are inconsistent between runs. What should I check?
A: Fluctuating retention times can make peak identification and quantification unreliable.
Troubleshooting Inconsistent Retention Times:
| Symptom | Possible Cause | Solution |
| All peaks shift in the same direction | Flow Rate Fluctuation: An issue with the HPLC pump can cause changes in the flow rate. | Check the pump for leaks and ensure it is properly primed. Verify the flow rate using a calibrated flow meter. |
| Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent. | Prepare fresh mobile phase. If using a gradient, ensure the gradient proportioning valve is functioning correctly. | |
| Temperature Fluctuation: Changes in column temperature affect retention time. | Use a column oven to maintain a constant temperature. | |
| Only the this compound peak shifts erratically | Column Equilibration: Insufficient equilibration time between runs, especially after a gradient. | Increase the column equilibration time to at least 10 column volumes. |
| Sample Matrix Effects: The sample solvent may be too different from the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Column Degradation: The stationary phase is degrading. | Replace the column. |
Experimental Protocol: HPLC Quantification of this compound with OPA Derivatization
This protocol is a general guideline and may need optimization for specific sample types and instrumentation.
-
Sample Preparation (Plasma/Serum):
-
Thaw frozen samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of an internal standard solution (e.g., homocysteine).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization.
-
-
Automated Pre-column Derivatization (using an autosampler):
-
The autosampler is programmed to mix the sample supernatant with the OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a specific sequence and timing before injection. This ensures reproducible derivatization.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) with tetrahydrofuran (B95107) (e.g., 2%).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for this compound quantification and often does not require derivatization. However, it is susceptible to matrix effects.
Q: I suspect my this compound signal is being suppressed in my LC-MS/MS analysis. How can I confirm and mitigate this?
A: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte, leading to a lower signal.[4][5][6]
Strategies to Address Ion Suppression:
| Strategy | Description |
| Improve Sample Preparation | The goal is to remove interfering matrix components before analysis. Techniques include: - Protein Precipitation: Simple and fast, but may not remove all interferences. - Liquid-Liquid Extraction (LLE): More selective than protein precipitation. - Solid-Phase Extraction (SPE): Offers the highest degree of cleanup by selectively isolating the analyte. |
| Optimize Chromatographic Separation | Modify the HPLC method to separate this compound from the co-eluting interferences. - Change Gradient Profile: A shallower gradient can improve resolution. - Use a Different Column: A column with a different stationary phase chemistry may provide better separation. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the most effective way to compensate for ion suppression. A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. The ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification. |
| Dilute the Sample | Diluting the sample will reduce the concentration of both the analyte and the interfering matrix components. This is a viable option if the analyte concentration is high enough to be detected after dilution. |
Experimental Protocol: Direct LC-MS/MS Quantification of this compound in Plasma
This is a general protocol and requires optimization for your specific instrument and sample type.
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of an internal standard solution containing a stable isotope-labeled this compound in a suitable buffer.
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its internal standard need to be determined and optimized.
-
Enzymatic Assays
Enzymatic assays for this compound typically measure the activity of enzymes involved in its metabolism, such as cystathionine β-synthase (CBS) or cystathionine γ-lyase (CGL).
Q: My cystathionine β-synthase (CBS) activity is lower than expected in my colorimetric assay. What could be the issue?
A: Low CBS activity can be due to several factors, from sample quality to the presence of inhibitors.
Troubleshooting Low CBS Activity:
| Possible Cause | Solution |
| Enzyme Instability | CBS can be unstable, especially in crude tissue homogenates. |
| Substrate or Cofactor Degradation | The substrates (homocysteine and serine) and the cofactor (pyridoxal-5'-phosphate, PLP) can degrade over time. |
| Presence of Inhibitors | Certain compounds can inhibit CBS activity. |
| Incorrect Assay Conditions | The pH, temperature, or incubation time may not be optimal. |
| Low Enzyme Concentration | The amount of CBS in your sample may be below the detection limit of the assay. |
Common Inhibitors of Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CGL): [7][8][9][10]
| Enzyme | Inhibitor | Notes |
| CBS | Aminooxyacetic acid (AOAA) | Often used as a CBS inhibitor, but it can also inhibit CGL, though at higher concentrations.[8][10] |
| Hydroxylamine | Inhibits both CBS and CGL.[8][10] | |
| Trifluoroalanine | Inhibits both CBS and CGL.[8] | |
| CGL | Propargylglycine (PAG) | A commonly used and relatively specific inhibitor of CGL.[7][10] |
| β-cyanoalanine (BCA) | A potent inhibitor of CGL.[7][10] |
Experimental Protocol: Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase (CBS) Activity [11][12]
This assay measures the production of cysteine from cystathionine (the product of the CBS reaction) by a coupled reaction with cystathionine γ-lyase (CGL). The resulting cysteine is then detected colorimetrically.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.6.
-
Substrate Solution: 10 mM L-homocysteine and 10 mM L-serine in assay buffer.
-
Cofactor Solution: 1 mM Pyridoxal-5'-phosphate (PLP) in assay buffer.
-
Coupling Enzyme: Purified cystathionine γ-lyase (CGL).
-
Ninhydrin (B49086) Reagent: Prepare as described in standard protocols for amino acid analysis.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine:
-
50 µL of sample (tissue homogenate or cell lysate).
-
20 µL of cofactor solution.
-
10 µL of CGL solution.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of the substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
To 100 µL of the supernatant, add 100 µL of ninhydrin reagent.
-
Boil for 10 minutes.
-
Cool on ice and add 500 µL of 50% ethanol.
-
Measure the absorbance at 560 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of L-cysteine.
-
Visualizations
References
- 1. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of L-Cystathionine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of L-Cystathionine, with a particular focus on co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a key nonprotein amino acid that serves as an intermediate in the transsulfuration pathway, which metabolizes methionine to cysteine.[1] Its accurate quantification in biological fluids is crucial for clinical diagnosis as abnormal levels can be indicative of certain metabolic disorders, such as cystathioninuria, which is caused by a deficiency in the enzyme cystathionine (B15957) γ-lyase.[1]
Q2: What are the common chromatographic methods for analyzing this compound?
A2: Several chromatographic techniques are employed for the analysis of this compound, including:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often requires derivatization of the amino acid to enhance retention and detection.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that can often analyze underivatized this compound.[3]
-
Ion-Exchange Chromatography (IEC): A classical method for amino acid analysis that separates molecules based on their charge.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly useful for retaining and separating highly polar compounds like this compound without derivatization.[5]
Q3: What are some potential compounds that may co-elute with this compound?
A3: Due to their structural similarities and comparable polarities, other sulfur-containing amino acids and related compounds are potential co-eluents with this compound. These include:
-
Lanthionine[6]
-
Homocysteine[7]
-
Cysteine[7]
-
Other polar amino acids present in complex biological matrices.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of peaks can significantly compromise the accuracy of this compound quantification. This guide provides a systematic approach to troubleshoot and resolve such issues.
Problem: A single, broad, or asymmetric peak is observed where this compound is expected to elute, suggesting co-elution.
Step 1: Methodical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A step-by-step workflow for troubleshooting peak co-elution issues.
Step 2: Optimize Mobile Phase and Gradient
For reversed-phase methods, subtle changes to the mobile phase can significantly impact selectivity.
-
Adjusting the Gradient: A shallower gradient can improve the separation of closely eluting compounds. If the co-eluting peaks appear early in the chromatogram, consider starting with a lower initial concentration of the organic solvent.
-
Modifying Mobile Phase pH: The ionization state of this compound and potential co-eluents can be altered by adjusting the mobile phase pH, which in turn affects their retention. Operating at a lower pH (e.g., pH 2.5-3.0) can protonate residual silanol (B1196071) groups on the column, reducing secondary interactions that can cause peak tailing and mask co-elution.[1]
-
Using Ion-Pairing Reagents: For underivatized amino acids, adding an ion-pairing agent like nonafluoropentanoic acid (NFPA) to the mobile phase can improve retention and resolution on C18 columns.[3]
Step 3: Consider an Alternative Chromatographic Mode
If optimizing the reversed-phase method is insufficient, switching to a different separation mechanism is often the most effective solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like this compound.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. In HILIC, increasing the aqueous portion of the mobile phase decreases retention.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since amino acids are zwitterionic, their charge is highly dependent on the mobile phase pH. By carefully controlling the pH and ionic strength of the eluent, excellent separation of this compound from other amino acids can be achieved.[4]
Quantitative Data
The retention times of this compound and related compounds are highly dependent on the specific chromatographic method employed. The following table provides representative data from different analytical approaches.
| Compound | Chromatographic Mode | Column | Mobile Phase | Retention Time (min) |
| This compound | RP-HPLC (derivatized) | C18 | Gradient of acetate (B1210297) buffer and acetonitrile (B52724)/methanol/water | ~15-20 |
| This compound | LC-MS/MS (underivatized) | C18 with ion-pairing | Gradient with 0.1% formic acid and acetonitrile with nonafluoropentanoic acid | ~4-6 |
| This compound | HILIC | Amide or silica-based | Gradient of acetonitrile and ammonium (B1175870) formate (B1220265) buffer | ~8-12 |
| Homocysteine | LC-MS/MS (underivatized) | C18 with ion-pairing | Gradient with 0.1% formic acid and acetonitrile | ~3-5 |
| Cysteine | LC-MS/MS (underivatized) | C18 with ion-pairing | Gradient with 0.1% formic acid and acetonitrile | ~2-4 |
| Lanthionine | LC-MS/MS (underivatized) | Ion-Exchange | Gradient elution with buffers of increasing ionic strength | Varies with gradient |
Note: The retention times provided are approximate and can vary significantly based on the specific instrument, column dimensions, flow rate, and exact mobile phase composition.
Experimental Protocols
Protocol 1: RP-HPLC with Pre-column Derivatization
This protocol is based on methods used for the simultaneous analysis of multiple amino acids, including this compound, after derivatization.
-
Sample Preparation:
-
Deproteinize biological samples (e.g., plasma, urine) by adding a precipitating agent like sulfosalicylic acid.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Derivatization:
-
Adjust the pH of the supernatant to be alkaline (pH 8-9) with a borate (B1201080) buffer.
-
Add a derivatizing agent such as o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC) for secondary amines.
-
Allow the reaction to proceed for a short, defined time before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer (e.g., 20 mM, pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Protocol 2: HILIC-MS/MS for Underivatized this compound
This protocol is suitable for the direct analysis of this compound and other polar metabolites.
-
Sample Preparation:
-
Perform a protein precipitation/extraction using a solvent like methanol.
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a solution with a high percentage of organic solvent (e.g., 90% acetonitrile) to ensure compatibility with the initial HILIC mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column with an amide or silica-based stationary phase (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with an additive like ammonium formate (e.g., 10 mM) and formic acid (e.g., 0.1%).
-
Mobile Phase B: Acetonitrile with the same additives as mobile phase A.
-
Gradient: Start with a high percentage of B (e.g., 95%) and gradually increase the percentage of A over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound for quantification.
-
Signaling Pathway
This compound is a central intermediate in the transsulfuration pathway, which is crucial for sulfur-containing amino acid metabolism.
Caption: The transsulfuration pathway illustrating the synthesis of L-Cysteine from L-Methionine via this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Frontiers | Increased sulfur-containing amino acid content and altered conformational characteristics of soybean proteins by rebalancing 11S and 7S compositions [frontiersin.org]
- 3. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion-exchange chromatography of sulfur amino acids on a single-column amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous normal phase chromatography improves quantification and qualification of homocysteine, cysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assay Conditions for Cystathionine Beta-Synthase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cystathionine (B15957) beta-synthase (CBS) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring Cystathionine Beta-Synthase (CBS) activity?
There are several established methods to measure CBS activity, each with its own advantages and limitations. The most common assays include:
-
Radioisotopic Assays: These are traditional and highly sensitive methods that typically involve the use of radiolabeled substrates like [¹⁴C]-L-serine. The radioactive product, [¹⁴C]-cystathionine, is then separated from the substrate by techniques such as ion-exchange chromatography, paper chromatography, or thin-layer chromatography, and quantified by scintillation counting.[1]
-
Continuous Spectrophotometric Assays: These assays offer real-time monitoring of enzyme activity. One such method relies on a coupled enzyme system where CBS produces thialysine from cysteamine (B1669678). The subsequent reactions are monitored by the decrease in absorbance at 340 nm as NADH is consumed.[1][2] Another approach is a colorimetric coupled enzyme assay where cystathionine produced by CBS is converted to cysteine by cystathionine γ-lyase (CGL). The cysteine is then detected spectrophotometrically at 560 nm after complexation with ninhydrin.[3]
-
LC-MS/MS-Based Assays: This highly specific and sensitive method measures the formation of the product, cystathionine, using liquid chromatography-tandem mass spectrometry. It can be particularly useful for measuring CBS activity in complex biological samples like plasma.[4]
-
Fluorometric Assays: Commercially available kits often utilize a fluorometric approach where the production of hydrogen sulfide (B99878) (H₂S), another product of CBS activity, is measured. H₂S reacts with a probe to yield a fluorescent product.[5]
Q2: What are the key components and their typical concentrations in a CBS assay reaction mixture?
The specific concentrations can vary depending on the assay type and the source of the enzyme. However, a typical reaction mixture for a standard CBS assay includes:
| Component | Typical Concentration Range | Purpose |
| L-Serine | 10 - 30 mM | Substrate |
| L-Homocysteine | 10 - 60 mM | Substrate |
| Pyridoxal (B1214274) 5'-phosphate (PLP) | 0.1 - 1 mM | Cofactor |
| S-adenosyl-L-methionine (SAM) | 0.1 - 1 mM | Allosteric activator |
| Buffer (e.g., Tris-HCl) | 100 - 200 mM | Maintain optimal pH |
| pH | 8.0 - 8.6 | Optimal pH for enzyme activity |
| Temperature | 37 °C | Optimal temperature for enzyme activity |
Note: These are general ranges. Optimal concentrations should be determined empirically for your specific experimental conditions.
Q3: What are the known activators and inhibitors of CBS?
Understanding the molecules that modulate CBS activity is crucial for experimental design and data interpretation.
-
Activators:
-
S-adenosyl-L-methionine (SAM): The primary allosteric activator of CBS.[6][7] Binding of SAM to the regulatory domain of CBS can increase its catalytic activity.[6][7]
-
Pyridoxine (B80251) (Vitamin B6): As the precursor to the essential cofactor PLP, pyridoxine can indirectly enhance CBS activity, particularly in cases of deficiency.[8][9]
-
Other reported activators include β-Estradiol, D(+)Glucose, and Insulin.[8]
-
-
Inhibitors:
-
Aminooxyacetic acid (AOAA): A commonly used, but non-selective, inhibitor of PLP-dependent enzymes, including CBS.[10]
-
8-Hydroxyquinoline derivatives (Clioquinol, Chloroxine, Nitroxoline): These compounds have been identified as potent CBS inhibitors.[11]
-
Heme-binding ligands: Carbon monoxide (CO) and nitric oxide (NO) can bind to the ferrous (Fe²⁺) heme cofactor of CBS and inhibit its activity.[7]
-
Troubleshooting Guide
Problem 1: Low or No Detectable CBS Activity
| Possible Cause | Suggested Solution |
| Inactive Enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Check the age and specific activity of the enzyme lot. |
| Suboptimal Assay Conditions | - Verify the pH of the buffer is within the optimal range (typically 8.0-8.6). - Confirm the assay temperature is optimal (usually 37°C). - Titrate substrate concentrations (L-serine and L-homocysteine) to ensure they are not limiting. |
| Missing or Degraded Cofactors/Activators | - Ensure fresh solutions of PLP and SAM are used. PLP is light-sensitive. - Add PLP and SAM to the reaction mixture at the recommended concentrations. |
| Presence of Inhibitors | - Check all reagents for potential inhibitors. - If using tissue or cell lysates, consider the presence of endogenous inhibitors. Dialysis of the sample may be necessary. |
| Incorrect Measurement Technique | - For spectrophotometric assays, ensure the correct wavelength is being monitored. - For radioisotopic assays, verify the efficiency of the separation and detection methods. |
Problem 2: High Background Signal or Non-Linear Reaction Rate
| Possible Cause | Suggested Solution |
| Substrate Instability | - Prepare substrate solutions fresh before each experiment. - L-homocysteine can oxidize; prepare it in a degassed buffer. |
| Non-Enzymatic Reaction | - Run a control reaction without the enzyme to determine the rate of any non-enzymatic product formation. - Subtract the background rate from the rate of the enzyme-catalyzed reaction. |
| Contaminating Enzyme Activity | - If using a crude enzyme preparation, other enzymes may interfere with the assay. Purify the CBS enzyme further if necessary. - For coupled assays, ensure the coupling enzymes are not rate-limiting and do not have interfering activities. |
| Precipitation of Reagents | - Ensure all components are fully dissolved in the assay buffer. - Check for compatibility of all reagents at the final concentrations used. |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for CBS
This protocol is adapted from a method that relies on a four-enzyme coupled system.[1][2]
-
Prepare the Assay Mixture: In a 100 µL reaction volume, combine the following in a microplate well:
-
2 mM phosphoenolpyruvate (B93156) (PEP)
-
0.1 mM pyridoxal 5'-phosphate (PLP)
-
0.6 mM NADH
-
1 mM MgCl₂
-
30 mM L-serine
-
Coupling enzymes: Lysine decarboxylase (LDC), phosphoenolpyruvate carboxylase (PEPC), and L-malate dehydrogenase (MDH) at appropriate concentrations.
-
CBS enzyme (e.g., 2.8 µg/mL)
-
200 mM Tris buffer, pH 8.0. Note: Purge the buffer with an inert gas like argon for 15 minutes prior to use to remove dissolved CO₂.[1]
-
-
Incubation: Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding 30 mM cysteamine (as a substitute for L-homocysteine).
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH consumption is proportional to CBS activity.
-
Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Protocol 2: Radioactive Time-Point Assay for CBS
This protocol is a classic method for measuring CBS activity.[1]
-
Prepare the Reaction Mixture: In a total volume of 0.5 mL, combine:
-
60 mM (D,L)-homocysteine
-
30 mM [¹⁴C]-L-serine (with a known specific activity, e.g., 20,000 cpm/µmol)
-
CBS enzyme (e.g., 112 µg/mL)
-
2.5 mM EDTA
-
0.1 mM PLP
-
100 mM Tris-HCl buffer, pH 8.0
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the Reaction: Stop the reaction by adding an equal volume (0.5 mL) of 10% trichloroacetic acid.
-
Separate Product from Substrate:
-
Load half of the terminated reaction mixture (0.5 mL) onto a Dowex 50W x 8 cation-exchange resin column.
-
Wash the column with 20 mL of deionized water to elute the [¹⁴C]-cystathionine product. The unreacted [¹⁴C]-L-serine will remain bound to the resin.
-
-
Quantify Product:
-
Collect the eluate and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]-L-serine.
-
Visualizations
Caption: The transsulfuration pathway catalyzed by CBS.
Caption: Troubleshooting workflow for low CBS activity.
References
- 1. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous spectrophotometric assay for human cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
stability of L-Cystathionine in different buffer systems
Welcome to the Technical Support Center for L-Cystathionine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is relatively stable and should be stored at -20°C for long-term use.[1] For shorter periods, some suppliers suggest storage at 2-8°C is also acceptable. It is best to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited stability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Solutions should be prepared in deoxygenated solvents, and the container should be purged with an inert gas like nitrogen or argon to minimize oxidation.
Q3: In which solvents is this compound soluble?
A3: this compound has limited solubility in water at neutral pH. Its solubility can be significantly increased in acidic or basic solutions. It is soluble in 1M HCl, and its solubility in water is enhanced by adjusting the pH to acidic (e.g., pH 2) or basic (e.g., pH 10) conditions.[2] Sonication may be required to aid dissolution.[1]
Q4: What is the primary degradation pathway for this compound in solution?
A4: While specific studies on the non-enzymatic degradation of this compound are limited, the primary pathway is likely oxidation of the thioether bond, especially in the presence of oxygen and metal ions. Thioether bonds can be susceptible to oxidation, which could alter the molecule's structure and function. Additionally, at alkaline pH, thioether bonds can be more reactive.[3] In biological systems, this compound is enzymatically cleaved by cystathionine (B15957) γ-lyase as part of the transsulfuration pathway.[4]
Q5: Are there any buffer systems that are recommended to enhance the stability of this compound?
A5: There is limited direct evidence to recommend a specific buffer system for optimal this compound stability. However, based on the stability of similar sulfur-containing amino acids like cysteine, slightly acidic buffers (pH 6.0-6.5) may offer better stability by reducing the rate of oxidation compared to neutral or alkaline buffers.[5] It is advisable to use degassed buffers and consider the inclusion of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the this compound solution upon storage. | This compound has low solubility at neutral pH. The precipitate could be the compound itself crashing out of solution. | Prepare solutions fresh before use. If storage is necessary, use a slightly acidic buffer and store at low temperatures (-20°C or -80°C).[2] Consider increasing the acidity of the solution if your experimental conditions allow. |
| Loss of biological activity of the this compound solution over time. | Degradation of this compound due to oxidation or other chemical reactions in the aqueous buffer. This can be accelerated by factors like pH, temperature, and the presence of metal ions. | Prepare solutions fresh using deoxygenated solvents. Store aliquots under an inert atmosphere (nitrogen or argon) at -80°C.[2] Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results when using this compound. | This could be due to variable degradation of this compound between experiments. The age of the solution and storage conditions can significantly impact its integrity. | Standardize the preparation and handling of this compound solutions. Always use freshly prepared solutions or solutions from the same frozen aliquot batch for a set of related experiments. |
| Difficulty dissolving this compound. | This compound has poor solubility in neutral aqueous solutions. | Use a slightly acidic or basic buffer to dissolve this compound. Sonication can also be used to facilitate dissolution.[1][2] For example, you can dissolve it in water and adjust the pH to 2 with 1 M HCl or to 10 with NaOH.[2] |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Conditions | Reference(s) |
| 1M HCl | 50 mg/mL (224.96 mM) | Ultrasonic | [2] |
| H₂O | 40 mg/mL (179.97 mM) | Adjust pH to 2 with 1 M HCl | [2] |
| H₂O | 25 mg/mL (112.48 mM) | Ultrasonic and adjust pH to 10 with NaOH | [2] |
| H₂O | 1.56 mg/mL (7.02 mM) | Sonication and heating recommended | [1] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Conditions | Reference(s) |
| Solid | -20°C | Long-term | Tightly sealed container | [1] |
| Solution | -20°C | Up to 1 month | Aliquoted, under nitrogen | [2] |
| Solution | -80°C | Up to 6 months | Aliquoted, under nitrogen | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Acidic Buffer
-
Weigh the desired amount of solid this compound in a sterile container.
-
Add a suitable volume of a slightly acidic buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 6.0) that has been previously degassed by bubbling with nitrogen or argon for at least 15 minutes.
-
If necessary, sonicate the solution in a water bath until the this compound is completely dissolved.
-
If the solution is intended for cell culture, sterilize it by passing it through a 0.22 µm filter.[2]
-
Use the solution immediately. For storage, aliquot into single-use, airtight vials, purge the headspace with nitrogen or argon, and freeze at -80°C.
Mandatory Visualization
Caption: The Transsulfuration Pathway for this compound Metabolism.
References
Technical Support Center: L-Cystathionine Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of L-Cystathionine by mass spectrometry.
Troubleshooting Ion Suppression for this compound
Ion suppression is a common challenge in mass spectrometry, particularly for polar molecules like this compound, which can be present at low concentrations in complex biological matrices. This guide provides a systematic approach to identifying and mitigating ion suppression.
Question: My this compound signal is low or inconsistent. How do I know if I have an ion suppression problem?
Answer: Low or erratic signal intensity for this compound can be the first indicator of ion suppression. To confirm this, a post-column infusion experiment is the most definitive method. This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank matrix sample (e.g., a plasma or urine sample without this compound). A drop in the constant baseline signal of this compound at the retention time of co-eluting matrix components confirms the presence of ion suppression.
Troubleshooting Workflow for Ion Suppression
The following diagram outlines a logical workflow for diagnosing and addressing ion suppression issues in your this compound analysis.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: What is the best sample preparation method to minimize ion suppression for this compound in plasma/serum?
Answer: The optimal sample preparation method depends on your specific assay requirements, such as sensitivity, throughput, and the complexity of your matrix. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all matrix components, potentially leading to significant ion suppression. Acetonitrile is often a better choice than acidic precipitants as it can offer higher recovery.[1]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can significantly reduce matrix effects.[2] Mixed-mode cation exchange cartridges are often effective for polar, zwitterionic compounds like this compound.
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing non-polar interferences but may be less suitable for the highly polar this compound.
Quantitative Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | >80%[1] | High | Fast, simple, low cost. | Less effective cleanup, higher ion suppression. |
| Protein Precipitation (Acid) | Variable, can be low | High | Fast, simple. | Low analyte recovery, high variability.[1] |
| Solid-Phase Extraction (SPE) | >80% | Low | Excellent cleanup, reduces matrix effects. | More time-consuming and costly. |
| Liquid-Liquid Extraction (LLE) | Variable for polar analytes | Moderate | Good for removing non-polar interferences. | Can be labor-intensive, may have lower recovery for polar compounds. |
Question: Are there specific protocols for preparing biological samples for this compound analysis?
Answer: Yes, here are example protocols for plasma and urine.
Detailed Experimental Protocol: Protein Precipitation for this compound in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: Transfer 100 µL of plasma to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system. A method for related amino acids in plasma using protein precipitation reported a recovery of over 94%.[3][4]
Detailed Experimental Protocol: Solid-Phase Extraction for this compound in Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system. SPE can reduce matrix effects by more effectively removing interfering compounds.[5]
Chromatography
Question: Which chromatographic technique is better for this compound analysis: Reversed-Phase with Ion-Pairing or HILIC?
Answer: Both techniques can be used, but they offer different advantages.
-
Reversed-Phase with Ion-Pairing: this compound is poorly retained on traditional C18 columns. An ion-pairing agent, such as nonafluoropentanoic acid, can be added to the mobile phase to improve retention.[6] However, ion-pairing agents can cause ion suppression and contaminate the MS system.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like amino acids and can provide good retention for this compound without the need for derivatization or ion-pairing agents.[8][9] HILIC often uses mobile phases with a high organic content, which can enhance ESI efficiency.
Decision Workflow for Chromatography Selection
Mass Spectrometry
Question: How can I optimize my mass spectrometer settings for this compound?
Answer: Optimization of MS parameters is crucial for maximizing sensitivity and minimizing the impact of any remaining matrix components.
-
Ionization Source: Electrospray ionization (ESI) is the most common source for amino acid analysis.
-
Polarity: this compound is typically analyzed in positive ion mode.
-
Source Parameters: Key parameters to optimize include:
-
Capillary Voltage: Typically 3-4 kV for positive mode.
-
Cone Voltage/Fragmentor Voltage: This needs to be optimized to maximize the precursor ion signal while minimizing in-source fragmentation.
-
Gas Flow (Nebulizer and Drying Gas): These affect desolvation efficiency. Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.
-
Drying Gas Temperature: A higher temperature aids in desolvation but can cause thermal degradation of the analyte if too high.
-
-
Use of a Stable Isotope-Labeled Internal Standard: This is highly recommended to compensate for any remaining ion suppression and variability in sample preparation, ensuring accurate and precise quantification.[4]
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of this compound as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: L-Cystathionine Analysis by GC-MS
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the analysis of L-Cystathionine using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A1: this compound, like other amino acids, is a polar and non-volatile compound.[1][2] Direct analysis by GC-MS is not feasible because it would decompose at the high temperatures used in the gas chromatograph.[1] Derivatization is a chemical modification process that converts polar functional groups (such as -COOH, -NH2, -SH) into less polar and more volatile derivatives, making the analyte suitable for GC-MS analysis.[2][3]
Q2: What are the common derivatization methods for this compound?
A2: Silylation is a widely used derivatization technique for amino acids, including this compound.[2] This method replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Common silylating reagents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] MTBSTFA is often preferred as it forms more stable derivatives that are less sensitive to moisture compared to other silylating agents.[2]
Q3: What are the expected mass-to-charge (m/z) ratios for derivatized this compound?
A3: For TBDMS-derivatized this compound, the molecular ion has an m/z value of 678.[6] Characteristic fragments can be observed at [M-15], [M-57], [M-85], and [M-302].[6] The ions at m/z 170, 244, and 272 are characteristic fragments of the homocysteine residue within the molecule.[6]
Q4: What are common causes of poor peak shape or tailing in the chromatogram?
A4: Poor peak shape can be caused by incomplete derivatization, which leaves polar functional groups exposed, or by active sites in the GC inlet liner or column.[7] To address this, re-optimize the derivatization procedure to ensure the reaction goes to completion and use a deactivated inlet liner.[7] Conditioning the GC column according to the manufacturer's instructions is also recommended.[7]
Q5: How can I improve the sensitivity and detection limits of my analysis?
A5: Low sensitivity can result from inefficient derivatization, extensive fragmentation of the derivative, or thermal degradation in the GC inlet.[7] To improve sensitivity, select a derivatizing agent that produces a stable molecular ion or characteristic high-mass fragments.[7] Optimizing the injector temperature to prevent thermal degradation of the derivative is also crucial.[7] Additionally, ensuring a good vacuum in the mass spectrometer and proper tuning of the instrument can enhance sensitivity.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | 1. Incomplete derivatization.[7] 2. Presence of moisture in the sample or reagents.[2] 3. Degradation of the derivatizing agent.[7] 4. Incorrect GC-MS parameters.[9] 5. Analyte degradation during sample preparation or injection.[7] | 1. Optimize derivatization conditions (temperature, time, reagent amount).[2][7] 2. Ensure all glassware is dry and use anhydrous solvents. Store reagents under an inert atmosphere.[7][10] 3. Use fresh, high-quality derivatizing agents.[7] 4. Verify injector temperature, oven temperature program, and carrier gas flow rate.[9] 5. Lower the injector temperature to prevent thermal degradation.[7] |
| Poor peak shape (e.g., tailing, fronting) | 1. Incomplete derivatization leaving polar groups exposed.[7] 2. Active sites in the GC inlet liner or column.[7] 3. Column overload. 4. Inappropriate solvent choice.[11][12] | 1. Re-optimize the derivatization procedure.[7] 2. Use a deactivated inlet liner and condition the GC column.[7] 3. Dilute the sample or use a split injection.[13] 4. Ensure the sample is dissolved in a volatile organic solvent compatible with the GC column.[11][12] |
| Multiple or unexpected peaks for this compound | 1. Formation of multiple derivatives.[2] 2. Side reactions or degradation of the analyte or derivative.[7] 3. Contamination from sample preparation.[12] | 1. Adjust reaction conditions (e.g., lower temperature, change reaction time) to favor the formation of a single, fully derivatized product.[2] 2. Optimize reaction conditions to minimize side reactions.[7] 3. Use clean glassware and high-purity solvents and reagents.[12] |
| Poor reproducibility (variation in peak area or retention time) | 1. Inconsistent derivatization.[14] 2. Instability of the derivatized sample.[14] 3. Fluctuations in GC-MS system performance. 4. Matrix effects from complex samples.[14] | 1. Ensure precise and consistent execution of the derivatization protocol. 2. Analyze samples as soon as possible after derivatization. Some derivatives may not be stable over long periods.[14] 3. Perform regular maintenance and calibration of the GC-MS system.[9] 4. Use an internal standard and consider sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12][15] |
Experimental Protocol: Derivatization of this compound with MTBSTFA
This protocol provides a general methodology for the derivatization of this compound for GC-MS analysis. Optimization may be required for specific sample matrices.
1. Sample Preparation:
-
For liquid samples, an aliquot containing the analyte of interest should be transferred to a reaction vial.
-
Samples should be free of particles; centrifugation is recommended.[11]
-
The sample should be dried completely under a stream of nitrogen gas. The presence of water will interfere with the derivatization reaction.[2]
2. Derivatization:
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile) to the dried sample.[2]
-
Seal the vial tightly.
-
Heat the mixture at 100 °C for 2-4 hours to ensure complete derivatization.[2]
-
After heating, allow the vial to cool to room temperature.
3. GC-MS Analysis:
-
Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
A splitless injection is often used for trace analysis.[13]
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| GC Column | SLB™-5ms (or equivalent), 20 m x 0.18 mm I.D. x 0.18 µm film thickness[2] |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature: 100 °C, hold for 1 min Ramp: 10-15 °C/min to 300-320 °C Hold: 5-10 min |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1-2 mL/min)[9][16] |
| MS Transfer Line Temp | 280 - 300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 750 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.
Visualizations
Caption: Workflow for this compound analysis by GC-MS.
Caption: Logical troubleshooting workflow for GC-MS analysis.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. gcms.cz [gcms.cz]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. agilent.com [agilent.com]
impact of freeze-thaw cycles on L-Cystathionine stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Cystathionine, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions?
A1: For optimal stability, it is recommended to store this compound solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.
Q2: How do freeze-thaw cycles affect the stability of this compound?
Q3: Can I use this compound that has undergone multiple freeze-thaw cycles for my experiments?
A3: It is highly discouraged to use this compound solutions that have undergone multiple freeze-thaw cycles for quantitative experiments, as the concentration may no longer be accurate. For qualitative applications, the impact may be less critical, but it is still advisable to use a fresh aliquot whenever possible to ensure reproducibility.
Q4: What are the visible signs of this compound degradation?
A4: Visual inspection may not be sufficient to determine the stability of this compound, as degradation products are often not visible. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) by comparing the peak area of the aged sample to a freshly prepared standard.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound, particularly in relation to its stability.
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound peak detected in a sample that has been stored for a long time. | Degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh this compound standards and samples. Always aliquot stock solutions to minimize freeze-thaw cycles. Verify storage temperature and duration against recommended guidelines. |
| Inconsistent results between different aliquots of the same sample. | Inconsistent handling of aliquots, with some undergoing more freeze-thaw cycles than others. | Implement a strict aliquoting and sample tracking protocol. Ensure all aliquots for a single experiment have been treated identically. |
| Peak splitting or broadening in HPLC/LC-MS analysis. | 1. Co-elution with degradation products. 2. Issues with the analytical column (e.g., contamination, void). 3. Incompatibility between the sample solvent and the mobile phase. | 1. Optimize the chromatographic method to improve the separation of this compound from potential degradation products. 2. Flush the column with a strong solvent or replace it if necessary.[1] 3. Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1] |
| Signal suppression or enhancement (Matrix Effects) in LC-MS/MS analysis. | Co-eluting endogenous components from the biological matrix (e.g., plasma, cell lysate) are interfering with the ionization of this compound.[2][3] | 1. Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). 2. Optimize chromatographic conditions to separate this compound from the interfering compounds. 3. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
Data on this compound Stability
While specific peer-reviewed studies detailing the percentage degradation of this compound per freeze-thaw cycle are limited, the following table summarizes the general stability guidelines based on available data and best practices for amino acid analysis.
| Number of Freeze-Thaw Cycles | Storage at -20°C | Storage at -80°C | Recommendation |
| 1-2 | Generally considered acceptable for short-term use. | Highly stable. | Recommended for most applications. |
| 3-5 | Potential for degradation. Results may be compromised for sensitive quantitative assays. | Likely stable, but caution is advised. | Avoid if possible for critical quantitative experiments. If unavoidable, validate stability for your specific conditions. |
| >5 | High risk of significant degradation. | Potential for degradation increases with each cycle. | Not recommended for quantitative analysis. |
Experimental Protocols
Protocol for Evaluating the Impact of Freeze-Thaw Cycles on this compound Stability
This protocol is adapted from methodologies used for the stability testing of amino acids in biological samples.
1. Materials:
- This compound certified reference material
- Biological matrix (e.g., human plasma, cell culture medium)
- Calibrated pipettes
- Microcentrifuge tubes
- -80°C freezer
- -20°C freezer
- HPLC or LC-MS/MS system
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., 0.1 M HCl).
- Sample Preparation: Spike the biological matrix with the this compound stock solution to a known concentration.
- Aliquoting: Dispense the spiked matrix into multiple single-use microcentrifuge tubes.
- Baseline Measurement (Cycle 0): Immediately analyze a set of aliquots to determine the initial concentration of this compound.
- Freeze-Thaw Cycles:
- Place the remaining aliquots in a -80°C or -20°C freezer for at least 12 hours.
- Thaw the samples at room temperature or 4°C for 1 hour. This constitutes one freeze-thaw cycle.
- Analysis: After 1, 3, 5, and 10 freeze-thaw cycles, analyze a set of aliquots to quantify the this compound concentration.
- Data Analysis: Calculate the percentage recovery of this compound at each freeze-thaw interval compared to the baseline measurement.
Visualizations
This compound in the Transsulfuration Pathway
Caption: The role of this compound in the transsulfuration pathway.
Experimental Workflow for Freeze-Thaw Stability Testing
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
References
selecting the appropriate internal standard for L-Cystathionine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the selection and use of an appropriate internal standard for the quantitative analysis of L-Cystathionine by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The most appropriate internal standard for the quantitative analysis of this compound is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. SIL internal standards are considered the gold standard because they share near-identical chemical and physical properties with the target analyte.[1] This ensures they co-elute chromatographically and experience similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1]
Q2: Why is a stable isotope-labeled internal standard superior to a structural analog?
A2: A stable isotope-labeled internal standard, like this compound-d4, corrects for variability at multiple stages of the analytical process, including extraction recovery and potential ion suppression or enhancement in the mass spectrometer's ion source.[1] Structural analogs, while similar, may have different retention times, ionization efficiencies, and extraction recoveries, which can lead to inaccurate quantification.
Q3: Can I use an internal standard from a different amino acid for this compound quantification?
A3: While it is possible to use a non-isobaric amino acid as an internal standard, it is not recommended for achieving the highest accuracy and precision. The ideal internal standard should mimic the behavior of the analyte as closely as possible. Different amino acids will have distinct physicochemical properties, leading to variations in chromatographic retention and mass spectrometric response, which can compromise the reliability of the quantitative results. One study noted that a high bias observed for cystathionine (B15957) was likely due to matrix effects because it did not have its own dedicated internal standard.
Q4: Where can I source this compound and its stable isotope-labeled internal standard?
A4: High-purity this compound for use as a reference standard and its stable isotope-labeled counterparts, such as this compound-d4, are available from various commercial suppliers specializing in chemical and analytical standards. It is crucial to obtain a certified reference material to ensure the accuracy of your quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound and/or Internal Standard | 1. Improper Sample Preparation: Incomplete protein precipitation or analyte loss during extraction. 2. Suboptimal Ionization: Incorrect mass spectrometer source settings (e.g., temperature, voltage). 3. LC Issues: No mobile phase flow, air bubbles in the pump, or incorrect column installation.[2] 4. Sample Degradation: this compound may be unstable under certain conditions. | 1. Optimize Sample Preparation: Ensure efficient protein precipitation with ice-cold acetonitrile (B52724) or trichloroacetic acid. Handle samples quickly and on ice.[1] 2. Tune Mass Spectrometer: Optimize source parameters for this compound and its internal standard. 3. Check LC System: Purge the pumps to remove air, verify mobile phase composition and flow rate, and ensure all connections are secure.[2] 4. Ensure Sample Integrity: Process samples promptly after collection and store them at appropriate low temperatures. |
| High Variability in Internal Standard Signal | 1. Inconsistent Sample Spiking: Inaccurate or inconsistent addition of the internal standard to samples. 2. Matrix Effects: Significant ion suppression or enhancement varying between samples.[1] 3. Carryover: Residual analyte or internal standard from a previous injection. | 1. Precise Spiking: Use calibrated pipettes to add a consistent amount of internal standard to all samples, standards, and quality controls before any extraction steps. 2. Improve Sample Cleanup: Implement additional cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components. 3. Optimize Wash Steps: Increase the strength of the needle wash solution and the duration of the wash step in the autosampler program. |
| Poor Chromatographic Peak Shape (Fronting, Tailing, or Splitting) | 1. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for this compound. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Adjust Mobile Phase: Modify the pH or the gradient profile of the mobile phase to improve peak shape. For polar molecules like amino acids, HILIC or mixed-mode chromatography can be effective.[3] 2. Dilute Sample: Reduce the concentration of the sample being injected. 3. Replace Column: If the column has been used extensively or with harsh conditions, replace it with a new one. |
| Shift in Retention Time | 1. Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component. 3. Column Temperature Fluctuations: Unstable column oven temperature. | 1. Increase Equilibration Time: Lengthen the post-run equilibration step in the LC method.[4] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped. 3. Verify Temperature Control: Ensure the column oven is maintaining a stable temperature. |
Data Presentation
Table 1: Key Parameters for this compound Quantification
| Parameter | This compound (Analyte) | This compound-d4 (Internal Standard) |
| Chemical Formula | C₇H₁₄N₂O₄S | C₇H₁₀D₄N₂O₄S |
| Monoisotopic Mass | 222.0674 g/mol | 226.0926 g/mol |
| Precursor Ion (Q1) [M+H]⁺ | m/z 223.1 | m/z 227.1 |
| Product Ion (Q3) | m/z 134.1 | m/z 138.1 |
| Typical Retention Time | 3.5 - 4.5 min | 3.5 - 4.5 min |
| Note: Mass transitions and retention times are typical and should be optimized for the specific LC-MS system being used. |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Plasma
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in 0.1 M HCl.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a surrogate matrix (e.g., 0.9% saline) to prepare calibration standards at concentrations ranging from 0.1 to 10 µM.
-
Internal Standard Working Solution (1 µM): Dilute the this compound-d4 stock solution in 0.1 M HCl.
2. Sample Preparation
-
Aliquot 100 µL of plasma samples, calibration standards, and quality controls into microcentrifuge tubes.
-
Add 10 µL of the 1 µM this compound-d4 internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex and transfer to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. HILIC or mixed-mode columns can also be suitable.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% to 60% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
Caption: A logical workflow for the selection of an appropriate internal standard for this compound analysis.
References
Technical Support Center: Optimizing L-Cystathionine Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of L-Cystathionine using liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC modes for this compound analysis?
A1: The most common HPLC modes for this compound analysis are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). RP-HPLC is widely used, often requiring derivatization of the amino acid to enhance retention and detection.[1][2] NP-HPLC can also be employed, particularly when separating this compound from other closely related analogues.[3]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
A2: The mobile phase pH is a critical parameter in the separation of this compound as it influences the ionization state of the analyte.[4][5] For this compound, which is an amino acid, adjusting the pH can alter its charge and polarity, thereby affecting its interaction with the stationary phase. An incorrect pH can lead to poor peak shape, such as tailing or fronting.[6] It is crucial to operate within the stable pH range of the chosen column, typically between pH 2 and 8 for silica-based reversed-phase columns.[7]
Q3: What are common mobile phase compositions for separating this compound?
A3: Mobile phase compositions for this compound separation vary depending on the chromatographic mode. For RP-HPLC, a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.[8] For NP-HPLC, a non-polar solvent system such as n-butanol, water, and acetic acid in a specific ratio can be used.[9] The exact ratios of these solvents can be adjusted to optimize the separation.[5]
Q4: When should I use a gradient elution versus an isocratic elution?
A4: The choice between gradient and isocratic elution depends on the complexity of the sample matrix. Isocratic elution, where the mobile phase composition remains constant, is suitable for simple mixtures. For complex samples containing compounds with a wide range of polarities, a gradient elution is preferred.[10] A gradient, where the mobile phase composition changes over time, can improve peak resolution and reduce analysis time.[11]
Q5: Why is derivatization sometimes necessary for this compound analysis?
A5: Derivatization is often employed in the analysis of amino acids like this compound to improve their chromatographic properties and detection. Reagents such as o-phthaldialdehyde (OPA) or Dansyl Chloride can be used to add a chromophore or fluorophore to the molecule, enhancing its detectability by UV or fluorescence detectors.[12][13] Derivatization can also improve the retention of these polar compounds on reversed-phase columns.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Check Mobile Phase pH: An inappropriate mobile phase pH can cause interactions between the analyte and the stationary phase, leading to tailing.[6] Ensure the pH is optimized for this compound and is within the recommended range for your column.
-
Buffer Concentration: Insufficient buffer concentration can lead to poor peak shape.[7] Try increasing the buffer concentration to see if the peak shape improves.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.[6] Flush the column with a strong solvent to remove any contaminants.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic compounds, causing tailing. Using a highly deactivated column or adding a competing base to the mobile phase can mitigate this effect.
Q: My this compound peak is fronting. What should I do?
A: Peak fronting is less common than tailing but can occur due to the following:
-
Sample Overload: Similar to tailing, injecting too much sample can cause fronting.[6] Reduce the sample concentration or injection volume.
-
Improper Mobile Phase Composition: The mobile phase may not be strong enough to properly elute the analyte.[6] Adjust the solvent strength to ensure efficient elution.
-
Injection Volume Issues: Problems with the injector or autosampler can sometimes lead to fronting peaks.[6]
Issue 2: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between runs. What could be the problem?
A: Fluctuations in retention time can compromise the reliability of your analysis. Consider the following potential causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability in retention times.[14] Ensure accurate and consistent measurement of all mobile phase components.
-
Column Temperature: Changes in column temperature can affect retention times.[5] Use a column oven to maintain a stable temperature.
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations, leading to shifting retention times.
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before each injection.[7]
Issue 3: High Backpressure
Q: The backpressure in my HPLC system is higher than normal. How can I troubleshoot this?
A: High backpressure can damage your column and pump. Here's how to diagnose and resolve the issue:
-
Identify the Source: Systematically disconnect components (column, guard column, tubing) to identify the source of the high pressure.
-
Blocked Frit: A common cause of high backpressure is a blocked inlet frit on the column.[15] You can try backflushing the column to dislodge any particulates.
-
Column Contamination: Buildup of particulate matter from the sample or mobile phase can increase backpressure.[16] Filter your samples and mobile phase before use.
-
Buffer Precipitation: If using a high concentration of buffer, it may precipitate in the mobile phase, especially when mixed with a high percentage of organic solvent.[7] Ensure your buffer is soluble in the mobile phase composition.
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound Separation
| Chromatographic Mode | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| Reversed-Phase HPLC | 25 mM Potassium Dihydrogen Phosphate (pH 2.7) | Acetonitrile | 90:10 (v/v) | [13] |
| Reversed-Phase HPLC | 0.1% Trifluoroacetic Acid (v/v) in Water | Acetonitrile and Water (90:10 v/v) | Gradient | [17] |
| Normal-Phase TLC | n-Butanol, Water, Acetic Acid | - | 60:25:15 (v/v/v) | [9] |
| Reversed-Phase HPLC | Acetate-Phosphate Buffer | Acetonitrile | Linear Gradient | [18] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound (with Derivatization)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
Derivatize the this compound standard and samples with a suitable agent like Dansyl Chloride.[13]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.7 with phosphoric acid.[13]
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter.
-
-
Chromatographic Conditions:
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for HPLC.
Caption: Relationship between mobile phase and results.
References
- 1. ftloscience.com [ftloscience.com]
- 2. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 4. mastelf.com [mastelf.com]
- 5. longdom.org [longdom.org]
- 6. uhplcs.com [uhplcs.com]
- 7. hplc.eu [hplc.eu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. High-performance liquid chromatography of cystathionine, lanthionine and aminoethylcysteine using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. longdom.org [longdom.org]
- 18. High Performance Liquid Chromatographic Determination of Homocysteine and Cystathionine in Biological Samples by Derivatization with 6-Aminoquinolyl-N-Hydroxylsuccinimidyl Carbamate (AQC) -Journal of the Korean Chemical Society [koreascience.kr]
improving signal-to-noise ratio for L-Cystathionine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in L-Cystathionine detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying this compound?
A1: The most common and robust methods for the quantitative analysis of this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, especially when dealing with complex matrices like plasma or cell lysates.[4][5] For in vivo studies, particularly in brain tissue, Magnetic Resonance Spectroscopy (MRS) has been used to detect this compound.[6][7][8]
Q2: Why is a low signal-to-noise ratio a frequent issue in this compound detection?
A2: A low S/N ratio for this compound can stem from several factors:
-
Low Endogenous Concentrations: this compound is an intermediate metabolite and may be present at low physiological concentrations in certain samples.[8]
-
Matrix Effects: Components of biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, suppressing its signal.[9]
-
Suboptimal Sample Preparation: Inefficient extraction, protein precipitation, or sample cleanup can lead to loss of the analyte and introduction of interfering substances.[5][10]
-
Instability of Related Compounds: this compound is part of the transsulfuration pathway which includes reactive thiol-containing amino acids like cysteine, which is prone to oxidation.[9] While this compound itself is more stable, improper sample handling can affect the overall pathway analysis.
-
Poor Chromatographic Resolution: Co-elution with isobaric compounds (molecules with the same mass) can lead to signal interference and inaccurate quantification.[5]
Q3: What is the transsulfuration pathway and why is it relevant to my experiments?
A3: The transsulfuration pathway is a metabolic route that converts methionine to cysteine, with this compound as a key intermediate.[11][12] Understanding this pathway is crucial as it provides context for the biological significance of this compound levels and potential interferences in your analysis. For instance, elevated homocysteine can drive the production of this compound.[13]
Transsulfuration Pathway
Caption: The transsulfuration pathway showing the synthesis of this compound.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Peak Shape in LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Sample Extraction | Review your extraction protocol. For plasma or dried blood spots, a methanol/formic acid solution is effective.[1] Ensure vigorous vortexing and appropriate centrifugation to maximize recovery. | Increased peak area and improved signal intensity. |
| Matrix Effects | Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. This will co-elute and experience similar matrix effects, allowing for accurate normalization.[9] Alternatively, improve sample cleanup with solid-phase extraction (SPE).[4] | More consistent and accurate quantification across different samples. Reduced variability between injections. |
| Poor Chromatographic Retention | If using reverse-phase chromatography, consider adding an ion-pairing agent like nonafluoropentanoic acid to the mobile phase to improve retention of the polar this compound molecule.[4] Alternatively, a mixed-mode or HILIC column can provide better retention without derivatization.[10][14] | Sharper, more symmetrical peaks with increased retention time, leading to better separation from the solvent front. |
| Suboptimal MS Parameters | Optimize MS parameters such as collision energy, cone voltage, and source temperature specifically for this compound. Perform infusion of a pure standard to determine the optimal settings for your instrument. | Enhanced signal intensity and improved signal-to-noise ratio in the chromatogram. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system and column thoroughly to remove any contaminants. | A stable and lower baseline in your chromatograms, reducing the noise level. |
| Incomplete Protein Precipitation | For biological samples, ensure efficient protein removal. Using ice-cold acetonitrile (B52724) and incubating at -20°C enhances protein precipitation.[9] Centrifuge at a high speed (e.g., >10,000 x g) to pellet all precipitated proteins. | Cleaner sample injection, reducing the introduction of noise-inducing macromolecules into the MS. |
| Electronic Noise | Ensure the mass spectrometer is properly grounded and that there are no nearby sources of electronic interference. | A reduction in random, high-frequency noise in the baseline. |
| Random Noise in Signal | If noise is random, signal averaging can be employed by acquiring more scans across a chromatographic peak or by injecting the same sample multiple times and averaging the results.[15] | A smoother baseline and peak, improving the S/N ratio. The S/N ratio improves with the square root of the number of scans.[15] |
Experimental Workflow for this compound Detection
Caption: A typical sample preparation workflow for LC-MS/MS analysis.
Key Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol is adapted from methods for analyzing amino acids in plasma.[5][9][10]
-
Sample Collection: Collect blood in appropriate tubes (e.g., EDTA for plasma). Process to separate plasma or serum and store at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add a known concentration of a stable isotope-labeled this compound internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[9] Vortex vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.[9]
-
Centrifugation: Centrifuge at approximately 13,000 x g for 10 minutes at 4°C.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9] Vortex to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge again at 13,000 x g for 5 minutes to remove any remaining particulates.[9]
-
Analysis: Transfer the final supernatant to an LC autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation from Dried Blood Spots (DBS)
This protocol is based on a method for simultaneous determination of cystathionine and other metabolites from DBS.[1]
-
Sample Collection: Spot whole blood onto a filter card and allow it to dry completely.
-
Punching: Take a 3mm punch from the dried blood spot and place it into a microcentrifuge tube.
-
Extraction: Add an extraction solution containing methanol, 0.1% formic acid, and a reducing agent like dithiothreitol (B142953) (DTT) to prevent oxidation of related thiols. The solution should also contain the isotopically labeled internal standards.[1]
-
Incubation/Extraction: Vortex and incubate the sample to allow for the extraction of analytes from the filter paper.
-
Centrifugation: Centrifuge to pellet the filter paper and any precipitated material.
-
Analysis: Transfer the supernatant to an LC autosampler vial for injection.
Quantitative Data Summary
The following tables summarize typical performance data from LC-MS/MS methods for this compound and related compounds.
Table 1: Assay Performance Characteristics
| Parameter | Value | Biological Matrix | Reference |
| Detection Limit (CBS Activity) | 50 pmol/h/mg protein | Cell Extracts | [4] |
| Intra-assay CV (CBS Activity) | 5.2% | Fibroblasts | [4] |
| Inter-assay CV (CBS Activity) | 14.7% | Fibroblasts | [4] |
| This compound Purity (Synthesized Standard) | 99.4% | N/A | [16] |
Table 2: Reported Concentration Ranges of this compound
| Biological Sample | Condition | Concentration Range | Reference |
| Human Brain (Thalamus) | Normal | 4.71 to 55.34 nmol/mg protein | [6] |
| Human Brain Glioma | Tumor Tissue | 0.2 mM to 4.1 mM | [6] |
| Human Brain | Normal Tissue | Not Detectable | [6][8] |
| Plasma (Optimal Range) | Healthy | 74 - 369 nanomol/L | [17] |
References
- 1. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In vivo 1H MRS detection of cystathionine in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. benchchem.com [benchchem.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Crystallographic and mutational analyses of cystathionine β‐synthase in the H2S‐synthetic gene cluster in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYSTATHIONINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis and evaluation of this compound as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cystathionine - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
addressing poor reproducibility in L-Cystathionine measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the poor reproducibility of L-Cystathionine measurements. This resource is intended for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurements?
A1: Poor reproducibility in this compound quantification can stem from three main areas: pre-analytical, analytical, and post-analytical factors. Pre-analytical variables include sample collection, handling, and storage. Analytical variables are related to the instrument method and execution, while post-analytical factors involve data processing and interpretation.
Q2: How does diet influence this compound levels?
A2: this compound is an intermediate in the transsulfuration pathway, which metabolizes methionine to cysteine. Therefore, dietary intake of sulfur-containing amino acids like methionine and cysteine can significantly impact this compound levels.[1] High protein diets may also affect its concentration.[2] Furthermore, the status of vitamin B6, a crucial cofactor for the enzyme cystathionine (B15957) β-synthase (CBS), can alter this compound concentrations.[3][4]
Q3: What is the recommended sample type for this compound measurement?
A3: Plasma and urine are the most common biological matrices for this compound measurement. Dried blood spots (DBS) are also a viable option, offering advantages in terms of sample collection and stability.[5] The choice of sample type will depend on the specific research question and available resources.
Q4: How should samples be stored to ensure this compound stability?
A4: Immediate processing of samples is ideal. If storage is necessary, samples should be kept at low temperatures to minimize degradation. For long-term storage, -80°C is recommended. Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation and inconsistent results.[6]
Q5: What is the most common analytical technique for this compound quantification?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the accurate and sensitive quantification of this compound.[1][5][7] This technique offers high specificity and allows for the simultaneous measurement of other related metabolites.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound analysis.
Pre-Analytical Issues
| Problem | Possible Causes | Recommended Solutions |
| High variability between subjects | Dietary differences (methionine, cysteine, vitamin B6 intake). Fasting status. Genetic variations (e.g., CBS deficiency). | Standardize dietary intake for a period before sample collection. Ensure all subjects are in a fasted state (e.g., overnight fast).[8] Screen for known genetic polymorphisms affecting the transsulfuration pathway if relevant to the study. |
| Sample degradation | Improper storage temperature. Prolonged storage. Repeated freeze-thaw cycles. | Process samples immediately after collection. If storage is needed, aliquot samples and store at -80°C.[6] Avoid more than one or two freeze-thaw cycles. |
| Inconsistent results from stored samples | Different storage durations between samples. Temperature fluctuations in the freezer. | Maintain a detailed log of storage times for all samples. Use a calibrated and monitored freezer to ensure stable temperatures. |
Analytical (LC-MS/MS) Issues
| Problem | Possible Causes | Recommended Solutions |
| Poor peak shape (tailing, fronting, or broad peaks) | Column degradation. Inappropriate mobile phase pH. Contamination of the column or system. | Use a guard column and replace the analytical column as needed. Optimize the mobile phase pH to ensure proper ionization of this compound. Flush the system and column regularly. |
| Retention time shifts | Inconsistent mobile phase composition. Fluctuations in column temperature. Air bubbles in the system. | Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven to maintain a stable temperature. Degas the mobile phase and purge the system to remove air bubbles. |
| Low signal intensity or ion suppression | Matrix effects from the biological sample. Contamination of the ion source. Inefficient ionization. | Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction). Clean the ion source regularly. Optimize MS parameters (e.g., spray voltage, gas flows, temperature). |
| Ghost peaks | Carryover from a previous injection. Contaminated syringe or injection port. | Inject a blank solvent after high-concentration samples. Implement a robust wash protocol for the autosampler. |
Data Presentation: Impact of Pre-Analytical Variables
The following tables summarize the potential impact of various pre-analytical conditions on this compound measurements. Note that the exact magnitude of these effects can vary depending on the specific experimental conditions.
Table 1: Effect of Storage Temperature on this compound Stability in Plasma/Serum
| Storage Temperature | Duration | Expected Change in this compound Concentration | Reference |
| Room Temperature (~20-25°C) | > 4 hours | Potential for significant degradation | General knowledge, specific data for cystathionine is limited but other thiols are unstable[9] |
| Refrigerated (4°C) | Up to 24 hours | Minimal to moderate degradation | General knowledge, specific data for cystathionine is limited but other thiols are unstable[9] |
| Frozen (-20°C) | Short-term (weeks) | Generally stable | [10] |
| Ultra-low (-80°C) | Long-term (months to years) | Considered stable | [6] |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability
| Number of Freeze-Thaw Cycles | Expected Change in this compound Concentration | Reference |
| 1-2 cycles | Minimal impact | General recommendation for biomarker stability |
| 3 or more cycles | Potential for significant degradation | [6] |
Experimental Protocols
Protocol 1: this compound Measurement in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d4).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
This compound transition: m/z 223.1 → 134.1
-
This compound-d4 transition: m/z 227.1 → 138.1
-
Protocol 2: this compound Measurement in Human Urine by LC-MS/MS
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to remove any sediment.
-
To 50 µL of the supernatant in a microcentrifuge tube, add 450 µL of 0.1% formic acid in water containing the internal standard (e.g., this compound-d4).
-
Vortex to mix.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The LC-MS/MS parameters are generally the same as for plasma analysis, although the gradient and injection volume may need to be optimized based on the concentration of this compound in urine.
Visualizations
Caption: The Transsulfuration Pathway for this compound metabolism.
Caption: A typical experimental workflow for this compound measurement.
Caption: A logical flowchart for troubleshooting poor reproducibility.
References
- 1. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of complete analysis workflow | Metabolomics [ebi.ac.uk]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Variation in plasma cystathionine and its relation to changes in plasma concentrations of homocysteine and methionine in healthy subjects during a 24-h observation period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine and other thiols in plasma and urine: automated determination and sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
impact of sample pH on L-Cystathionine stability and analysis
Welcome to the technical support center for L-Cystathionine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical impact of sample pH on the stability and accurate analysis of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: The stability of this compound is significantly influenced by pH, primarily due to the susceptibility of its thioether bond to oxidation and other degradation pathways. While specific kinetic data for this compound degradation across a wide pH range is not extensively published, valuable insights can be drawn from the behavior of structurally related sulfur-containing amino acids like L-cysteine.
Generally, this compound is more stable in acidic conditions. In neutral to alkaline solutions, the thioether group is more prone to oxidation. For its precursor, L-cysteine, acidic pH (1.0-2.5) is recommended to ensure stability in solution by minimizing the oxidation of the thiol group to a disulfide.[1] It is reasonable to infer that similar acidic conditions would be beneficial for the stability of this compound during sample preparation and storage.
Q2: What are the optimal pH and storage conditions for this compound stock solutions and samples?
A2: For optimal stability, this compound stock solutions and biological samples should be stored at a slightly acidic pH and at low temperatures.
-
pH: Acidic conditions (pH 2-4) are generally recommended to minimize oxidative degradation. Commercial suppliers suggest dissolving this compound in 1M HCl (pH ~1) or in water adjusted to pH 2 with HCl for maximum solubility and likely enhanced stability.[2][3]
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Inert Atmosphere: To further prevent oxidation, it is best practice to prepare and store solutions under an inert gas like nitrogen or argon.[1]
Q3: My this compound solution has turned yellowish. What could be the cause?
A3: A yellowish or brownish discoloration in your this compound solution is indicative of degradation. This can be caused by several factors, including:
-
Oxidation: Exposure to oxygen, especially at neutral or alkaline pH, can lead to the formation of various degradation products.
-
Light Exposure: Photodegradation can occur, so it is recommended to store solutions in amber vials or wrapped in aluminum foil.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.
-
Contaminants: The presence of metal ions can catalyze oxidative reactions.[1]
If you observe discoloration, it is highly recommended to discard the solution and prepare a fresh one using high-purity this compound and deoxygenated solvents.
Q4: How does sample pH impact the derivatization of this compound for HPLC analysis?
A4: Pre-column derivatization is a common technique to enhance the detection of amino acids by HPLC with fluorescence or UV detectors. The pH of the reaction is a critical parameter for the efficiency of this process.
Common derivatization reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the primary and/or secondary amine groups of amino acids under alkaline conditions, typically in the pH range of 9.0 to 11.5.[4][5] For instance, OPA reacts with primary amines in the presence of a thiol at a pH of 9-11.5 to form a fluorescent isoindole derivative.[4] Similarly, FMOC-Cl reacts with both primary and secondary amines at a pH of 8.0-11.4.[4] Therefore, the sample or reaction mixture must be adjusted to the optimal alkaline pH for the specific derivatizing agent to ensure complete and reproducible derivatization of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to sample pH.
| Problem | Potential Cause Related to pH | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions with Column: If the mobile phase pH is close to the pKa of this compound's amine or carboxyl groups, or the pKa of residual silanols on a silica-based column, peak tailing can occur due to mixed retention mechanisms.[6][7][8] 2. Sample Overload in Inappropriate Solvent: Injecting a sample dissolved in a solvent with a pH that causes the analyte to be in a less retained form can lead to peak distortion. | 1. Adjust Mobile Phase pH: For reversed-phase HPLC, a mobile phase pH of 2-4 is often recommended to suppress the ionization of silanol (B1196071) groups on the column and ensure consistent protonation of the analyte's amine groups, leading to better peak shape.[9] Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. 2. Use a Buffered Mobile Phase: A buffer in the mobile phase will help maintain a constant pH and improve reproducibility.[6] 3. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects. |
| Variable Retention Times | 1. Unbuffered or Poorly Buffered Mobile Phase: Small changes in the mobile phase pH can lead to significant shifts in the retention time of ionizable compounds like this compound.[8][9] 2. Sample pH Different from Mobile Phase: Injecting a sample with a pH significantly different from the mobile phase can temporarily alter the pH at the column inlet, causing retention time variability. | 1. Use a Buffered Mobile Phase: Employ a buffer with a pKa close to the desired mobile phase pH to provide adequate buffering capacity.[9] 2. Adjust Sample pH: If possible, adjust the pH of the sample to be closer to that of the mobile phase before injection. |
| Low Analyte Recovery | 1. Degradation During Sample Preparation: If the sample is maintained at a neutral or alkaline pH for an extended period, this compound can degrade, leading to lower recovery.[1] 2. Precipitation at Neutral pH: this compound has lower solubility at neutral pH compared to acidic or alkaline conditions, which could lead to precipitation and loss of analyte.[2][3] 3. Inefficient Extraction from Matrix: The pH of the extraction buffer can influence the recovery of this compound from complex biological matrices.[10] | 1. Acidify Samples: Immediately after collection, acidify biological samples to a pH of 2-4 to improve stability. 2. Maintain Low Temperature: Keep samples on ice or refrigerated during processing. 3. Optimize Extraction pH: Empirically test different extraction buffer pH values to determine the optimal condition for your specific sample matrix. |
| Ghost Peaks in Chromatogram | 1. Degradation Products: If the sample has degraded due to inappropriate pH and storage conditions, the degradation products may appear as extra peaks in the chromatogram. | 1. Prepare Fresh Samples: Use freshly prepared samples and standards. 2. Ensure Proper Storage: Store all solutions at the recommended acidic pH and low temperature under an inert atmosphere. |
Data Summary
This compound Solubility at Different pH Values
| pH | Solvent | Solubility | Reference |
| ~1 | 1M HCl | 50 mg/mL (224.96 mM) | [2][3] |
| 2 | H₂O (adjusted with HCl) | 40 mg/mL (179.97 mM) | [2][3] |
| 10 | H₂O (adjusted with NaOH) | 25 mg/mL (112.48 mM) | [2][3] |
| Neutral | H₂O | Low solubility | Inferred from[11] |
Optimal pH for Related Enzymes and Derivatization
| Process | Compound/Enzyme | Optimal pH Range | Reference |
| Enzymatic Activity | Cystathionine (B15957) γ-lyase (CGL) | 8.0 | [6][10] |
| Enzymatic Activity | Cystathionine β-synthase (CBS) | 8.3 - 8.6 | Inferred from related studies |
| Derivatization | o-phthalaldehyde (OPA) | 9.0 - 11.5 | [4][5] |
| Derivatization | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | 8.0 - 11.4 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound solid.
-
Solvent Preparation: Use deoxygenated HPLC-grade water and adjust to pH 2 with 1M HCl.
-
Dissolution: Under a stream of inert gas (e.g., nitrogen or argon), add the acidified water to the this compound solid. Sonicate briefly if necessary to aid dissolution.[3]
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C for long-term use. For short-term use, store at 2-8°C.[2]
Protocol 2: Sample Preparation from Plasma for this compound Analysis
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample promptly to separate the plasma.
-
Acidification and Deproteinization: To 100 µL of plasma, add 100 µL of a 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA) solution containing an internal standard. This step both precipitates proteins and acidifies the sample to stabilize this compound.[12]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully collect the supernatant for derivatization and HPLC analysis.
Protocol 3: HPLC Analysis of this compound with OPA Derivatization
-
Derivatization:
-
In an autosampler vial, mix a portion of the sample supernatant with a borate (B1201080) buffer (pH ~9.5-10.5).[5]
-
Add the OPA reagent (containing a thiol like 3-mercaptopropionic acid).
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) before injection.[13]
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: A buffered aqueous solution at a slightly acidic to neutral pH (e.g., 0.05 M sodium acetate, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized this compound and other amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derivative (e.g., Ex: 340 nm, Em: 450 nm).[5]
-
Visualizations
Caption: Relationship between solution pH and this compound stability.
Caption: The transsulfuration pathway showing this compound as a key intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Catalytic specificity and crystal structure of cystathionine γ-lyase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
- 12. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
Validation & Comparative
L-Cystathionine: A Validated Biomarker for Homocystinuria Diagnosis and Monitoring
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and timely diagnosis of homocystinuria, particularly the classical form caused by cystathionine (B15957) beta-synthase (CBS) deficiency, is critical for preventing severe clinical complications. While plasma total homocysteine (tHcy) is the primary screening biomarker, L-Cystathionine has emerged as a key confirmatory and differentiating biomarker. This guide provides a comprehensive comparison of this compound with other relevant biomarkers, supported by experimental data and detailed methodologies, to aid researchers and clinicians in its effective utilization.
Biomarker Performance: A Quantitative Comparison
The diagnosis of CBS deficiency relies on a characteristic biochemical profile. The following table summarizes the typical plasma concentrations of key biomarkers in healthy individuals compared to untreated and treated patients with classical homocystinuria.
| Biomarker | Healthy Individuals (µmol/L) | Untreated Homocystinuria (CBS Deficiency) (µmol/L) | Treated Homocystinuria (CBS Deficiency) (µmol/L) |
| This compound | 0.05 - 0.5[1] | Undetectable to very low[2] | May remain low |
| Total Homocysteine (tHcy) | < 15[2][3] | Often > 100, can be > 200[2][3][4] | Goal: < 50 (B6-responsive) or < 100-120 (B6-nonresponsive)[2] |
| Methionine | < 35[3] | High or borderline high, can be 500 - 800[3][5] | Monitored to avoid toxic levels (>400)[6] |
| Methionine-to-Cystathionine Ratio | Normal | Grossly abnormal[1] | Monitored during treatment |
Key Insights:
-
A markedly low or undetectable level of this compound in the presence of significantly elevated total homocysteine is highly indicative of CBS deficiency.[2]
-
This combination helps differentiate classical homocystinuria from remethylation defects, where both homocysteine and cystathionine may be elevated.[1]
-
The methionine-to-cystathionine ratio serves as an additional powerful diagnostic tool.[2]
Methionine Metabolism and the Role of this compound
Homocystinuria due to CBS deficiency is an inborn error of metabolism affecting the transsulfuration pathway, which is responsible for the conversion of methionine to cysteine. The CBS enzyme catalyzes the condensation of homocysteine and serine to form this compound.[7][8] A deficiency in CBS leads to a metabolic block, causing the accumulation of upstream metabolites (homocysteine and methionine) and a deficiency of the downstream product (this compound).
References
- 1. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 5. Orphanet: Homocystinuria due to cystathionine beta-synthase deficiency [orpha.net]
- 6. Homocystinuria - Wikipedia [en.wikipedia.org]
- 7. acpjournals.org [acpjournals.org]
- 8. Methionine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
A Comparative Analysis of L-Cystathionine and Homocysteine in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Cystathionine and homocysteine, two key metabolites in the methionine cycle, and their respective associations with cardiovascular disease (CVD). By presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways, this document aims to facilitate a deeper understanding of their potential as biomarkers and therapeutic targets.
Executive Summary
Elevated homocysteine is a well-established, independent risk factor for a range of cardiovascular diseases, including coronary artery disease (CAD) and acute myocardial infarction (AMI). In contrast, this compound, an intermediate in the transsulfuration pathway that metabolizes homocysteine, has emerged as a potential protective agent. Recent studies suggest that higher levels of this compound are also associated with increased cardiovascular risk, indicating a complex role in CVD pathogenesis. This guide dissects the available evidence, comparing the plasma concentrations of these two metabolites in CVD patients and healthy individuals, their predictive value for cardiovascular events, and the methodologies for their quantification.
Data Presentation: this compound vs. Homocysteine Levels in CVD
The following tables summarize the quantitative data on plasma this compound and homocysteine levels in patients with cardiovascular disease compared to healthy controls. It is important to note that the data for this compound and homocysteine in a head-to-head comparison within the same large cohort is limited. Therefore, the data presented below is a synthesis from multiple studies with similar patient populations.
Table 1: Comparison of Plasma Homocysteine and Cysteine Levels in Coronary Artery Disease (CAD)*
| Analyte | Patient Group (CAD) | Control Group (Healthy) | Fold Change (Patient vs. Control) | p-value | Reference |
| Total Homocysteine (tHcy) | 12.48 µmol/L (Median) | 11.18 µmol/L (Median) | ~1.12x | 0.0012 | [1] |
| Total Cysteine (tCys) * | 262.40 ± 49.08 µmol/L (Mean ± SD) | 284.00 ± 33.95 µmol/L (Mean ± SD) | ~0.92x | <0.0001 | [1] |
*Cysteine is a downstream product of this compound metabolism and is presented here as a proxy in a study that measured both it and homocysteine in the same cohort.
Table 2: Plasma Homocysteine Levels in Acute Myocardial Infarction (AMI) Patients vs. Healthy Controls
| Study | Patient Group (AMI) (Mean ± SD) | Control Group (Healthy) (Mean ± SD) | p-value |
| Angeline T, et al. | 24.59 ± 6.14 µmol/L | 13.73 ± 3.54 µmol/L | <0.01 |
| Graham IM, et al. | 13.6 ± 0.98 µmol/L (at 48-72h) | - | <0.05 (compared to 6 weeks post-AMI) |
| Khan UA, et al. | 44.5 ± 14.01 µmol/L | 6.3 ± 2.05 µmol/L | <0.001 |
Table 3: Predictive Value of this compound and Homocysteine for Cardiovascular Events
| Analyte | Cardiovascular Event | Metric | Value (95% CI) | Patient Population | Reference |
| This compound | Acute Myocardial Infarction | Hazard Ratio (Quartile 4 vs. 1) | 2.08 (1.43–3.03) | Patients with stable angina pectoris | [2] |
| This compound | Acute Myocardial Infarction | Hazard Ratio (Quartile 4 vs. 1) | 1.41 (1.12–1.76) | Patients with acute myocardial infarction | [2] |
| Homocysteine | Coronary Heart Disease | Odds Ratio (per 5 µmol/L increase) | ~1.20 | General Population | [3] |
| Homocysteine | Coronary Heart Disease | Risk Ratio (per 5 µmol/L increase) | 1.22 (1.11-1.34) | General Population | [4] |
Signaling Pathways and Metabolic Context
This compound and homocysteine are integral components of the methionine cycle and the transsulfuration pathway. Understanding their metabolic relationship is crucial for interpreting their roles in cardiovascular health.
Elevated homocysteine can result from genetic defects in enzymes like cystathionine β-synthase (CBS) or deficiencies in crucial cofactors such as vitamins B6, B12, and folate. An accumulation of homocysteine is linked to endothelial dysfunction, oxidative stress, and a prothrombotic state, all of which contribute to the development and progression of cardiovascular disease. This compound is formed from homocysteine and serine, a reaction catalyzed by CBS. It is subsequently converted to cysteine, a precursor for the antioxidant glutathione. Therefore, the balance between homocysteine and this compound can be indicative of the efficiency of the transsulfuration pathway and the cellular redox state.
Experimental Protocols
The accurate quantification of this compound and homocysteine in plasma is critical for clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous measurement of these and other related metabolites.
Simultaneous Measurement of this compound and Homocysteine by LC-MS/MS
This protocol provides a general framework for the simultaneous analysis of total this compound and total homocysteine in plasma samples.
1. Sample Preparation:
-
Reduction: To measure the total concentration (free and protein-bound forms), disulfide bonds must be reduced. This is typically achieved by incubating the plasma sample with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Protein Precipitation: After reduction, proteins are precipitated to prevent interference with the analysis. This is commonly done by adding an organic solvent like acetonitrile (B52724) or methanol, often containing an internal standard.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the analytes of interest, is carefully collected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is often used to separate this compound, homocysteine, and other amino acids based on their polarity. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound, homocysteine, and their respective internal standards are monitored.
3. Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.
Discussion and Future Directions
The available evidence strongly supports the role of elevated homocysteine as a risk factor for cardiovascular disease. While interventions with B-vitamins to lower homocysteine levels have yielded mixed results in reducing cardiovascular events, the association remains a critical area of research.
The role of this compound is more nuanced. While it is a key component of the pathway that clears homocysteine, studies have now linked elevated this compound itself to an increased risk of acute myocardial infarction.[2] This suggests that a simple accumulation of this compound, potentially due to a bottleneck in its further metabolism to cysteine, may also be detrimental. This could be indicative of impaired activity of the enzyme cystathionine γ-lyase (CGL) or a deficiency in its cofactor, vitamin B6.
For drug development professionals, these findings highlight the complexity of targeting the methionine cycle. A simplistic approach of only lowering homocysteine may not be sufficient. A more comprehensive understanding of the entire pathway, including the flux through the transsulfuration pathway and the levels of downstream metabolites like this compound and glutathione, is necessary.
Future research should focus on large-scale prospective studies that simultaneously measure a panel of metabolites in the methionine cycle, including this compound and homocysteine, in well-characterized patient cohorts. This will help to elucidate the complex interplay between these metabolites and their combined predictive value for cardiovascular events. Furthermore, investigating the genetic and nutritional determinants of this compound levels will be crucial for developing targeted therapeutic strategies.
References
- 1. Diagnostic Value of Homocysteine Metabolic Pathway in Coronary Atherosclerosis: A Study on Reference Intervals and Risk Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma cystathionine and risk of acute myocardial infarction among patients with coronary heart disease: Results from two independent cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review and meta-analysis of the correlation between plasma homocysteine levels and coronary heart disease - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
A Comparative Guide to L-Cystathionine and S-adenosylmethionine in Methylation Pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, both S-adenosylmethionine (SAM) and L-Cystathionine are pivotal molecules involved in sulfur-containing amino acid metabolism. However, their roles in methylation pathways are fundamentally distinct. This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies, to clarify their respective places in cellular biochemistry.
Core Functional Comparison: The Donor vs. The Intermediate
The primary distinction lies in their direct participation in methylation reactions. S-adenosylmethionine is the universal methyl group donor , actively participating in the transfer of a methyl group to a wide array of acceptor molecules, including DNA, RNA, proteins, and lipids.[1][2][3][4][5] This function is central to epigenetic regulation and the biosynthesis of numerous essential compounds.[2][3]
In contrast, This compound is not a methyl donor. It is a key intermediate in the transsulfuration pathway , a metabolic route that channels homocysteine, a byproduct of SAM-mediated methylation, towards the synthesis of cysteine.[6][7][8] Therefore, this compound's involvement in methylation is indirect, as part of the metabolic network that processes the aftermath of methylation reactions.
The relationship between SAM and the pathway involving this compound is regulatory. High levels of SAM act as an allosteric activator of cystathionine (B15957) β-synthase (CBS), the enzyme responsible for synthesizing this compound from homocysteine and serine.[9] This elegant feedback mechanism ensures that when the cell has a high methylation capacity (abundant SAM), the resulting homocysteine is efficiently cleared and repurposed for the synthesis of cysteine and the major intracellular antioxidant, glutathione.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for S-adenosylmethionine, this compound, and the primary enzymes that metabolize them. These values can vary significantly depending on the specific enzyme, substrate, cell type, and experimental conditions.
Table 1: Comparison of S-adenosylmethionine and this compound
| Parameter | S-adenosylmethionine (SAM) | This compound |
| Primary Role | Universal methyl donor[1][5] | Intermediate in the transsulfuration pathway[6] |
| Directly involved in Methylation? | Yes[1][2][3][4][5] | No |
| Typical Intracellular Concentration | Higher in patients with SLE compared to controls[11] | Lower plasma levels in patients with SLE compared to controls[11] |
| Key Associated Enzymes | Methyltransferases, Methionine adenosyltransferase (MAT) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL) |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Km | kcat or Vmax |
| Methyltransferases (Examples) | |||
| PRMT4 (CARM1) | SAM | 0.21 ± 0.052 µM[7] | - |
| MLL2 | SAM | 3.17 ± 0.37 µM[7] | - |
| G9a | SAM | 0.76 µM[7] | - |
| PRMT1 | SAM | - | kcat: 0.54 ± 0.01 min-1[12] |
| SET7/9 | Peptide | 165.4 ± 20.2 µM | kcat: 32 ± 0.023 min-1[13] |
| Cystathionine β-synthase (CBS) | |||
| Yeast CBS | L-Serine | 1.2 mM[4] | - |
| Human CBS | L-Homocysteine | Ki = 2.1 ± 0.2 mM (substrate inhibition)[14] | - |
| Cystathionine γ-lyase (CGL) | |||
| Human CGL | This compound | 0.5 mM[8] | 2.5 units/mg[8] |
| Human CGL (T67I mutant) | This compound | Comparable to wild-type | 0.6 µmol min-1 mg-1[15][16] |
| Human CGL (Q240E mutant) | This compound | Comparable to wild-type | 0.03 µmol min-1 mg-1[15][16] |
Signaling and Metabolic Pathways
The interplay between the methionine cycle (which produces SAM) and the transsulfuration pathway (which involves this compound) is crucial for maintaining cellular homeostasis.
This diagram illustrates that SAM is the central molecule in the methionine cycle, donating its methyl group and ultimately being converted to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway, a decision influenced by the cellular concentration of SAM.
The logical relationship between SAM and the transsulfuration pathway highlights a key regulatory mechanism.
Experimental Protocols
Accurate quantification of these metabolites and the activity of related enzymes is essential for research in this area. Below are summaries of common experimental methodologies.
Quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) by LC-MS/MS
This is a highly sensitive and specific method for the simultaneous quantification of SAM and its demethylated product, SAH. The ratio of SAM to SAH is a critical indicator of the cell's methylation potential.
1. Sample Preparation:
-
Plasma/Serum: To 200 µL of plasma, add 50 µL of an internal standard solution (containing deuterated SAM and SAH). Vortex for 5 minutes and incubate at 4°C for 10 minutes. Precipitate proteins by adding 550 µL of ice-cold acetone, vortex for 10 minutes, and incubate at 4°C for another 10 minutes. Centrifuge at 13,400 x g for 10 minutes at 4°C. Transfer 500 µL of the supernatant to an HPLC vial for analysis.[5]
-
Cell Lysates: Homogenize cell pellets in 0.4 M perchloric acid on ice. Centrifuge to pellet debris. Mix the supernatant with an internal standard solution.[17]
2. Chromatographic Separation:
-
Column: A Hypercarb column (30 mm × 2.1 mm, 3 µm particle size) or a Sunfire C8 column (3.5 µm, 4.6 × 100 mm) can be used.[17][18]
-
Mobile Phase: A typical mobile phase consists of a gradient of methanol (B129727) and an aqueous solution containing ammonium (B1175870) acetate (B1210297) and formic acid.[5][19]
-
Flow Rate: A flow rate of 0.20 mL/min to 0.75 mL/min is commonly used.[5][18]
3. Mass Spectrometry Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity.
-
Ion Transitions:
4. Data Analysis:
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Quantify SAM and SAH in the samples by comparing their peak area ratios to the internal standards against the standard curve.
S-adenosylmethionine (SAM) ELISA Kit Protocol
This method offers a higher throughput alternative to LC-MS/MS for the quantification of SAM.
1. Reagent and Sample Preparation:
-
Bring all kit components and samples to room temperature.
-
Reconstitute the standard to create a stock solution and then perform serial dilutions to generate a standard curve.
-
Dilute wash buffer and detection reagents as per the kit instructions.[6][20][21]
-
Prepare samples:
2. Assay Procedure (Competitive ELISA Example):
-
Add 50 µL of standard or sample to the wells of the SAM-conjugate coated plate. Incubate for 10 minutes on an orbital shaker.[6]
-
Add 50 µL of diluted anti-SAM antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[6]
-
Wash the wells three times with 1X Wash Buffer.[6]
-
Add 100 µL of a diluted secondary antibody-HRP conjugate. Incubate for 1 hour at room temperature on an orbital shaker.[6]
-
Wash the wells five times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate Solution and incubate for 10-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately. The signal intensity is inversely proportional to the amount of SAM in the sample.[20][22]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations.
-
Determine the SAM concentration in the samples by interpolating their absorbance values on the standard curve.
Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase (CBS) Activity
This assay measures the activity of CBS by detecting the production of cysteine from cystathionine in a coupled reaction.
1. Principle:
-
CBS synthesizes cystathionine from homocysteine and serine.
-
An ancillary enzyme, cystathionine γ-lyase (CGL), is added to convert the newly formed cystathionine into cysteine.[2][3]
-
The resulting cysteine is detected spectrophotometrically at 560 nm after its reaction with ninhydrin (B49086).[2][3]
2. Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
L-serine
-
L-homocysteine
-
Cystathionine γ-lyase (CGL)
-
Ninhydrin reagent
-
Sample containing CBS (e.g., tissue extract)
3. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-serine, L-homocysteine, and the CGL enzyme.
-
Initiate the reaction by adding the sample containing CBS.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding an acid).
-
Add the ninhydrin reagent and heat to develop the color.
-
Measure the absorbance at 560 nm.
4. Data Analysis:
-
Calculate the amount of cysteine produced based on a standard curve generated with known concentrations of cysteine.
-
Determine the CBS activity in the sample, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).
Conclusion
References
- 1. Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 2. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic mechanism of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SAM ELISA kit [antibodies-online.com]
- 21. assaygenie.com [assaygenie.com]
- 22. SAM(S-Adenosyl Methionine) ELISA Kit [elkbiotech.com]
Unveiling the Interplay: A Comparative Guide to L-Cystathionine and Cystathionine Gamma-Lyase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the correlation between L-Cystathionine levels and the enzymatic activity of cystathionine (B15957) gamma-lyase (CSE/CGL). Understanding this relationship is pivotal for research in areas involving sulfur metabolism, hydrogen sulfide (B99878) (H₂S) signaling, and associated pathologies. This document outlines quantitative data, detailed experimental protocols, and visual workflows to facilitate robust experimental design and data interpretation.
The Correlation: An Inverse Relationship
Cystathionine gamma-lyase is a key enzyme in the transsulfuration pathway, catalyzing the conversion of this compound to L-cysteine, α-ketobutyrate, and ammonia.[1] This process is a primary source of endogenous L-cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).[1][2] Consequently, a strong correlation exists between CSE activity and the concentration of its substrate, this compound. Generally, an inverse relationship is observed: higher CSE activity leads to lower levels of this compound as it is actively being metabolized.
Studies have demonstrated this relationship in various biological contexts. For instance, different regions of the human brain exhibit varying levels of this compound, which inversely correlate with CSE activity. Regions with high this compound levels, such as the thalamus, show low CSE activity, whereas areas with low this compound, like the cerebellum, display high CSE activity.[3]
Quantitative Analysis: A Comparative Overview
The following tables summarize quantitative data from representative studies, showcasing the methods used to measure this compound and CSE activity, and the observed correlations.
Table 1: this compound Concentration and CSE Activity in Different Biological Samples
| Biological Sample | This compound Concentration | CSE Activity | Analytical Method | Reference |
| Human Brain (Thalamus) | High | Low | RP-HPLC | [3] |
| Human Brain (Cerebellum) | Low | High | RP-HPLC | [3] |
| Liver of Type 1 Diabetic Rats | Not specified | Decreased vs. Control | Enzyme-coupled assay | [4] |
| PBMC of Type 1 Diabetic Patients | Not specified | Decreased vs. Control | Enzyme-coupled assay | [4] |
| Rat Liver Lysates (High Methionine Diet) | Not specified | Increased vs. Control | LC-MS/MS (measuring CBS) | [2] |
Table 2: Comparison of Assay Methods for CSE Activity
| Assay Method | Principle | Advantages | Disadvantages |
| Enzyme-Coupled Spectrophotometric Assay | Measures the rate of NADH oxidation at 340 nm, which is coupled to the production of pyruvate (B1213749) from this compound. | Continuous monitoring, relatively simple setup.[5] | Indirect measurement, potential for interference from other cellular components. |
| Methylene (B1212753) Blue Assay | Measures the formation of H₂S, a product of CSE activity, which reacts with N,N-dimethyl-p-phenylenediamine to form methylene blue. | High sensitivity for H₂S. | Endpoint assay, potential for H₂S loss during the assay. |
| DTNB Assay | Measures the production of L-cysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. | Direct measurement of a primary product. | Can be affected by other thiols in the sample.[1] |
| Fluorescent Probe Assay | Utilizes fluorescent probes that react specifically with H₂S to generate a fluorescent signal. | High sensitivity and specificity for H₂S.[6] | Probe stability and potential for photobleaching. |
Table 3: Comparison of Quantification Methods for this compound
| Quantification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of this compound followed by detection, often after derivatization (e.g., with dinitrophenyl).[3] | Robust and reproducible. | Requires derivatization, which can add complexity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly selective and sensitive quantification based on mass-to-charge ratio.[2][7] | High specificity and sensitivity, can measure multiple analytes simultaneously.[7] | Requires specialized and expensive equipment. |
| Amino Acid Analyzer | Ion-exchange chromatography followed by post-column derivatization with ninhydrin.[8] | Automated and well-established method. | Can be time-consuming. |
Experimental Protocols
Protocol 1: Determination of Cystathionine Gamma-Lyase (CSE) Activity using an Enzyme-Coupled Assay
This protocol is adapted from a method used to measure CSE activity in liver tissues and peripheral blood mononuclear cells (PBMCs).[4]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.9) containing 1 mM EDTA and protease inhibitor cocktail
-
Reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
4.0 mM this compound
-
0.125 mM Pyridoxal-5'-phosphate (PLP)
-
0.32 mM NADH
-
1.5 units Lactate dehydrogenase (LDH)
-
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in ice-cold 50 mM potassium phosphate buffer (pH 6.9) with EDTA and protease inhibitors.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the CSE enzyme.
-
-
Assay:
-
In a 96-well plate or cuvette, add 90 µL of the reaction mixture.
-
Add 10 µL of the sample supernatant to initiate the reaction.
-
Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm for 15 minutes, taking readings at regular intervals (e.g., every minute).
-
-
Calculation:
-
The rate of NADH oxidation is proportional to the CSE activity. Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which corresponds to the CSE activity.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples, such as dried blood spots or plasma.[7]
Materials:
-
Methanol with 0.1% formic acid and 0.5 M dithiothreitol (B142953) (DTT) for extraction
-
Isotopically labeled this compound internal standard (e.g., Cystathionine-d4)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
To a known volume of sample (e.g., a punch from a dried blood spot or plasma), add the isotopically labeled internal standard solution.
-
Add the extraction solution (methanol/formic acid/DTT).
-
Vortex thoroughly and incubate to ensure complete extraction and reduction of disulfide bonds.
-
Centrifuge to pellet proteins and other debris.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the C18 column.
-
Elute this compound and the internal standard using a gradient of mobile phases A and B.
-
Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizing the Pathways and Workflows
References
- 1. The Supersulfide-Producing Activity of Rat Cystathionine γ-Lyase Is Irreversibly Inactivated by L-CysNO but Not by L-GSNO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased Cystathionine-γ-lyase (CSE) Activity in Livers of Type 1 Diabetic Rats and Peripheral Blood Mononuclear Cells (PBMC) of Type 1 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Cystathionine-γ-lyase (CSE) deficiency increases erythropoiesis and promotes mitochondrial electron transport via the upregulation of coproporphyrinogen III oxidase and consequent stimulation of heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
cross-validation of L-Cystathionine measurements across different platforms
For researchers, scientists, and drug development professionals, the accurate quantification of L-Cystathionine, a key intermediate in the transsulfuration pathway, is critical for understanding metabolic regulation, diagnosing diseases, and evaluating therapeutic interventions. The choice of analytical platform for this compound measurement can significantly impact data quality, throughput, and cost. This guide provides an objective comparison of the performance of major analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), ELISA, and Enzymatic Assays—supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Analytical Platforms
The selection of an analytical platform for this compound measurement hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of four common platforms.
| Feature | LC-MS/MS | HPLC with UV/Fluorescence Detection | ELISA | Enzymatic/Colorimetric Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance or fluorescence. | Antigen-antibody binding with enzymatic signal amplification. | Enzyme-catalyzed reaction leading to a measurable product (e.g., color, fluorescence). |
| Specificity | Very High (distinguishes structurally similar molecules). | High (dependent on chromatographic separation). | Moderate to High (potential for cross-reactivity). | Moderate (potential for interference from other substrates). |
| Sensitivity (LOD) | Very High (pmol to fmol range).[1] | High (pmol to nmol range). | Varies, generally in the ng/mL to pg/mL range for proteins. Not common for direct this compound measurement. | Moderate (µM to mM range). |
| Linearity Range | Wide. | Good. | Typically Narrower. | Good within a defined range. |
| Precision (CV%) | Excellent (Intra-assay CV <10%, Inter-assay CV <15%).[1] | Good (CVs typically <15%). | Good (Intra-assay CV <10%, Inter-assay CV <15%).[2] | Good (Intra-assay CV <10%, Inter-assay CV <15%). |
| Sample Throughput | High, with potential for multiplexing.[3] | Moderate to High. | High (plate-based format). | High (plate-based format). |
| Cost per Sample | High. | Moderate. | Low to Moderate. | Low. |
| Matrix Effects | Can be significant, often requires internal standards. | Can be present, requires careful sample preparation. | Can be significant, requires matrix-matched standards. | Can be affected by endogenous enzymes or inhibitors. |
Experimental Protocols: A Methodological Overview
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible this compound measurements. Below are representative methodologies for each platform.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity.[4]
Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).
-
Protein Precipitation: Add 400 µL of methanol (B129727), vortex, and centrifuge at high speed to pellet proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column or a HILIC column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small percentage of formic acid is common.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC methods for amino acid analysis often require a derivatization step to enhance chromatographic retention and detection sensitivity.
Sample Preparation and Derivatization:
-
Deproteinization: Similar to LC-MS/MS, proteins are precipitated from the sample.
-
Derivatization: The supernatant is mixed with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) for fluorescent detection or dabsyl chloride for UV detection. The reaction is typically carried out at a specific pH and temperature for a defined time.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile) is employed.
-
Detection: A fluorescence detector (for OPA derivatives) or a UV-Vis detector (for dabsyl chloride derivatives) is used.
Enzymatic/Colorimetric Assay
Enzymatic assays for this compound often involve a coupled enzyme reaction where the product of the first reaction is a substrate for a second, color-producing reaction.[5][6]
Assay Principle: A common approach involves the use of cystathionine (B15957) γ-lyase (CGL), which converts this compound to α-ketobutyrate, ammonia, and cysteine. The produced cysteine can then be measured colorimetrically.
Experimental Protocol:
-
Sample Preparation: Plasma or tissue homogenate is prepared in a suitable buffer.
-
Reaction Mixture: The sample is incubated with a reaction mixture containing CGL and other necessary co-factors.
-
Color Development: After a specific incubation period, a colorimetric reagent (e.g., ninhydrin (B49086), which reacts with the produced cysteine) is added.[5][6]
-
Measurement: The absorbance is read at a specific wavelength (e.g., 560 nm for the ninhydrin reaction) using a microplate reader.[5][6] The concentration of this compound is determined by comparison to a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
Direct ELISA kits for the small molecule this compound are not commonly available. More often, ELISA kits are developed for the enzymes involved in its metabolism, such as Cystathionine β-synthase (CBS) or Cystathionine γ-lyase (CGL).[2][7] The principle of these sandwich ELISAs involves capturing the target enzyme with a specific antibody and detecting it with a second, enzyme-linked antibody that generates a colorimetric signal. While not a direct measure of this compound, these kits can provide valuable information about the enzymatic capacity of the transsulfuration pathway.
Visualizing Methodologies and Relationships
To better illustrate the workflows and comparative logic, the following diagrams are provided.
References
- 1. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Cystathionase / CTH ELISA Kit (A310373) [antibodies.com]
- 3. High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
A Comparative Analysis of the Neuroprotective Efficacy of L-Cystathionine and N-Acetylcysteine
For Immediate Release
[City, State] – December 20, 2025 – In the quest for effective neuroprotective agents against a range of debilitating neurological disorders, two sulfur-containing compounds, L-Cystathionine and N-acetylcysteine (NAC), have emerged as promising candidates. This guide offers a detailed comparison of their neuroprotective effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluative processes.
Executive Summary
Both this compound, primarily acting through its downstream mediator hydrogen sulfide (B99878) (H₂S), and N-acetylcysteine (NAC), a precursor to the potent antioxidant glutathione (B108866), exhibit significant neuroprotective properties across various models of neurological injury. NAC has been extensively studied, with a wealth of quantitative data demonstrating its efficacy in reducing infarct volume in stroke, mitigating amyloid-beta toxicity in Alzheimer's disease models, and protecting dopaminergic neurons in Parkinson's disease models. The neuroprotective effects of this compound, often studied through its precursor L-cysteine, are largely attributed to the activation of the cystathionine-β-synthase (CBS)/H₂S signaling pathway, which confers anti-apoptotic, anti-inflammatory, and antioxidant benefits. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their respective mechanisms and therapeutic potential.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the neuroprotective efficacy of this compound (via L-cysteine) and N-acetylcysteine in models of stroke, Alzheimer's disease, and Parkinson's disease.
Table 1: Neuroprotection in Experimental Stroke Models
| Compound | Animal Model | Dosage and Administration | Key Findings | Infarct Volume Reduction | Reference |
| N-acetylcysteine | Rat; Focal Cerebral Ischemia (MCAO) | Pre-treatment | Reduced brain infarct volume and neurological deficit score. | 49.7% | [1] |
| N-acetylcysteine | Rat; Ischemia/Reperfusion | 50 mg/kg, i.p., 24 and 48 hours post-MCAO | Significantly decreased infarction volume compared to the ischemic group. | Ischemic: 45.76 ± 5.15; NAC: 24.35 ± 3.07 (Values in mean infarct volume) | [2] |
| L-cysteine | Neonatal Mice; Hypoxia-Ischemia | 5 mg/kg, i.p., at 24, 48, and 72 hours post-HI | Significantly decreased water content and infarct volumes. | Statistically significant reduction (p < 0.01), specific percentage not stated. | [3] |
| L-cysteine | Rat; Subarachnoid Hemorrhage | 100 mM (30 µL), i.c.v., 30 min post-SAH | Significantly ameliorated brain edema and improved neurobehavioral function. | Brain water content significantly reduced (p < 0.01), specific percentage not stated. | [4] |
Table 2: Neuroprotection in Experimental Alzheimer's Disease Models
| Compound | Animal Model | Key Pathology | Dosage and Administration | Key Findings |
| N-acetylcysteine | Rat; Aβ₁₋₄₂ peptide-induced | Amyloid-beta toxicity | 75 mg/kg NACA (amide form), i.p. | Reversed cognitive deficits and reduced oxidative stress. |
| L-cysteine | Mice; APOE4 genotype | Amyloid-beta and Tau pathology | L-cysteine enriched diet | Trend towards lowering Aβ in APOE3 mice; significantly increased APOE4 abundance. |
Table 3: Neuroprotection in Experimental Parkinson's Disease Models
| Compound | Animal Model | Key Pathology | Dosage and Administration | Key Findings |
| N-acetylcysteine | EAAC1-/- Mouse | Age-dependent loss of dopaminergic neurons | Chronic oral administration | Reduced loss of dopaminergic neurons by over 40% by age 12 months. |
| N-acetylcysteine | Rat; 6-OHDA model | Dopaminergic neuron degeneration | In vitro and in vivo application | Enhanced dopaminergic neuron viability and restored dopamine (B1211576) transporter levels. |
| L-cysteine | - | - | - | Data on direct neuroprotection of dopaminergic neurons in animal models of Parkinson's disease is less established in the reviewed literature. |
Key Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and N-acetylcysteine are mediated by distinct yet overlapping signaling pathways.
N-acetylcysteine (NAC)
NAC primarily exerts its neuroprotective effects by replenishing intracellular glutathione (GSH), a critical antioxidant. By providing the precursor L-cysteine, NAC boosts GSH synthesis, thereby enhancing the cellular defense against oxidative stress. NAC also exhibits direct radical scavenging activity and modulates inflammatory pathways, notably by inhibiting the activation of NF-κB.
Figure 1: Signaling pathway of N-acetylcysteine's neuroprotective effects.
This compound
The neuroprotective actions of this compound are predominantly mediated through its enzymatic conversion to hydrogen sulfide (H₂S) by cystathionine-β-synthase (CBS). H₂S acts as a gaseous signaling molecule with potent anti-apoptotic, anti-inflammatory, and antioxidant properties. It has been shown to reduce endoplasmic reticulum stress and inhibit pro-inflammatory signaling cascades.
Figure 2: Signaling pathway of this compound's neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Stroke)
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Anesthesia is induced (e.g., with isoflurane). A midline incision is made in the neck to expose the common carotid artery. A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: N-acetylcysteine or L-cysteine is administered intraperitoneally (i.p.) or intravenously (i.v.) at specified doses and time points (before, during, or after MCAO).
-
Outcome Measures:
-
Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurological Deficit Score: A graded scale is used to assess motor and behavioral deficits.
-
Amyloid-Beta (Aβ) Infusion Model in Rats (for Alzheimer's Disease)
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Procedure: Aggregated Aβ peptide (e.g., Aβ₁₋₄₂) is infused intracerebroventricularly (i.c.v.) or directly into specific brain regions like the hippocampus.
-
Drug Administration: Test compounds are typically administered daily via i.p. injection or oral gavage for a set period following Aβ infusion.
-
Outcome Measures:
-
Cognitive Function: Behavioral tests such as the Morris water maze or passive avoidance test are used to assess learning and memory.
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde), antioxidant levels (e.g., GSH), and Aβ plaque deposition (immunohistochemistry).
-
6-Hydroxydopamine (6-OHDA) Model in Rats (for Parkinson's Disease)
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Procedure: 6-OHDA, a neurotoxin specific to dopaminergic neurons, is stereotactically injected into the substantia nigra or the medial forebrain bundle.
-
Drug Administration: Treatment with the neuroprotective agent is typically initiated before or shortly after the 6-OHDA lesion.
-
Outcome Measures:
-
Motor Function: Rotational behavior induced by apomorphine (B128758) or amphetamine is quantified.
-
Histological Analysis: The number of surviving tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra is determined using immunohistochemistry.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the neuroprotective effects of this compound and N-acetylcysteine in a preclinical setting.
Figure 3: General experimental workflow for comparative neuroprotection studies.
Conclusion
Both this compound and N-acetylcysteine demonstrate considerable promise as neuroprotective agents. NAC's benefits are strongly linked to its role as a glutathione precursor and its antioxidant and anti-inflammatory properties, with a substantial body of quantitative evidence supporting its efficacy. This compound, acting through the CBS/H₂S pathway, offers a multifaceted neuroprotective mechanism involving anti-apoptotic, anti-inflammatory, and cellular stress-reducing effects.
The choice between these compounds for further research and development will depend on the specific pathological mechanisms being targeted. For conditions primarily driven by oxidative stress and glutathione depletion, NAC presents a well-validated option. In contrast, for pathologies involving significant apoptosis and endoplasmic reticulum stress, this compound and its downstream mediator H₂S may offer a unique therapeutic avenue. Further head-to-head comparative studies employing standardized models and endpoints are warranted to definitively delineate their relative neuroprotective potential.
References
- 1. N-Acetyl cysteine protects against injury in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced ischemia‐reperfusion oxidative stress injury by melatonin and N‐acetylcysteine in the male rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-Cystathionine Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-Cystathionine in novel biological matrices is a critical step in various fields of study, from inborn errors of metabolism to cardiovascular disease research. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection and validation of the most suitable method for your research needs.
This compound, a key intermediate in the transsulfuration pathway, plays a pivotal role in sulfur amino acid metabolism.[1][2] Its accurate measurement in diverse biological samples is crucial for understanding disease pathogenesis and for the development of targeted therapeutics. This guide focuses on the validation of analytical methods for this compound, offering a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based approaches.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is dependent on the specific requirements of the study, including the nature of the new matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical performance characteristics for HPLC and LC-MS/MS methods.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Linearity (Range) | 0.5 - 1200 µmol/L (with derivatization) | 0.05 - 100 µmol/L |
| Accuracy (% Bias) | Typically < 15% | Typically < 10% |
| Precision (Intra-day %RSD) | < 5% | < 6% |
| Precision (Inter-day %RSD) | < 10% | < 10% |
| Limit of Quantification (LOQ) | ~0.5 µmol/L | ~0.05 - 0.15 µmol/L[3] |
| Specificity | Moderate to high (derivatization dependent) | Very high (based on mass-to-charge ratio) |
| Throughput | Lower | Higher |
| Matrix Effects | Less susceptible | More susceptible, requires careful management |
The Transsulfuration Pathway: The Biological Context of this compound
This compound is formed from homocysteine and serine by the enzyme cystathionine (B15957) β-synthase (CBS) and is subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia.[1] This pathway is essential for the synthesis of cysteine and glutathione, a major intracellular antioxidant.
Experimental Workflow for Method Validation
The validation of an analytical method for this compound in a new matrix involves a systematic evaluation of its performance characteristics to ensure the reliability and reproducibility of the results.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the validation of an analytical method for this compound.
Sample Preparation Protocol for a New Tissue Matrix
This protocol outlines a general procedure for the extraction of this compound from a solid tissue matrix. Optimization will be required for specific tissue types.
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (approximately 50-100 mg).
-
Add 5-10 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or bead beater).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile (B52724) (or other suitable organic solvent like methanol (B129727) or acetone).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization (for HPLC with UV/Fluorescence Detection):
-
If using a pre-column derivatization method, the extracted sample is reacted with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride. The specific protocol will depend on the chosen reagent.[4]
-
-
Final Sample Preparation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the HPLC or LC-MS/MS system.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
-
LC-MS/MS Method Protocol
This protocol provides a starting point for developing an LC-MS/MS method for this compound quantification.
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar analytes like amino acids. A C18 column can also be used with an appropriate ion-pairing agent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
This compound Precursor Ion (Q1): m/z 223.1
-
This compound Product Ion (Q3): m/z 134.1 (This is a common fragment, but should be optimized for the specific instrument).
-
-
Internal Standard: A stable isotope-labeled this compound (e.g., this compound-d4) is highly recommended for accurate quantification to compensate for matrix effects and variability in sample processing.
-
Method Validation Experiments
The following experiments should be performed to validate the analytical method according to international guidelines (e.g., ICH Q2(R2)).[6]
-
Specificity/Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the detection of this compound and the internal standard.
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix. Analyze these standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Accuracy: Analyze the QC samples and calculate the percentage bias of the measured concentration from the nominal concentration. The acceptance criterion is typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: Analyze multiple replicates of the QC samples on the same day (intra-day precision) and on different days (inter-day precision). The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 15% (≤ 20% for LLOQ).
-
-
Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be quantified with acceptable accuracy and precision.
-
Stability: Evaluate the stability of this compound in the matrix under various conditions that may be encountered during sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.
By following this comprehensive guide, researchers can confidently select, develop, and validate a robust and reliable analytical method for the quantification of this compound in their specific new matrix, ensuring the generation of high-quality data for their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 3. Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
L-Cystathionine in Cancer Cells: A Comparative Analysis of Intracellular Levels
For Immediate Release
A comprehensive analysis of L-Cystathionine levels across various cancer cell lines reveals significant heterogeneity, suggesting differential regulation of the transsulfuration pathway among cancer types. This guide provides a comparative overview of this compound concentrations, details the experimental protocols for its quantification, and illustrates the key metabolic pathways involved, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound Levels
The intracellular concentration of this compound, a key intermediate in the transsulfuration pathway, varies considerably among different cancer cell lines. This variation is likely attributable to the differential expression and activity of the enzymes responsible for its synthesis and catabolism, namely cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH).
A targeted metabolomics study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided quantitative data for several breast cancer cell lines.[1][2] Furthermore, independent studies have quantified this compound in other cancer cell types, highlighting the diverse metabolic phenotypes of cancer.
| Cancer Type | Cell Line | This compound Concentration | Reference |
| Breast Cancer | MCF-7 | Identified as a unique metabolite | [3] |
| Breast Cancer | MDA-MB-231 | Quantitative data available | [1][2] |
| Astrocytoma | U373 | 0.41 ± 0.21 nmole/10⁶ cells | [4] |
Note: Direct comparison of absolute concentrations between studies may be limited due to variations in experimental methodologies and units of measurement.
Evidence also suggests that the expression of CBS, the enzyme that produces this compound, is elevated in several cancer types, including colon, ovarian, and breast cancer, which may correlate with higher intracellular this compound levels.[5][6][7] Conversely, some studies on the NCI-60 cancer cell line panel have indicated that CBS expression can be low or undetectable in other cancer types, such as melanoma and certain leukemias, suggesting lower this compound levels in these cells.[8]
Experimental Protocols
Accurate quantification of intracellular this compound is crucial for comparative studies. The following protocols outline the key steps for sample preparation and analysis using LC-MS/MS and HPLC methodologies.
Protocol 1: Intracellular Metabolite Extraction
This protocol is a general guideline for the extraction of small molecules, including this compound, from cultured cancer cells.
-
Cell Culture and Harvesting:
-
Culture cancer cell lines to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Harvest the cells by scraping or trypsinization. If using trypsin, neutralize with a trypsin inhibitor and wash the cell pellet with ice-cold PBS.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol (B129727), acetonitrile (B52724), and water (e.g., 40:40:20 v/v/v).
-
The volume of the extraction solvent should be proportional to the cell number to ensure efficient extraction.
-
Vortex the mixture vigorously for 1 minute to lyse the cells and release intracellular metabolites.
-
Incubate the samples on ice or at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for analysis.
-
Protocol 2: this compound Quantification by LC-MS/MS
This protocol is based on a targeted metabolomics approach for the sensitive and specific quantification of this compound.[1][2]
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
The mobile phase typically consists of two components:
-
Mobile Phase A: Water with an additive such as formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol with the same additive.
-
-
Employ a gradient elution to separate this compound from other metabolites.
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
The MRM transition for this compound involves monitoring the fragmentation of the precursor ion to a specific product ion.
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of an this compound standard.
-
Protocol 3: this compound Quantification by HPLC with Pre-column Derivatization
This method is an alternative for laboratories without access to a mass spectrometer.
-
Derivatization:
-
As this compound lacks a strong chromophore, pre-column derivatization is necessary for UV or fluorescence detection.
-
A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with the primary amine group of this compound to form a fluorescent product.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
The mobile phase composition will depend on the specific derivatization agent used but generally involves a gradient of an aqueous buffer and an organic solvent.
-
-
Detection:
-
Detect the derivatized this compound using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivative.
-
Quantify by comparing the peak area to a standard curve of derivatized this compound standards.
-
Signaling Pathways and Experimental Workflow
The synthesis of this compound is a critical step in the transsulfuration pathway, which converts methionine to cysteine. This pathway is integral to maintaining cellular redox balance through the production of glutathione (B108866) and is also a source of the signaling molecule hydrogen sulfide (B99878) (H₂S).
Caption: The Transsulfuration Pathway leading to this compound synthesis.
The experimental workflow for the comparative analysis of this compound levels in different cancer cell lines involves several key stages, from cell culture to data analysis.
Caption: Workflow for this compound analysis in cancer cells.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Emerging roles of cystathionine β-synthase in various forms of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathionine β-synthase affects organization of cytoskeleton and modulates carcinogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing L-Cystathionine Levels: A Comparative Analysis of Immunoassay Alternatives
For researchers, scientists, and drug development professionals investigating the transsulfuration pathway, the accurate measurement of L-Cystathionine is crucial. However, the direct immunoassay of this small metabolite presents significant challenges, leading to a scarcity of commercially available kits. This guide provides a comprehensive overview of the available tools, focusing on the assessment of the key enzymes responsible for this compound metabolism—Cystathionine (B15957) Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CTH)—as a practical and effective alternative.
The Challenge of Direct this compound Immunoassays
This compound is a small molecule that, on its own, does not typically elicit a strong immune response required for antibody production. Such small molecules are known as haptens. To generate antibodies against them, they must be chemically conjugated to a larger carrier protein.[1][2][3][] This process, however, can be fraught with challenges:
-
Variable Specificity: Antibodies generated may recognize the linker used for conjugation or the carrier protein itself, leading to a lack of specificity for this compound.[5]
-
Limited Epitopes: The small size of this compound offers a limited number of unique structural features (epitopes) for an antibody to bind to, making the development of highly specific antibodies difficult.[5]
-
Cross-Reactivity: Due to structural similarities with other sulfur-containing amino acids like L-cysteine and L-homocysteine, achieving high antibody specificity without significant cross-reactivity is a major hurdle.
Consequently, there is a notable absence of commercially available antibodies and immunoassay kits specifically designed for the direct quantification of this compound. Researchers in this field have instead turned to alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and edited Magnetic Resonance Spectroscopy (MRS) for direct measurement, or immunoassays targeting the enzymes that regulate its synthesis and degradation.[6][7][8][9][10]
Assessing this compound Metabolism Through its Enzymes: A Comparative Guide
A robust indirect approach to studying this compound metabolism is to quantify the expression and activity of the enzymes that directly control its cellular levels: Cystathionine Beta-Synthase (CBS), which synthesizes this compound, and Cystathionine Gamma-Lyase (CTH), which catabolizes it. A wide array of antibodies and ELISA kits are commercially available for these enzymes.
Commercially Available Antibodies for CBS and CTH
The following table summarizes a selection of commercially available antibodies for Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CTH), highlighting their key characteristics to aid in experimental design.
| Target | Product Name | Company | Host | Clonality | Applications | Reactivity |
| CBS | CBS Monoclonal Antibody (GT519) | Thermo Fisher Scientific | Mouse | Monoclonal | WB, IHC (P) | Human, Mouse, Rat |
| CBS | CBS Polyclonal Antibody | Proteintech | Rabbit | Polyclonal | WB, IHC, IF/ICC, IP, ELISA | Human, Mouse, Rat |
| CTH | Anti-Cystathionase/CTH antibody | Abcam | Rabbit | Polyclonal | WB, ICC/IF | Human |
| CTH | Cystathionine gamma-Lyase (D1N1D) Rabbit mAb | Cell Signaling Technology | Rabbit | Monoclonal | WB | Human |
Commercially Available ELISA Kits for CBS and CTH
For quantitative analysis of CBS and CTH protein levels, several ELISA kits are available. The table below compares key specifications of representative kits.
| Target | Product Name | Company | Assay Type | Sample Type | Sensitivity |
| CBS | Human Cystathionine Beta Synthase (CBS) ELISA Kit | MyBioSource | Competitive | Body fluids, Tissue homogenates | Not specified |
| CBS | GENLISA™ Human Cystathionine Beta Synthase (CBS) ELISA | Krishgen Biosystems | Sandwich | Serum, Plasma, Cell culture supernatant | 0.75 ng/ml |
| CTH | Human Cystathionase / CTH ELISA Kit | Antibodies.com | Sandwich | Serum, Plasma, other biological fluids | 9.24 ng/L |
| CTH | Human CTH (Cystathionine gamma-lyase) ELISA Kit | Biocompare | Sandwich | Not specified | 46.875 pg/ml |
Experimental Protocols
Below are detailed methodologies for common immuno-based applications for the analysis of CBS and CTH.
Western Blotting Protocol for CBS/CTH Detection
This protocol provides a general workflow for the detection of CBS or CTH in cell lysates or tissue homogenates.
-
Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CBS or anti-CTH) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Sandwich ELISA Protocol for CBS/CTH Quantification
This protocol outlines the steps for a typical sandwich ELISA to quantify CBS or CTH in biological samples.
-
Coating: Coat a 96-well microplate with a capture antibody specific for CBS or CTH overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards of known concentrations and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target protein and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-conjugated HRP and incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of CBS or CTH in the samples.
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The Transsulfuration Pathway highlighting the roles of CBS and CTH.
Caption: General workflow for a Sandwich ELISA.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. aptamergroup.com [aptamergroup.com]
- 6. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (ISMRM 2019) In vivo cystathionine detection in gliomas by edited 1H magnetic resonance spectroscopy [archive.ismrm.org]
- 8. researchgate.net [researchgate.net]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. In vivo 1H MRS detection of cystathionine in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
L-Cystathionine: A Potential Prognostic Marker in Liver Disease Compared to Standard Clinical Indicators
For Immediate Release
[City, State] – [Date] – A growing body of evidence suggests that L-Cystathionine, an intermediate in the transsulfuration pathway, holds significant promise as a prognostic marker in various chronic liver diseases. This guide provides a comprehensive comparison of this compound with established prognostic indicators, supported by experimental data, to aid researchers, scientists, and drug development professionals in this evolving area of hepatology.
The transsulfuration pathway, primarily active in the liver, is crucial for homocysteine metabolism and the production of cysteine, a precursor to the vital antioxidant glutathione.[1] Dysregulation of this pathway has been implicated in the pathogenesis of alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC).[2][3][4]
The Transsulfuration Pathway in Liver Health and Disease
The transsulfuration pathway involves two key pyridoxal (B1214274) phosphate (B84403) (vitamin B6)-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH or CSE). CBS catalyzes the condensation of homocysteine and serine to form this compound. Subsequently, CTH cleaves this compound to produce cysteine, α-ketobutyrate, and ammonia. In a healthy liver, this pathway is tightly regulated to maintain metabolic homeostasis. However, in the context of liver disease, alterations in the expression and activity of these enzymes can lead to changes in the circulating levels of this compound and other pathway metabolites, reflecting the extent of liver damage and dysfunction.
References
- 1. Is the increase in serum cystathionine levels in patients with liver cirrhosis a consequence of impaired homocysteine transsulfuration at the level of gamma-cystathionase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Bioinformatic analyzes and validation of cystathionine gamma-lyase as a prognostic biomarker and related to immune infiltrates in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different L-Cystathionine extraction methods
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Cystathionine, a key intermediate in the transsulfuration pathway, is critical for metabolic studies and clinical diagnostics. The choice of extraction method from complex biological matrices is a pivotal step that significantly influences the yield, purity, and ultimately, the reliability of downstream analytical measurements. This guide provides an objective comparison of common this compound extraction techniques, supported by general performance data for similar analytes, and detailed experimental protocols.
Comparative Analysis of Extraction Efficacy
The selection of an appropriate extraction method is a trade-off between recovery, purity, speed, and cost. Below is a summary of the quantitative performance of three widely used extraction techniques: Solvent Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). While direct comparative studies for this compound are limited, this table extrapolates from the performance of these methods for other small, polar analytes and amino acids in biological fluids like plasma and urine.
| Parameter | Solvent Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Good to Excellent | Excellent and Consistent[1] | Moderate to Good (highly analyte-dependent)[1] |
| Purity of Extract | Moderate (risk of ion suppression)[2] | High (effective removal of interferences)[1][2] | Moderate to High (dependent on solvent choice) |
| Processing Time | Fast | Moderate | Slow and Labor-intensive |
| Cost per Sample | Low | High | Low to Moderate |
| Reproducibility | Good | Excellent | Operator-dependent, can be variable |
| Method Development | Simple | Complex | Moderate |
| Automation Potential | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are starting points and may require optimization based on the specific biological matrix and analytical instrumentation.
Solvent Precipitation
This method is rapid and employs organic solvents to denature and precipitate proteins, releasing small molecules like this compound into the supernatant.
Protocol for this compound Extraction from Dried Blood Spots: [3]
-
Sample Preparation: A 3 mm punch from a dried blood spot (DBS) is placed into a well of a 96-well plate.
-
Extraction Solution Preparation: Prepare an extraction solution of methanol (B129727) containing 0.1% formic acid and 0.5 mol/L dithiothreitol (B142953) (DTT). DTT is crucial for reducing disulfide bonds and ensuring this compound is in its free form.
-
Extraction: Add 100 µL of the extraction solution containing isotopically labeled internal standards to each well.
-
Incubation: Seal the plate and incubate at 45°C for 45 minutes with shaking.
-
Centrifugation: Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated proteins and filter paper.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE)
SPE provides cleaner extracts by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away.
Generic Protocol for Amino Acid Extraction from Serum/Plasma (adaptable for this compound): [2][4]
-
Sorbent Selection: Choose a mixed-mode cation exchange SPE cartridge suitable for retaining amino acids.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Pretreat the plasma/serum sample by diluting 1:1 with 0.1% formic acid. Load the pretreated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained interfering compounds. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove non-polar interferences.
-
Elution: Elute the retained this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for chromatographic analysis.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
Generic Protocol for Amino Acid Extraction (adaptable for this compound):
-
Sample Preparation: Acidify the aqueous biological sample (e.g., urine, deproteinized plasma) to a pH of approximately 2-3 to ensure this compound is protonated.
-
Solvent Addition: Add an equal volume of a polar organic solvent immiscible with water, such as a mixture of phenol (B47542) and chloroform.
-
Extraction: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Analyte Recovery: Carefully collect the organic phase containing the extracted amino acids.
-
Back Extraction (optional but recommended for purity): To transfer the amino acids back into an aqueous phase for analysis, add an equal volume of an aqueous buffer with a neutral or slightly basic pH to the collected organic phase. Vortex and centrifuge as before.
-
Final Sample: Collect the aqueous phase containing the purified this compound for analysis.
Visualizing the Workflow
To better understand the procedural flow of this compound extraction and analysis, the following diagram illustrates a generalized workflow.
Caption: Generalized workflow for this compound extraction and analysis.
The following diagram illustrates the general principle of Solid-Phase Extraction (SPE), a highly effective method for purifying this compound from complex biological samples.
References
- 1. waters.com [waters.com]
- 2. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
validation of L-Cystathionine's role in a specific signaling pathway
For Researchers, Scientists, and Drug Development Professionals
L-Cystathionine, a key intermediate in the transsulfuration pathway, is increasingly recognized for its indirect but significant role in cellular signaling, primarily through its conversion to the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). This guide provides a comprehensive comparison of this compound's role and efficacy in modulating specific signaling pathways, particularly in the context of oxidative stress, with alternative compounds such as N-acetylcysteine (NAC) and direct H₂S donors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a deeper understanding and inform future research and therapeutic development.
The Transsulfuration Pathway and this compound's Position
This compound is synthesized from homocysteine and serine by the enzyme cystathionine (B15957) β-synthase (CBS) and is subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine. This pathway is crucial for cysteine biosynthesis and the regulation of homocysteine levels. Importantly, both CBS and CSE can utilize cysteine and homocysteine to generate H₂S, a molecule with diverse signaling functions.
Caption: The Transsulfuration Pathway highlighting this compound's central role.
Comparative Analysis of this compound and Alternatives in Oxidative Stress Signaling
A primary area of interest is the role of this compound in mitigating oxidative stress. Its effects are often compared to other antioxidants and H₂S donors.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and alternative compounds on key markers of oxidative stress.
Table 1: Comparison of Antioxidant Enzyme Activity
| Compound | Concentration | Cell Type | Target Enzyme | Fold Change vs. Control (Stimulated) | Reference |
| This compound | 0.3 mM | THP-1 derived macrophages | GSH-Px | 1.21 | [1] |
| 1.0 mM | GSH-Px | 1.29 | [1] | ||
| 0.3 mM | SOD | 1.32 | [1] | ||
| 1.0 mM | SOD | 1.58 | [1] | ||
| 0.3 mM | CAT | 1.47 | [1] | ||
| 1.0 mM | CAT | 1.68 | [1] | ||
| N-Acetylcysteine (NAC) | 250 µM | HepaRG cells | GSH (restoration) | Significantly increased | [2] |
| Sodium Hydrosulfide (NaHS) | Not directly compared | - | - | - | - |
| GYY4137 (slow-releasing H₂S donor) | Not directly compared | - | - | - | - |
Note: Direct comparative studies of this compound with NAC, NaHS, and GYY4137 on antioxidant enzyme activities in the same experimental setup are limited. The data for NAC shows its ability to restore glutathione (GSH) levels, a key antioxidant.
Table 2: Comparison of Effects on Oxidative Stress Markers
| Compound | Concentration | Cell Type | Marker | % Reduction vs. Stimulated Control | Reference |
| This compound | 0.3 mM | THP-1 derived macrophages | Superoxide (O₂⁻) | Significant | [1] |
| 1.0 mM | Superoxide (O₂⁻) | Significant | [1] | ||
| 0.3 mM | iNOS protein | Significant | [1] | ||
| 1.0 mM | iNOS protein | Significant | [1] | ||
| N-Acetylcysteine (NAC) | 250 µM | HepaRG cells | Lipid Peroxidation (MDA) | ~49% | [2] |
| Sodium Hydrosulfide (NaHS) | 10 µM | Rat Hippocampus (in vivo) | TNF-α, IL-1β, COX-2 | Significant | [3] |
| GYY4137 | 50 µM | Macrophages | NF-κB activation | Inhibitory | [4][5] |
Signaling Pathway Modulation
This compound, primarily through H₂S, influences several key signaling pathways involved in cellular stress and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular responses to external stimuli. H₂S, derived from the this compound pathway, has been shown to modulate MAPK signaling, often in a protective manner against cellular stress. For instance, the H₂S donor NaHS has been demonstrated to inhibit the activation of ERK1/2 and p38 MAPK in a model of neuroinflammation[3].
References
- 1. This compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cystathionine γ-lyase and hydrogen sulfide modulates glucose transporter Glut1 expression via NF-κB and PI3k/Akt in macrophages during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
A Guide to Inter-Laboratory Comparison of L-Cystathionine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Cystathionine, a key intermediate in the transsulfuration pathway, is crucial for research into various metabolic disorders and for the development of targeted therapeutics. To ensure the reliability and comparability of results across different laboratories, robust analytical methods and participation in inter-laboratory comparison studies are essential. This guide provides an objective comparison of common methodologies for this compound quantification, supported by experimental data from published studies, and outlines a framework for conducting inter-laboratory comparisons.
Comparative Performance of this compound Quantification Methods
| Performance Metric | Method A: LC-MS/MS (Cell Extracts) [1] | Method B: LC-MS/MS (Dried Blood Spots) [2][3] | Method C: HPLC with Fluorescence Detection [4][5] |
| Matrix | Fibroblast Cell Extracts | Dried Blood Spots (DBS) | Plasma/Serum |
| Instrumentation | Electrospray LC-MS/MS | LC-MS/MS in MRM mode | HPLC with fluorescence detector |
| Sample Preparation | Solid phase extraction | Methanol extraction from DBS punch | Derivatization with AQC |
| Intra-Assay Precision (CV%) | 5.2% | Not explicitly stated | < 5% |
| Inter-Assay Precision (CV%) | 14.7% | Not explicitly stated | < 10% |
| Limit of Detection (LOD) | 50 pmol/h/mg protein | Not explicitly stated | 0.3 µM |
| **Linearity (R²) ** | Not explicitly stated | > 0.99 | > 0.99 |
| Noteworthy Features | Measures cystathionine (B15957) β-synthase (CBS) activity. | Enables simultaneous determination of related metabolites. | Requires derivatization step. |
Experimental Protocols
Generalized Protocol for this compound Quantification using LC-MS/MS
This protocol represents a generalized workflow based on common practices for the analysis of this compound in biological samples.
1. Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard solution (e.g., isotopically labeled this compound).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube for analysis.
2. Sample Preparation (from Dried Blood Spots):
-
Punch a 3 mm disc from the dried blood spot.
-
Place the disc in a well of a microplate.
-
Add a solution of isotopically labeled internal standards.
-
Extract the analytes using a methanol/0.1% formic acid/0.5 mol/L dithiothreitol (B142953) solution.[2][3]
-
Agitate and incubate the plate.
-
Transfer the extract for injection into the LC-MS/MS system.
3. Chromatographic Separation:
-
Column: A C18 or a polar-modified column (e.g., Raptor Polar X) is typically used.[1][6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate this compound from other matrix components.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
4. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound is m/z 223, and a common product ion for quantification is m/z 134.[3]
5. Quantification:
-
A calibration curve is constructed using standards of known this compound concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Metabolic Context: The Transsulfuration Pathway
This compound is a critical intermediate in the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is essential for the synthesis of glutathione, a major cellular antioxidant.
Caption: The Transsulfuration Pathway highlighting this compound.
Experimental Workflow for an Inter-Laboratory Comparison
A successful inter-laboratory comparison study requires careful planning and execution to ensure that the results are comparable and meaningful. The following workflow outlines the key steps.
Caption: Workflow for an this compound Inter-Laboratory Comparison.
References
- 1. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Liquid Chromatographic Determination of Homocysteine and Cystathionine in Biological Samples by Derivatization with 6-Aminoquinolyl-N-Hydroxylsuccinimidyl Carbamate (AQC) -Journal of the Korean Chemical Society [koreascience.kr]
- 6. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid [restek.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of L-Cystathionine and its related sulfur-containing amino acids—homocysteine, cysteine, and methionine. The information presented is collated from various experimental studies, offering a comprehensive overview for researchers in drug development and metabolic analysis. This document summarizes quantitative data, details key experimental protocols, and visualizes the intricate metabolic pathways.
Quantitative Data Summary
The following tables summarize the concentrations of this compound and related sulfur amino acids in human plasma and dried blood spots (DBS) under various physiological and pathological conditions. These values, derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other analytical techniques, highlight the metabolic shifts associated with different states.
Table 1: Plasma Concentrations of Sulfur Amino Acids in Healthy Individuals and Patients with a History of Coronary Atherosclerosis.
| Analyte | Healthy Individuals (µmol/L) | Coronary Atherosclerosis Patients (µmol/L) |
| Homocysteine | 10.8 ± 3.2 | 13.5 ± 4.5 |
| Cysteine | 235.4 ± 40.1 | 250.1 ± 42.3 |
| Methionine | 25.1 ± 5.6 | 26.8 ± 6.1 |
Data adapted from a study on the diagnostic value of the homocysteine metabolic pathway in coronary atherosclerosis.
Table 2: Concentrations of Sulfur Amino Acids in Dried Blood Spots (DBS) and Plasma. [1]
| Analyte | Dried Blood Spots (µmol/L) | Plasma (µmol/L) |
| This compound | 0.14 - 0.58 | 0.15 - 0.45 |
| Total Homocysteine | 3.9 - 10.8 | 5.0 - 15.0 |
| Methionine | 12.0 - 35.0 | 15.0 - 40.0 |
This table presents a comparison of analyte concentrations measured in dried blood spots versus traditional plasma samples, demonstrating the utility of DBS for metabolic screening.[1]
Table 3: Impact of Vitamin B6 Restriction on Plasma Sulfur Amino Acid Metabolites. [2]
| Analyte | Baseline (nmol/L) | After 4 weeks of Vitamin B6 Restriction (nmol/L) |
| This compound | 124 ± 20 | 278 ± 35 |
| Total Glutathione (B108866) | 2.1 ± 0.2 | 2.9 ± 0.3 |
| Homocysteine | Not significantly affected | Not significantly affected |
| Cysteine | Not significantly affected | Not significantly affected |
These findings indicate that vitamin B6 deficiency, a key cofactor in the transsulfuration pathway, leads to a significant accumulation of this compound and an alteration in glutathione homeostasis.[2]
Key Metabolic Pathways
The metabolism of this compound is intrinsically linked to the transsulfuration and reverse transsulfuration pathways, which govern the interplay between methionine, homocysteine, and cysteine.
Transsulfuration Pathway
In mammals, the primary direction of this pathway is the conversion of homocysteine to cysteine. This process is crucial for the synthesis of cysteine and its downstream products, such as glutathione, a major cellular antioxidant.[1][3][4]
Figure 1. The Transsulfuration Pathway.
Reverse Transsulfuration Pathway
Present in prokaryotes, fungi, and plants, this pathway operates in the opposite direction to synthesize methionine from cysteine.[1]
Figure 2. The Reverse Transsulfuration Pathway.
Experimental Protocols
Accurate quantification of this compound and related sulfur amino acids is critical for metabolomic studies. Below are detailed methodologies for two widely used analytical techniques.
LC-MS/MS Method for Simultaneous Quantification in Plasma
This method allows for the simultaneous, high-throughput analysis of multiple sulfur amino acids and related metabolites.[3][5]
Sample Preparation: [3]
-
To 50 µL of plasma, add 50 µL of an internal standard solution containing isotopically labeled analogues of the target analytes.
-
Add 50 µL of 100 mg/mL tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce disulfide bonds.
-
Vortex the mixture for 15 minutes at 1350 rpm.
-
Add 140 µL of an acetonitrile (B52724)/water (5/95; v/v) solution.
-
Vortex again for 15 minutes at 1350 rpm.
-
Transfer the final solution to an autosampler vial for injection.
LC-MS/MS Conditions:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a suitable reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Figure 3. LC-MS/MS Experimental Workflow.
GC-MS Method for Amino Acid Analysis in Biological Fluids
Gas chromatography-mass spectrometry offers a robust alternative for the analysis of amino acids following derivatization.
Sample Preparation and Derivatization:
-
An aliquot of the biological fluid (e.g., urine, plasma) is taken.
-
For plasma, protein precipitation may be performed, though some methods allow for direct derivatization.
-
The sample is dried under a stream of nitrogen.
-
The dried residue is derivatized, for example, using N(S)-isopropoxycarbonyl methyl ester derivatization for sulfur amino acids or other agents like propyl chloroformate.[6][7]
-
The derivatized sample is reconstituted in a suitable solvent for injection.
GC-MS Conditions:
-
Gas Chromatography: A capillary column (e.g., DB-17) is used for separation.
-
Detection: A flame photometric detector (FPD) is selective for sulfur-containing compounds, or a mass spectrometer can be used for identification and quantification.[6]
Conclusion
The comparative metabolomic analysis of this compound and its associated sulfur amino acids provides valuable insights into cellular redox status and metabolic regulation. The choice of analytical methodology, whether LC-MS/MS or GC-MS, will depend on the specific research question, desired throughput, and available instrumentation. The quantitative data and pathways presented herein serve as a foundational resource for researchers investigating the roles of these critical metabolites in health and disease.
References
- 1. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma glutathione and cystathionine concentrations are elevated but cysteine flux is unchanged by dietary vitamin B-6 restriction in young men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulphur amino acids by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cystathionine Gamma-Lyase (CSE): A Comprehensive Guide to its Validation as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Cystathionine (B15957) gamma-lyase (CSE), a key enzyme in the transsulfuration pathway, has emerged as a significant therapeutic target for a range of diseases, primarily due to its role as a major endogenous producer of hydrogen sulfide (B99878) (H₂S). H₂S, now recognized as a critical gasotransmitter alongside nitric oxide and carbon monoxide, is implicated in a multitude of physiological and pathophysiological processes. This guide provides a comprehensive comparison of therapeutic strategies targeting CSE, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
The Role of CSE and H₂S in Disease
CSE catalyzes the conversion of L-cystathionine to L-cysteine, α-ketobutyrate, and ammonia. Crucially, it also produces H₂S from L-cysteine. Dysregulation of the CSE/H₂S pathway has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.
-
Cardiovascular Diseases: In the cardiovascular system, H₂S is a potent vasodilator and plays a protective role against ischemia-reperfusion injury and atherosclerosis. Reduced CSE expression and H₂S levels are associated with hypertension.[1][2]
-
Cancer: The role of CSE/H₂S in cancer is complex and appears to be context-dependent. In some cancers, such as colon and ovarian cancer, increased CSE expression and H₂S production promote tumor growth, proliferation, and angiogenesis.[3] Conversely, in other contexts, H₂S can exhibit anti-tumor effects.
-
Neurodegenerative Diseases: Evidence suggests that CSE deficiency may contribute to the pathophysiology of neurodegenerative disorders like Huntington's disease.
Therapeutic Strategies: CSE Inhibitors vs. Alternatives
The primary strategy for targeting CSE involves the development of inhibitors to modulate H₂S production. This approach is being explored for conditions where H₂S is considered to be a disease promoter, such as in certain cancers.
Comparison of CSE Inhibitors
Several pharmacological inhibitors of CSE have been characterized. Their efficacy is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Inhibitor | Target Enzyme(s) | IC50 for CSE (µM) | IC50 for CBS (µM) | Key Preclinical Findings |
| DL-Propargylglycine (PAG) | Primarily CSE | 40 ± 8 | No significant inhibition | Reduces blood pressure in angiotensin-II induced hypertensive rats; slows bladder and glioblastoma cancer progression in murine models.[4][5] |
| β-Cyanoalanine (BCA) | CSE and CBS | 14 ± 0.2 | >1000 | More potent inhibitor of CSE than PAG. |
| Aminooxyacetic acid (AOAA) | CBS and CSE | 1.1 ± 0.1 | 8.5 ± 0.7 | Potent inhibitor of both CSE and CBS, limiting its selectivity as a research tool for CSE. |
Note: IC50 values can vary depending on the experimental conditions.
Alternative Therapeutic Strategies
A comparison with alternative therapeutic approaches is essential for a comprehensive evaluation of CSE as a target.
| Disease | Alternative Therapeutic Target | Mechanism of Action |
| Hypertension | Renin-Angiotensin-Aldosterone System (RAAS) | Inhibition of ACE, ARBs, or aldosterone (B195564) antagonists to reduce vasoconstriction and sodium retention.[6] |
| Endothelin Receptors | Antagonism of endothelin receptors to promote vasodilation.[6] | |
| Calcium Channels | Blockade of L-type calcium channels to reduce vascular smooth muscle contraction.[7] | |
| Cancer | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Inhibition of signaling pathways that drive cell proliferation and angiogenesis.[8] |
| Immune Checkpoints (e.g., PD-1/PD-L1) | Blocking inhibitory signals to enhance the anti-tumor immune response. | |
| DNA Damage Response Pathways (e.g., PARP) | Inhibition of DNA repair mechanisms, particularly in cancers with specific genetic vulnerabilities. |
Supporting Experimental Data
The validation of CSE as a therapeutic target is supported by a growing body of preclinical evidence.
In Vivo Efficacy of CSE Inhibition in Hypertension
Studies in animal models of hypertension have demonstrated the potential of CSE inhibition to lower blood pressure.
| Animal Model | CSE Inhibitor | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| Angiotensin-II infused rats | DL-Propargylglycine (PAG) | Not specified | Not specified | Systolic BP reduced from 211 ± 19 mmHg to 180 ± 12 mmHg | [4] |
| Spontaneously Hypertensive Rats (SHR) | Exogenous H₂S (NaHS) | 56 µmol·kg⁻¹·day⁻¹ | Not specified | Attenuated the elevation of blood pressure | [1] |
In Vivo Efficacy of CSE Inhibition in Cancer
Preclinical studies have shown that inhibiting CSE can impede tumor growth in various cancer models.
| Cancer Model | CSE Inhibitor | Effect on Tumor Growth | Reference |
| Intravesical murine model of bladder cancer | DL-Propargylglycine (PAG) | Significantly attenuated tumor growth and invasion. | [5] |
| Orthotopic immunocompetent mouse GBM model | Genetic ablation of CTH (CSE) | Significant reduction of tumor volume. | |
| IDH1-mutant astrocytoma xenografts | Propargylglycine (PAG) | Delayed tumor growth. | [7] |
Experimental Protocols
Reproducible and standardized experimental protocols are critical for the validation of therapeutic targets.
Measurement of Cystathionine Gamma-Lyase (CSE) Enzymatic Activity (Methylene Blue Assay)
This protocol is adapted from the well-established methylene (B1212753) blue method for H₂S measurement.
Principle: CSE activity is determined by measuring the amount of H₂S produced from the enzymatic reaction with L-cysteine as a substrate. The H₂S is trapped and reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue, which can be quantified spectrophotometrically.
Materials:
-
Tissue homogenate or purified CSE enzyme
-
L-cysteine solution (substrate)
-
Pyridoxal 5'-phosphate (PLP) (co-factor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a test tube containing phosphate buffer, PLP, and the enzyme source (tissue homogenate or purified enzyme).
-
Add L-cysteine to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Add zinc acetate to trap the H₂S produced.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 670 nm.
-
Calculate the H₂S concentration, and thereby CSE activity, using a standard curve prepared with known concentrations of NaHS.
Measurement of Hydrogen Sulfide (H₂S) Levels in Biological Samples (Monobromobimane Assay)
This method allows for the sensitive and specific quantification of H₂S in various biological matrices.
Principle: H₂S reacts with monobromobimane (B13751) (MBB) to form a stable and fluorescent sulfide-dibimane (SDB) derivative, which can be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Monobromobimane (MBB) solution
-
Tris-HCl buffer (pH 9.5)
-
RP-HPLC system with a fluorescence detector
-
C18 column
Procedure:
-
Collect and process the biological sample under conditions that minimize H₂S loss.
-
In a sealed vial, mix the sample with Tris-HCl buffer.
-
Add MBB solution to the mixture to derivatize the H₂S.
-
Incubate the reaction mixture in the dark at room temperature.
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Inject the derivatized sample into the RP-HPLC system.
-
Separate the SDB derivative on a C18 column using an appropriate mobile phase gradient.
-
Detect the fluorescent SDB peak using a fluorescence detector (excitation ~390 nm, emission ~475 nm).
-
Quantify the H₂S concentration by comparing the peak area to a standard curve prepared with known concentrations of NaHS derivatized in the same manner.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for understanding the validation of CSE as a therapeutic target.
Caption: CSE/H₂S signaling pathway in vasodilation.
Caption: Pro-tumorigenic signaling of CSE/H₂S in cancer.
Caption: Experimental workflow for CSE target validation.
Clinical Development and Future Perspectives
Currently, the clinical development of specific CSE inhibitors is in its early stages. While preclinical data are promising, the translation of these findings to human therapies requires further investigation. The dual role of H₂S in physiology and pathology presents a significant challenge, as systemic inhibition of CSE could lead to unintended side effects.
Future research will likely focus on:
-
The development of more selective CSE inhibitors to minimize off-target effects.
-
The identification of patient populations most likely to benefit from CSE-targeted therapies through biomarker discovery.
-
The exploration of tissue-specific delivery systems for CSE inhibitors to enhance their therapeutic index.
References
- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide lowers hyperhomocysteinemia dependent on cystathionine γ lyase S‐sulfhydration in ApoE‐knockout atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-propargylglycine reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystathionine gamma-lyase (CTH) inhibition attenuates glioblastoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. (PDF) Dl-Propargylglycine Reduces Blood Pressure and Renal [research.amanote.com]
L-Cystathionine in Response to Dietary Methionine Restriction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Cystathionine levels in response to dietary methionine restriction, supported by experimental data. It is designed to assist researchers and professionals in understanding the metabolic implications of methionine restriction, a dietary intervention with increasing interest for its potential therapeutic applications.
Comparison of this compound Levels
Dietary restriction of the essential amino acid methionine has been shown to modulate the transsulfuration pathway, a key metabolic route for the synthesis of cysteine and other sulfur-containing compounds. This compound is a critical intermediate in this pathway. The following table summarizes quantitative data from various studies on the impact of methionine restriction on this compound levels in different species.
| Study Subject | Tissue/Fluid | Level of Methionine Restriction | Duration of Diet | Change in this compound Levels | Reference |
| Humans (Women with overweight/obesity) | Plasma | Low Methionine/Cysteine Diet (0.8 g/d Met, 0.8 g/d Cys) vs. High (2.12 g/d Met, 3.48 g/d Cys) | 7 days | Diverged from baseline, approaching similar concentrations to the high intake group after 7 days. | [1] |
| Rats (Fischer-344) | Serum | 0.17% Methionine vs. 0.86% Methionine | 3 months | Marked reduction (P<0.001) | [2][3] |
| Rats (Fischer-344) | Serum | Methionine-restricted (MR) vs. Control-fed (CF) | 12 weeks | Markedly decreased in MR group compared to CF group. | [4] |
Experimental Protocols
Animal Studies (Rodents)
-
Control Diets: Typically contain 0.86% methionine by weight, often based on formulations like the AIN-76A diet. These diets are designed to be nutritionally complete.
-
Methionine-Restricted (MR) Diets: The level of methionine restriction can vary, with common levels being 0.17% or 0.12% methionine by weight. To maintain an isonitrogenous state, the reduction in methionine is often compensated for by adding other non-essential amino acids, such as alanine. The diets are formulated to be identical to the control diet in all other aspects, including total calories, protein, fat, carbohydrates, vitamins, and minerals. For example, a high-fat diet with methionine restriction would contain 60% fat and 0.12% methionine, compared to a control high-fat diet with 60% fat and 0.86% methionine.[5]
-
Rats: Fischer-344 rats are a commonly used strain in aging and dietary restriction research.[2][3][4]
-
Mice: C57BL/6J mice are frequently used for studies on diet-induced obesity and metabolic diseases. Studies have also utilized transgenic mouse models, such as those with deficiencies in the transsulfuration pathway enzymes like Cystathionine β-synthase (CBS), to investigate the interaction between genotype and diet.[6]
Human Studies
-
Controlled Feeding Studies: Participants are provided with all meals and snacks for the duration of the study to ensure strict adherence to the dietary intervention.
-
Dietary Composition: Diets are carefully designed to have specific amounts of methionine and cysteine. For example, a low sulfur amino acid diet might contain 0.8 g/day of methionine and 0.8 g/day of cysteine, while a high intake control diet could contain 2.12 g/day of methionine and 3.48 g/day of cysteine.[1] The diets are designed to be isocaloric and balanced for other nutrients.
Measurement of this compound
-
Blood Collection: Blood samples are typically collected after an overnight fast. Plasma or serum is separated by centrifugation.
-
Sample Preparation: For the analysis of sulfur-containing amino acids, a common method involves protein precipitation from the plasma or serum sample. This is often achieved by adding a solution of sulfosalicylic acid.[7] The sample is then vortexed, refrigerated, and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the amino acids, is then diluted with an internal standard solution before injection into the analytical instrument.[7]
-
Principle: LC-MS/MS is a highly sensitive and specific technique used for the quantitative analysis of small molecules like amino acids in complex biological matrices. The liquid chromatography (LC) component separates the different amino acids in the sample based on their physicochemical properties. The tandem mass spectrometry (MS/MS) component then detects and quantifies the specific amino acids based on their mass-to-charge ratio.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used for this type of analysis.
-
Quantification: Stable isotope-labeled internal standards for the amino acids of interest are added to the samples and calibrators. This allows for accurate quantification by correcting for any variations in sample preparation and instrument response. The concentration of this compound is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Signaling Pathway
Dietary methionine restriction directly impacts the transsulfuration pathway, which governs the conversion of homocysteine to cysteine, with this compound as a key intermediate.
Caption: Transsulfuration pathway and the impact of methionine restriction.
References
- 1. Effects of dietary methionine and cysteine restriction on plasma biomarkers, serum fibroblast growth factor 21, and adipose tissue gene expression in women with overweight or obesity: a double-blind randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur amino acids in methionine-restricted rats: hyperhomocysteinemia. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Cysteine supplementation reverses methionine restriction effects on rat adiposity: significance of stearoyl-coenzyme A desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short‐term dietary methionine restriction with high fat diet counteracts metabolic dysfunction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathionine β-synthase-deficient mice thrive on a low-methionine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Antioxidant Properties of L-Cystathionine and Taurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of L-Cystathionine and taurine (B1682933), focusing on their mechanisms of action, effects on cellular antioxidant defenses, and available quantitative data. This information is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping roles of these two sulfur-containing compounds in mitigating oxidative stress.
Executive Summary
Both this compound and taurine contribute to the cellular antioxidant defense system, but they do so through primarily indirect mechanisms rather than direct radical scavenging. Taurine has been more extensively studied for its antioxidant properties and is known to modulate the activity of antioxidant enzymes and enhance mitochondrial function, in part through the activation of the Nrf2 signaling pathway. While direct quantitative data on the radical scavenging activity of this compound is limited in the reviewed literature, its crucial role as a precursor to cysteine, and subsequently the master antioxidant glutathione (B108866) (GSH), is well-established. Emerging evidence also suggests a role for the Nrf2 pathway in regulating this compound metabolism, highlighting a potential convergence in their antioxidant signaling pathways.
Data Presentation: Quantitative Antioxidant Capacity
Direct comparative studies quantifying the antioxidant capacity of this compound and taurine using standardized assays are scarce in the available scientific literature. However, some studies have reported the 50% inhibitory concentration (IC50) for taurine in various radical scavenging assays. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | Assay | IC50 Value | Notes |
| Taurine | DPPH Radical Scavenging | ~1.2 mM[1] | Indicates weak direct radical scavenging activity. |
| Alkyl Radical Scavenging | ~1.7 mM[1] | ||
| Hydroxyl Radical Scavenging | ~1.9 mM[1] | ||
| Superoxide (B77818) Radical Scavenging | >8 mM[1] | ||
| This compound | DPPH, ABTS, ORAC | Not Reported | Data on direct radical scavenging activity using these common assays were not found in the reviewed literature. Its primary antioxidant role is considered to be indirect. |
Note: The provided IC50 values for taurine suggest that its direct radical scavenging capacity is relatively low compared to well-known antioxidants. The antioxidant efficacy of both compounds is more significantly attributed to their influence on endogenous antioxidant systems.
Mechanisms of Antioxidant Action
This compound: A Precursor to Glutathione and Modulator of Antioxidant Enzymes
This compound's primary role as an antioxidant is indirect, stemming from its position as a key intermediate in the transsulfuration pathway.[2] This pathway is essential for the synthesis of cysteine, the rate-limiting amino acid for the production of glutathione (GSH).[3]
The proposed antioxidant mechanism of this compound involves:
-
Glutathione (GSH) Synthesis: this compound is converted to L-cysteine by the enzyme cystathionine (B15957) γ-lyase (CSE). L-cysteine is then used to synthesize GSH, a major intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).[3]
-
Upregulation of Antioxidant Enzymes: Studies have shown that this compound treatment can increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[3]
-
Potential Nrf2 Pathway Involvement: The transcription factor Nrf2 is a master regulator of the antioxidant response.[4] Research suggests that Nrf2 can regulate the expression of cystathionine γ-lyase (CSE), the enzyme that metabolizes this compound.[5] This indicates that the Nrf2 pathway may play a role in mediating the antioxidant effects of this compound by controlling the availability of its downstream products.
Taurine: A Mitochondrial Stabilizer and Nrf2 Activator
Taurine's antioxidant properties are also primarily indirect and multifaceted. It is not considered a potent direct radical scavenger at physiological concentrations.[1] Instead, its protective effects are attributed to:
-
Mitochondrial Protection: Taurine plays a crucial role in maintaining mitochondrial function. It helps to stabilize the electron transport chain, thereby reducing the generation of superoxide radicals, a primary source of cellular oxidative stress.[6]
-
Modulation of Antioxidant Enzymes: Taurine has been shown to enhance the activity of several antioxidant enzymes, including SOD, CAT, and GPx.[7]
-
Activation of the Nrf2 Signaling Pathway: Taurine can activate the Nrf2 signaling pathway.[7][8] It is proposed that taurine reduces the levels of Keap1, a protein that targets Nrf2 for degradation.[9] This leads to the accumulation and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1).[8][9]
Signaling Pathway Diagrams
References
- 1. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine - Wikipedia [en.wikipedia.org]
- 3. This compound protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NRF2 Regulates Cystathionine Gamma-Lyase Expression and Activity in Primary Airway Epithelial Cells Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-Cystathionine as a Biomarker for Neurodegenerative Diseases: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is paramount in the fight against neurodegenerative diseases. An ideal biomarker would enable early diagnosis, track disease progression, and assess the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of L-Cystathionine as a potential biomarker for Alzheimer's disease, Parkinson's disease, and Huntington's disease, evaluating its performance against established and emerging alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound, an intermediate in the transsulfuration pathway, has been investigated as a potential biomarker for neurodegenerative diseases due to its role in homocysteine metabolism and the downstream production of cysteine and glutathione, which are crucial for antioxidant defense. However, its validation as a reliable biomarker presents a complex picture. For Huntington's disease, evidence suggests that this compound is unlikely to be a useful state biomarker. In Parkinson's disease, its role is linked to broader metabolic dysregulation, but its standalone diagnostic value remains to be firmly established. For Alzheimer's disease, the direct evidence supporting this compound as a biomarker is currently limited, with more focus on the related metabolite, homocysteine.
This guide will delve into the available data for this compound and compare it with the performance of current leading biomarkers for each of these devastating conditions.
This compound and the Transsulfuration Pathway
This compound is a key metabolic intermediate formed from homocysteine and serine by the enzyme cystathionine (B15957) β-synthase (CBS). It is subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the major endogenous antioxidant, glutathione. Dysregulation of this pathway can lead to elevated homocysteine levels, a known risk factor for vascular disease and cognitive impairment, and oxidative stress, a common pathological feature in neurodegenerative diseases.[1]
Alzheimer's Disease (AD)
This compound as a Biomarker for AD
The direct investigation of this compound as a specific biomarker for Alzheimer's disease is limited. The focus has largely been on its precursor, homocysteine, which is a well-established risk factor for AD.[2][3] Elevated homocysteine levels are associated with an increased risk of dementia and cognitive decline.[2][3] A meta-analysis revealed a significant increase in blood homocysteine levels in AD patients compared to healthy controls.[3] While this implicates the transsulfuration pathway in AD pathogenesis, it does not directly validate this compound as a diagnostic or prognostic marker.
Alternative Biomarkers for AD
The current gold standard for biochemical diagnosis of AD involves the analysis of cerebrospinal fluid (CSF) for amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau).[4][5][6]
| Biomarker | Fluid | Performance Characteristics |
| CSF Aβ42 | CSF | Sensitivity: 83-86%, Specificity: 70-89%[4][6] |
| CSF Total Tau (t-tau) | CSF | Sensitivity: 81-82%, Specificity: 67-91%[4][6] |
| CSF Phosphorylated Tau (p-tau) | CSF | Sensitivity: 81-83%, Specificity: 49-91%[4][6] |
| CSF Aβ42/p-tau Ratio | CSF | Sensitivity: 88%, Specificity: 78%[4] |
| CSF Aβ42/t-tau Ratio | CSF | Sensitivity: 80%, Specificity: 80%[4] |
Table 1: Performance of Established CSF Biomarkers for Alzheimer's Disease.
Parkinson's Disease (PD)
This compound as a Biomarker for PD
The role of this compound in Parkinson's disease is primarily linked to the metabolism of L-DOPA, the main treatment for PD, which can lead to increased homocysteine levels.[7] However, studies on cysteine levels in the plasma of PD patients have not shown statistically significant differences compared to controls.[8] One study did find a significant decrease in the serum levels of cystathionine γ-lyase (CSE), the enzyme that breaks down this compound, in PD patients, which could theoretically lead to an accumulation of this compound.[1] Despite this, there is currently a lack of direct evidence and quantitative data to support this compound as a standalone biomarker for PD diagnosis or progression.
Alternative Biomarkers for PD
The most promising emerging biomarker for PD is the detection of misfolded α-synuclein aggregates in various biological samples using seed amplification assays (SAA).[9][10][11][12]
| Biomarker | Fluid/Tissue | Performance Characteristics |
| α-Synuclein SAA | CSF | Sensitivity: 86-96%, Specificity: 93-100%[12][13] |
| α-Synuclein SAA | Blood | Sensitivity: ~90%, Specificity: >90%[10] |
| α-Synuclein SAA | Skin Biopsy | Sensitivity: ~91%, Specificity: >90%[10] |
Table 2: Performance of α-Synuclein Seed Amplification Assays for Parkinson's Disease.
Huntington's Disease (HD)
This compound as a Biomarker for HD
Research into this compound as a biomarker for Huntington's disease has yielded conflicting hypotheses but a clear clinical finding. A significant depletion of the enzyme cystathionine γ-lyase (CSE) has been observed in HD patients and animal models.[14] This led to the hypothesis that this compound levels might be elevated. However, a study measuring this compound concentrations in the plasma and urine of early-stage HD patients found no significant differences compared to healthy controls.[14] The study concluded that this compound levels are "unlikely to be useful as a state biomarker in HD."[14]
Alternative Biomarkers for HD
Neurofilament light chain (NfL), a marker of neuro-axonal damage, has emerged as a strong candidate biomarker for HD.[15][16] Another specific biomarker is the quantification of the mutant huntingtin protein (mHTT) in CSF.[17][18]
| Biomarker | Fluid | Performance Characteristics |
| Neurofilament Light Chain (NfL) | CSF & Blood | Significantly elevated in HD mutation carriers, correlates with disease progression and brain atrophy.[15][16] Baseline plasma NfL can predict subsequent motor onset.[15] |
| Mutant Huntingtin (mHTT) | CSF | Undetectable in controls, quantifiable in nearly all mutation carriers. Levels increase with disease progression and predict cognitive and motor dysfunction.[17][18] |
Table 3: Performance of Emerging Biomarkers for Huntington's Disease.
Experimental Protocols
Quantification of this compound by LC-MS/MS
The accurate measurement of this compound in biological fluids is crucial for its evaluation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Sample Preparation (Plasma/CSF):
-
Thaw frozen plasma or CSF samples.
-
Vortex for 10 seconds.
-
Pipette 50 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (containing a stable isotope-labeled version of this compound).
-
Add 50 µL of a reducing agent solution (e.g., TCEP) to reduce any disulfide bonds.
-
Add 140 µL of a protein precipitation solution (e.g., methanol (B129727) with 1% formic acid).
-
Vortex the mixture for 15 minutes at 4°C.
-
Centrifuge at high speed (e.g., 14,500 rpm) for 5 minutes.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm filter.
-
The filtered supernatant is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a suitable reversed-phase or mixed-mode chromatography column to separate this compound from other metabolites.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its internal standard.
References
- 1. Targeting the Cysteine Redox Proteome in Parkinson’s Disease: The Role of Glutathione Precursors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood and CSF Homocysteine Levels in Alzheimer’s Disease: A Meta-Analysis and Meta-Regression of Case–Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood and CSF Homocysteine Levels in Alzheimer's Disease: A Meta-Analysis and Meta-Regression of Case-Control Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Experience with Cerebrospinal Fluid Aβ42, Total and Phosphorylated Tau in the Evaluation of 1,016 Individuals for Suspected Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in Cerebrospinal Fluid Biomarkers between Clinically Diagnosed Idiopathic Normal Pressure Hydrocephalus and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfate and cysteine levels in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Synuclein Seed Amplification Assays in Parkinson's Disease: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-Synuclein Seed Amplification Assays in Parkinson’s Disease: A Systematic Review and Network Meta-Analysis | MDPI [mdpi.com]
- 11. Seed amplification assay results illustrate discrepancy in Parkinson's disease clinical diagnostic accuracy and error rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Idiopathic Parkinson Disease | High diagnostic performance of independent alpha-synuclein seed amplification assays for detection of early Parkinson’s disease | springermedicine.com [springermedicine.com]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Cystathionine Levels in Patients With Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurofilament light protein in blood as a potential biomarker of neurodegeneration in Huntington's disease: a retrospective cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of L-Cystathionine
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of L-Cystathionine, ensuring compliance and fostering a secure research environment. While this compound is not classified as a hazardous substance, it is imperative to adhere to institutional guidelines and local regulations for chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a laboratory coat. In the event of a spill, the solid material should be swept up and placed in a designated, sealed container for disposal.[1] The affected area should then be decontaminated with water and appropriate cleaning agents.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C7H14N2O4S | MedChemExpress[2], Cayman Chemical[3] |
| Molecular Weight | 222.26 g/mol | PubChem[4], MedChemExpress[5] |
| Appearance | White crystalline solid/powder | Sigma-Aldrich, Cayman Chemical[6] |
| Storage Temperature | -20°C | Sigma-Aldrich, Cayman Chemical[6] |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture | MedChemExpress[2] |
Step-by-Step Disposal Protocol
The recommended and safest method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1] Do not dispose of this compound with household garbage or down the drain. [1]
-
Waste Characterization: It is the responsibility of the waste generator to accurately characterize the waste. If this compound is mixed with any hazardous substances, the entire mixture must be treated as hazardous waste.[1]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and include the full chemical name.
-
If it is a mixture, list all components and their approximate percentages.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste material.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method, in your laboratory's chemical inventory or waste log.[1]
-
Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, weigh boats, and absorbent pads contaminated with this compound should be collected in a sealed bag and disposed of as solid chemical waste.
-
Aqueous Solutions: All aqueous solutions containing this compound should be collected in a designated hazardous waste container for aqueous solutions.[8]
-
Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as liquid hazardous waste.[8]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C7H14N2O4S | CID 439258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Guide to Handling L-Cystathionine: Safety, Operations, and Disposal
This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals working with L-Cystathionine. Adherence to these procedural steps is crucial for ensuring personal safety and maintaining a compliant laboratory environment.
Emergency Contact Information: In case of a chemical emergency, spill, or exposure, immediately contact your institution's Environmental Health and Safety (EHS) department and consult the Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
While some sources may classify this compound as non-hazardous, it is prudent to treat it as a potentially hazardous chemical to minimize any risk of exposure. One supplier notes it as a potential irritant. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | NIOSH-approved N95 respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[1] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering the bench with absorbent pads to contain any potential spills.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound in a chemical fume hood or a designated area with adequate ventilation to prevent inhalation of airborne particles.
-
Solution Preparation: this compound is soluble in 1N HCl at approximately 10 mg/mL.[2] When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate all work surfaces and equipment.
Storage:
-
Store this compound in a tightly sealed container in a freezer at -20°C for long-term stability.[2]
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention if irritation persists. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a physician. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical in the regular trash or down the drain.
Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use chemically compatible containers with secure, leak-proof lids.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of generation.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
